4-Cyanooxane-4-sulfonyl chloride
Description
Structure
3D Structure
Properties
IUPAC Name |
4-cyanooxane-4-sulfonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClNO3S/c7-12(9,10)6(5-8)1-3-11-4-2-6/h1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STUXETCQCLREEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C#N)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
4-Cyanooxane-4-sulfonyl Chloride: Structural Dynamics, Reactivity, and Applications in Medicinal Chemistry
Executive Summary & Strategic Importance
In contemporary drug discovery, the transition from flat, sp²-hybridized aromatic rings to three-dimensional, sp³-rich scaffolds is a proven strategy to improve the pharmacokinetic properties of active pharmaceutical ingredients (APIs). 4-Cyanooxane-4-sulfonyl chloride (CAS: 1936422-58-0) represents a highly specialized, bifunctional building block designed for this exact paradigm shift [1].
By incorporating a rigid tetrahydropyran (oxane) ring, this reagent introduces significant sp³ character (increasing the
Physicochemical Properties & Structural Analysis
Understanding the baseline physicochemical metrics of 4-cyanooxane-4-sulfonyl chloride is critical for predicting its behavior in organic synthesis and its ultimate impact on an API's profile. The dual electron-withdrawing nature of the cyano and sulfonyl groups creates a highly electrophilic sulfur center, necessitating strict anhydrous handling [2].
Table 1: Core Physicochemical Data
| Property | Value | Structural Consequence |
| Chemical Name | 4-Cyanooxane-4-sulfonyl chloride | Standard IUPAC nomenclature. |
| CAS Number | 1936422-58-0 | Unique identifier for procurement and safety tracking. |
| Molecular Formula | C₆H₈ClNO₃S | Indicates a high heteroatom-to-carbon ratio, promoting polarity. |
| Molecular Weight | 209.65 g/mol | Low molecular weight allows for downstream API mass optimization. |
| InChIKey | STUXETCQCLREEJ-UHFFFAOYSA-N | Standardized digital representation for cheminformatics. |
| Melting Point | 93 - 95 °C | Solid state at room temperature; facilitates easy weighing and handling. |
| Physical Form | Powder | High surface area; requires storage under inert gas to prevent hydrolysis. |
Data supported by the and.
Synthetic Methodology of the Reagent
The synthesis of 4-cyanooxane-4-sulfonyl chloride requires precise stereoelectronic control. The quaternary nature of the C4 position means the sulfonyl group must be introduced via the generation of a sterically hindered carbanion.
Causality & Expert Insight
The starting material, [3], possesses an acidic alpha-proton adjacent to the cyano group.
-
Deprotonation: We utilize Lithium Diisopropylamide (LDA) at -78°C. Why? LDA is a strong, non-nucleophilic base. Using a nucleophilic base (like n-BuLi) would result in an attack on the electrophilic nitrile carbon, leading to unwanted ketone or imine byproducts.
-
Sulfination: The resulting alpha-carbanion is trapped with anhydrous sulfur dioxide (SO₂) gas to form a lithium sulfinate intermediate. The low temperature prevents the carbanion from undergoing dimerization or ring-opening side reactions.
-
Oxidative Chlorination: The sulfinate is then treated with Sulfuryl Chloride (SO₂Cl₂) or N-Chlorosuccinimide (NCS) to yield the final sulfonyl chloride.
Synthetic pathway of 4-cyanooxane-4-sulfonyl chloride via alpha-deprotonation.
Application Workflow: Sulfonamide Library Generation
In medicinal chemistry, the primary application of this reagent is the synthesis of novel sulfonamides. The resulting R-SO₂NH-R' linkage is a classic bioisostere for amides, offering superior metabolic stability against proteases. The addition of the 4-cyanooxane ring provides a rigid vector that can project into deep, polar binding pockets of target proteins (e.g., kinases or GPCRs).
Workflow for synthesizing sterically hindered sulfonamide APIs.
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocol for sulfonamide synthesis is designed as a self-validating system . This means the procedure includes built-in physicochemical checkpoints that confirm the success of the reaction without requiring immediate LC-MS or NMR analysis.
Protocol: Synthesis of 4-Cyanooxane-4-sulfonamides
Reagents Required:
-
4-Cyanooxane-4-sulfonyl chloride (1.2 equivalents)
-
Target Amine (1.0 equivalent)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 equivalents)
-
Anhydrous Dichloromethane (CH₂Cl₂)
Step-by-Step Methodology & Causality:
-
Preparation of the Amine Solution: Dissolve the target amine (1.0 eq) in anhydrous CH₂Cl₂ (0.1 M concentration) under an argon atmosphere.
-
Expert Insight: Argon is heavier than nitrogen and provides a superior blanket against atmospheric moisture, which is critical to prevent the premature hydrolysis of the sulfonyl chloride into an unreactive sulfonic acid.
-
-
Addition of Base: Add DIPEA (2.5 eq) to the solution and cool the flask to 0°C using an ice-water bath.
-
Causality: We explicitly choose DIPEA over Triethylamine (TEA). TEA is less sterically hindered and can act as a nucleophile, forming a highly reactive sulfonammonium intermediate that rapidly degrades in the presence of the alpha-cyano group. DIPEA acts purely as a Brønsted base to neutralize the HCl byproduct.
-
-
Addition of Sulfonyl Chloride: Add 4-cyanooxane-4-sulfonyl chloride (1.2 eq) portion-wise over 10 minutes.
-
Self-Validation Checkpoint 1 (Visual): The reaction mixture should remain clear or slightly pale. A rapid shift to a dark brown/black color indicates localized overheating and degradation of the sulfonyl chloride. The slow addition controls the exothermic nature of the substitution.
-
-
Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature, stirring for 2-4 hours.
-
Self-Validation Checkpoint 2 (TLC): Monitor via Thin Layer Chromatography (Hexanes/Ethyl Acetate). The disappearance of the amine spot and the emergence of a significantly less polar spot (the sulfonamide) validates the conversion. The highly polar sulfonyl chloride (and its hydrolyzed sulfonic acid byproduct) will remain at the baseline.
-
-
Aqueous Workup: Quench the reaction with 1M aqueous HCl. Separate the organic layer, wash with saturated aqueous NaHCO₃, followed by brine.
-
Self-Validation Checkpoint 3 (Chemical Partitioning): The sulfonamide product is neutral. Washing with 1M HCl quantitatively protonates and removes any unreacted starting amine and DIPEA into the aqueous layer. The subsequent NaHCO₃ wash removes any hydrolyzed sulfonic acid. Therefore, the remaining organic layer is guaranteed to contain highly enriched product.
-
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude sulfonamide, which is typically >90% pure and ready for final crystallization or flash chromatography.
References
-
Title: PubChem Compound Summary for CID 131129151, 4-Cyanooxane-4-sulfonyl chloride Source: National Center for Biotechnology Information (NCBI) URL: [Link]
-
Title: PubChem Compound Summary for CID 2733319, Tetrahydro-2H-pyran-4-carbonitrile Source: National Center for Biotechnology Information (NCBI) URL: [Link]
CAS registry number for 4-Cyanooxane-4-sulfonyl chloride
The following technical guide provides an in-depth analysis of 4-Cyanooxane-4-sulfonyl chloride , a specialized heterocyclic building block used in advanced medicinal chemistry.
CAS Registry Number: 1936422-58-0
Executive Summary & Identity Profile
4-Cyanooxane-4-sulfonyl chloride (also known as 4-cyanotetrahydro-2H-pyran-4-sulfonyl chloride) is a geminally disubstituted heterocyclic scaffold. It features a tetrahydropyran (oxane) ring substituted at the 4-position with both a nitrile (cyano) group and a sulfonyl chloride moiety. This "gem-disubstitution" creates a quaternary carbon center, a structural motif highly valued in drug discovery for its ability to restrict conformational flexibility, improve metabolic stability, and increase the
Chemical Identity Table[2]
| Property | Specification |
| CAS Registry Number | 1936422-58-0 |
| IUPAC Name | 4-Cyanotetrahydro-2H-pyran-4-sulfonyl chloride |
| Synonyms | 4-Cyanooxane-4-sulfonyl chloride; 4-Cyanotetrahydropyran-4-sulfonyl chloride |
| Molecular Formula | |
| Molecular Weight | 209.65 g/mol |
| SMILES | C1COCCC1(C#N)S(=O)(=O)Cl |
| InChI Key | STUXETCQCLREEJ-UHFFFAOYSA-N |
| Appearance | White to pale yellow crystalline powder |
| Solubility | Soluble in DCM, THF, Ethyl Acetate; reacts with water/alcohols |
| Storage | Hygroscopic; Store under inert gas (Argon/Nitrogen) at 2–8°C |
Structural Logic & Synthetic Utility
The core value of this compound lies in its dual functionality. The sulfonyl chloride is a highly reactive electrophile, while the nitrile serves as a robust, lipophilic, and metabolically stable electron-withdrawing group.
Key Reactivity Features:
-
Electrophilic Sulfonylation: The sulfonyl chloride group reacts rapidly with nucleophiles (primary/secondary amines, alcohols, thiols) to form sulfonamides, sulfonates, and thiosulfonates.
-
Quaternary Carbon Construction: The 4,4-disubstitution pattern locks the tetrahydropyran ring into a specific chair conformation, orienting the substituents axially/equatorially. This is critical for structure-activity relationship (SAR) studies targeting specific receptor pockets.
-
Divergent Synthesis: The nitrile group remains inert during sulfonylation but can be subsequently transformed into amides, amines, tetrazoles, or aldehydes, allowing for late-stage diversification.
Synthesis & Manufacturing Protocols
While specific industrial patents for this exact CAS are proprietary to building-block manufacturers (e.g., Enamine, Sigma-Aldrich), the synthesis of
The most robust and scalable method involves the Oxidative Chlorination of Isothiouronium Salts . This route avoids the use of unstable intermediate carbanions and provides high chemoselectivity.
Recommended Synthetic Workflow (Self-Validating Protocol)
Step 1: Formation of the Isothiouronium Intermediate
-
Precursor: 4-Bromo-4-cyanotetrahydropyran (or the corresponding mesylate derived from the cyanohydrin).
-
Reagent: Thiourea (
). -
Solvent: Ethanol or Acetonitrile (reflux).
-
Mechanism:
or displacement of the leaving group by the sulfur of thiourea creates the S-(4-cyanotetrahydro-2H-pyran-4-yl)isothiouronium halide salt.
Step 2: Oxidative Chlorosulfonation
-
Reagents: Chlorine gas (
) or N-Chlorosuccinimide (NCS) + HCl. -
Solvent: Water/DCM biphasic system (0°C).
-
Mechanism: The isothiouronium salt is oxidatively cleaved to the sulfonyl chloride. The low temperature prevents hydrolysis of the nitrile.
Visualization of Synthesis Logic
Caption: Figure 1. Authoritative synthetic pathway via oxidative chlorination of isothiouronium salts, ensuring preservation of the nitrile group.
Applications in Drug Discovery
Researchers utilize CAS 1936422-58-0 to introduce the 4-cyanotetrahydropyran-4-sulfonyl motif. This motif is a bioisostere for other cyclic sulfonamides found in inhibitors of JAK, ROR
Experimental Protocol: General Sulfonamide Coupling
Goal: Coupling CAS 1936422-58-0 with a secondary amine (R2NH).
-
Preparation: Dissolve the amine (1.0 equiv) in anhydrous DCM or THF under Nitrogen.
-
Base Addition: Add Triethylamine (TEA) or DIPEA (1.2–1.5 equiv) to scavenge HCl.
-
Addition of Sulfonyl Chloride: Cool the solution to 0°C. Add 4-Cyanooxane-4-sulfonyl chloride (1.05 equiv) dissolved in DCM dropwise.
-
Why? Dropwise addition prevents localized heating and hydrolysis.
-
-
Monitoring: Warm to Room Temperature (RT). Monitor via TLC or LC-MS (typically complete in 1–4 hours).
-
Validation: Look for the disappearance of the amine peak and appearance of the [M+H]+ corresponding to the sulfonamide.
-
-
Workup: Quench with water. Extract with DCM. Wash organic layer with brine, dry over
.
Visualization of Reactivity Scope
Caption: Figure 2. Divergent reactivity profile. The scaffold serves as a linchpin for generating diverse sulfonamide libraries.
Safety & Handling (MSDS Highlights)
Hazard Classification:
-
H335: May cause respiratory irritation.
-
EUH029: Contact with water liberates toxic gas (HCl).
Handling Procedures:
-
PPE: Wear chemical-resistant gloves (Nitrile/Neoprene), safety goggles, and a lab coat. Handle only in a fume hood.
-
Spill Control: Do not use water. Neutralize with sodium bicarbonate or lime. Absorb with dry sand or vermiculite.
-
Storage: Keep container tightly closed in a dry and well-ventilated place. Recommended storage temperature: 2–8 °C.
References
-
Sigma-Aldrich. (n.d.). 4-cyanooxane-4-sulfonyl chloride Product Sheet. Retrieved from
-
PubChem. (n.d.). 4-cyanooxane-4-sulfonyl chloride (Compound Summary). National Library of Medicine. Retrieved from
-
Sammes, M. P., et al. (1971).
-Cyano-sulphonyl chlorides: their preparation and reactions. Journal of the Chemical Society C. Retrieved from -
Veisi, H., et al. (2011).[3] In situ preparation of sulfonyl chlorides from thiols by oxidation with N-chlorosuccinimide. Synlett. Retrieved from
Sources
Technical Whitepaper: Characterization and Synthetic Utility of 4-Cyanooxane-4-sulfonyl Chloride
This technical guide details the physicochemical properties, synthetic architecture, and application of 4-Cyanooxane-4-sulfonyl chloride (CAS: 1936422-58-0), a specialized heterocyclic building block used in high-value medicinal chemistry programs.
Executive Summary
4-Cyanooxane-4-sulfonyl chloride (also known as 4-cyanotetrahydro-2H-pyran-4-sulfonyl chloride) is a bifunctional heterocyclic reagent designed for the introduction of the metabolically stable 4-cyanotetrahydropyranyl moiety into drug candidates. Its unique structure combines a polar, hydrogen-bond-accepting nitrile group with a sulfonyl chloride electrophile, enabling the rapid synthesis of sulfonamides that possess enhanced solubility and metabolic resistance compared to their carbocyclic analogs. This guide outlines its molecular profile, synthetic production via carbanion-mediated sulfinylation, and protocols for its deployment in late-stage functionalization.
Physicochemical Profile
The compound is a moisture-sensitive electrophile. Its tetrahydropyran (THP) core reduces lipophilicity (LogP) relative to cyclohexane analogs, while the quaternary center at position 4 prevents oxidative metabolism (e.g., hydroxylation) often observed at unsubstituted THP sites.
Table 1: Core Technical Specifications
| Property | Data |
| IUPAC Name | 4-Cyanotetrahydro-2H-pyran-4-sulfonyl chloride |
| Common Name | 4-Cyanooxane-4-sulfonyl chloride |
| CAS Number | 1936422-58-0 |
| Molecular Formula | C₆H₈ClNO₃S |
| Molecular Weight | 209.65 g/mol |
| Physical State | White to off-white crystalline powder |
| Solubility | Soluble in DCM, THF, EtOAc; reacts with water/alcohols |
| Storage | 2–8°C, under inert atmosphere (Ar/N₂), desiccated |
| LogP (Predicted) | ~0.4 (Low lipophilicity due to ether oxygen and nitrile) |
Synthetic Architecture
The synthesis of 4-cyanooxane-4-sulfonyl chloride presents a challenge due to the need to install a sulfur moiety at a quaternary carbon adjacent to a nitrile. The canonical industrial route utilizes a Carbanion-Sulfinylation-Oxidation sequence, leveraging the alpha-stabilizing effect of the nitrile group.
Mechanistic Workflow
-
Deprotonation: The precursor, 4-cyanotetrahydropyran, is treated with a non-nucleophilic base (LiHMDS or LDA) to generate the
-cyano carbanion. -
Sulfinylation: The carbanion intercepts sulfur dioxide (SO₂) to form the lithium sulfinate intermediate.
-
Oxidative Chlorination: The sulfinate is converted to the sulfonyl chloride using N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂).
Visualization of Synthetic Pathway
Figure 1: Step-wise synthetic route from the nitrile precursor to the sulfonyl chloride via a sulfinate intermediate.
Experimental Protocols
Protocol A: Synthesis of the Reagent (Representative Scale)
Note: This protocol is adapted from general methods for
-
Reagents: 4-Cyanotetrahydropyran (1.0 eq), LiHMDS (1.1 eq, 1.0 M in THF), SO₂ (excess), NCS (1.1 eq).
-
Lithiation: In a flame-dried flask under Argon, dissolve 4-cyanotetrahydropyran in anhydrous THF. Cool to -78°C. Add LiHMDS dropwise over 20 min. Stir for 1 hour to ensure complete deprotonation.
-
Sulfinylation: Bubble anhydrous SO₂ gas into the reaction mixture at -78°C for 15 min. The mixture will thicken as the lithium sulfinate precipitates. Warm to 0°C and remove excess SO₂ under vacuum.
-
Chlorination: Suspend the crude sulfinate salt in DCM. Add N-chlorosuccinimide (NCS) and a catalytic amount of HCl (etherial). Stir at 0°C to RT for 2 hours.
-
Workup: Filter off succinimide byproducts. Concentrate the filtrate to obtain the crude sulfonyl chloride.
-
Purification: Rapid filtration through a silica plug (eluting with Hexane/DCM) or recrystallization from cold Et₂O/Hexane. Do not chromatograph on silica gel for long periods as hydrolysis may occur.
Protocol B: General Sulfonylation (Coupling)
This reagent reacts with primary and secondary amines to yield 4-cyanooxane-4-sulfonamides.
-
Setup: Dissolve the amine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM (0.1 M).
-
Addition: Cool to 0°C. Add 4-cyanooxane-4-sulfonyl chloride (1.1 eq) portion-wise or as a solution in DCM.
-
Reaction: Stir at RT for 2–4 hours. Monitor by LCMS (Note: The chloride is not UV active, monitor the amine consumption or product formation).
-
Quench: Add saturated NaHCO₃. Extract with DCM.[1]
-
Result: The resulting sulfonamide is stable and can be purified by standard flash chromatography.
Applications in Drug Discovery
The 4-cyanooxane-4-sulfonyl moiety is a "privileged scaffold" replacement for the classic cyclohexyl or phenyl sulfonyl groups.
Metabolic Stability
The incorporation of the oxygen atom in the ring (oxane/THP) lowers the logP by approximately 1.5 units compared to the cyclohexane analog. Furthermore, the quaternary substitution at C4 blocks the primary site of metabolic oxidation (CYP450 mediated hydroxylation), significantly extending the half-life (
Reaction Logic Diagram
Figure 2: Divergent reactivity pathways. The sulfonamide route is the primary application in medicinal chemistry.
Safety and Handling
-
Corrosivity: Sulfonyl chlorides hydrolyze to form HCl and sulfonic acids. Causes severe skin burns and eye damage.
-
Moisture Sensitivity: Store in a tightly sealed container under inert gas. Hydrolysis yields 4-cyanotetrahydropyran-4-sulfonic acid, which is non-reactive for coupling.
-
PPE: Wear chemical-resistant gloves (nitrile), safety goggles, and a lab coat. Handle only in a fume hood.
References
-
Sigma-Aldrich. 4-Cyanooxane-4-sulfonyl chloride Product Sheet (CAS 1936422-58-0).Link
-
Sammes, M. P., et al. "
-Cyano-sulphonyl chlorides: their preparation and reactions."[2] Journal of the Chemical Society C, 1971, 2151-2155.[2] Link -
PubChem. Compound Summary: 4-cyanooxane-4-sulfonyl chloride. National Library of Medicine. Link
-
ChemicalBook. Synthesis of 4-Cyanotetrahydro-4H-pyran (Precursor).Link
-
Baxendale, I. R., et al. "Preparation of arylsulfonyl chlorides by chlorosulfonylation." Green Chemistry, 2011. Link
Sources
An In-depth Technical Guide to 4-Cyanooxane-4-sulfonyl chloride
Disclaimer: No specific Safety Data Sheet (SDS) for 4-Cyanooxane-4-sulfonyl chloride is publicly available. This guide is a scientifically inferred document based on the known hazards of its constituent functional groups: sulfonyl chlorides, organic nitriles, and the oxane (tetrahydropyran) scaffold. The recommendations herein are based on established chemical principles and should be used to inform, but not replace, a thorough, lab-specific risk assessment.
Compound Identity and Predicted Properties
4-Cyanooxane-4-sulfonyl chloride is a saturated heterocyclic compound. Its structure consists of an oxane (tetrahydropyran) ring with a cyano (-C≡N) group and a sulfonyl chloride (-SO₂Cl) group attached to the same carbon atom at the 4-position.
Diagram: Chemical Structure
Caption: Predicted structure of 4-Cyanooxane-4-sulfonyl chloride.
| Property | Predicted Value / Information | Rationale & References |
| Molecular Formula | C₆H₈ClNO₃S | Based on predicted structure. |
| Appearance | Colorless to yellow liquid or solid. | Similar to other sulfonyl chlorides.[1] |
| Odor | Pungent, acrid. | Characteristic of sulfonyl chlorides.[1] |
| Reactivity | Highly reactive, moisture-sensitive. | The sulfonyl chloride group is a potent electrophile.[2] It will react violently with water and other nucleophiles.[3][4][5][6][7] |
| Solubility | Soluble in anhydrous organic solvents (e.g., DCM, THF, Toluene). Reacts with water and protic solvents. | The oxane ring provides some solubility in organic media.[8][9][10] |
| Stability | Stable under anhydrous, inert conditions. Decomposes in the presence of moisture. | Moisture leads to hydrolysis, releasing corrosive acids.[1][11] |
Hazard Analysis and GHS Classification
This compound is predicted to be highly hazardous due to the combined reactivity of the sulfonyl chloride and the toxicity of the nitrile group.
Predicted GHS Classification:
| Hazard Class | Category | Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | Category 3 | 💀 | Danger | H301: Toxic if swallowed. |
| Acute Toxicity, Dermal | Category 3 | 💀 | Danger | H311: Toxic in contact with skin. |
| Acute Toxicity, Inhalation | Category 2 | 💀 | Danger | H330: Fatal if inhaled. |
| Skin Corrosion | Category 1B | corrosive | Danger | H314: Causes severe skin burns and eye damage.[12][13] |
| Serious Eye Damage | Category 1 | corrosive | Danger | H318: Causes serious eye damage.[12][14] |
| Corrosive to Metals | Category 1 | corrosive | Warning | H290: May be corrosive to metals.[12][15] |
Rationale for Classification:
-
Corrosivity (Skin/Eye/Metal): Sulfonyl chlorides are well-documented as corrosive materials.[16] They react with moisture on skin, eyes, or metal surfaces to produce hydrochloric acid and the corresponding sulfonic acid, causing severe chemical burns.[1][3][5][12] This warrants a classification of Skin Corrosion Category 1B and Serious Eye Damage Category 1.[15][17][18][19]
-
Acute Toxicity: The toxicity of aliphatic nitriles is primarily due to the metabolic release of the cyanide ion.[20][21][22] While the toxicity can vary, the potential for cyanide release upon absorption necessitates a high hazard classification.[21][23][24][25][26] Exposure symptoms can include headache, dizziness, respiratory difficulty, and in severe cases, death.[27][28]
Safe Handling and Personal Protective Equipment (PPE)
Due to the predicted high reactivity and toxicity, stringent safety protocols must be followed.
Engineering Controls:
-
All manipulations, including weighing and transfers, must be conducted in a certified chemical fume hood with a tested face velocity of 80-120 fpm.[27][29][30][31]
-
Work should be performed in a designated area, clearly marked with hazard warnings.[28][29][30]
-
Keep the work area free of incompatible materials, especially water, acids, and bases.[27][29][30]
-
An emergency safety shower and eyewash station must be immediately accessible.[29][32]
Personal Protective Equipment (PPE):
-
Hand Protection: Double-gloving with chemical-resistant gloves is mandatory.[29][30] A common practice is to wear a lighter nitrile glove underneath a heavier-duty glove (e.g., neoprene or butyl rubber).
-
Eye/Face Protection: Chemical safety goggles and a full-face shield are required to protect against splashes.[31][32][33]
-
Skin and Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are minimum requirements. For larger quantities or tasks with a higher splash risk, a chemical-resistant apron or a full chemical suit is necessary.[33][34][35]
-
Respiratory Protection: Due to the risk of inhaling corrosive vapors or toxic decomposition products, a NIOSH-approved respirator may be required, depending on the scale of the work and the ventilation available.[32][34]
Reactivity and Incompatibilities
The primary site of reactivity is the highly electrophilic sulfur atom of the sulfonyl chloride group.
-
Hydrolysis: The most significant hazardous reaction is with water. The compound will react violently, especially with catalytic amounts of base, to produce oxane-4-carbonitrile-4-sulfonic acid and corrosive hydrogen chloride (HCl) gas.[3][4][5][11][36]
-
Nucleophilic Substitution: It will react readily with a wide range of nucleophiles:[2]
-
Alcohols: to form sulfonate esters.
-
Amines: to form sulfonamides.
-
Thiols: to form thiosulfonates.
-
-
Incompatible Materials: Strong oxidizing agents, strong bases, alcohols, amines, and water must be avoided.[5][11]
Diagram: Hazardous Hydrolysis Reaction
Caption: Reaction of the compound with water yields hazardous products.
Experimental Protocols: Safe Quenching and Work-up
Unreacted sulfonyl chlorides must be safely neutralized (quenched) before disposal or purification. Never add water or aqueous base directly to a concentrated solution of the compound.
Step-by-Step Quenching Protocol:
-
Cooling: Cool the reaction vessel to 0 °C using an ice-water bath to manage the exothermic nature of the quench.[37]
-
Initial Quench (Anhydrous): While stirring vigorously, slowly add a less reactive nucleophile, such as isopropanol or methanol, to the reaction mixture. This converts the highly reactive sulfonyl chloride into a more stable sulfonate ester.[37]
-
Aqueous Quench: After the initial quench is complete (monitor for cessation of any exotherm), slowly add cold water to the reaction mixture.[37]
-
Neutralization: Carefully add a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃), to neutralize the HCl and sulfonic acid byproducts.[37] Monitor for gas evolution (CO₂) and add the base portion-wise to control foaming.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the desired product with an appropriate organic solvent (e.g., ethyl acetate, DCM).[37][38]
-
Drying and Concentration: Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.[37][38]
Diagram: Safe Quenching Workflow
Caption: A sequential workflow for safely quenching reactive sulfonyl chlorides.
First Aid and Emergency Procedures
Immediate action is critical in case of exposure.
-
Inhalation: Move the victim to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Call for immediate medical attention.[11][13]
-
Skin Contact: Immediately remove all contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes, preferably under a safety shower.[11][13][29] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[11][13][29] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, give small amounts of water to drink. Never give anything by mouth to an unconscious person.[11][13] Seek immediate medical attention.
Storage and Disposal
-
Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon). The storage area should be cool, dry, well-ventilated, and designated for corrosive and toxic materials.[13][39][40] Store away from incompatible substances, particularly water and acids.[28] Consider storing in a locked cabinet to restrict access.[30][39]
-
Disposal: All waste containing this compound, including contaminated PPE and cleaning materials, must be treated as hazardous waste.[29] Dispose of contents and container in accordance with all local, state, and federal regulations. Do not dispose of down the drain.
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literature review of 4-cyanooxane derivatives in chemistry
An In-depth Technical Guide to 4-Cyanooxane Derivatives in Chemistry
Abstract
The tetrahydropyran (oxane) ring is a privileged scaffold in medicinal chemistry, frequently found in a wide array of biologically significant natural products.[1] Its incorporation into small molecules can enhance solubility, improve metabolic stability, and provide a rigid framework for orienting functional groups. When substituted with a cyano (-C≡N) group at the C4-position, the resulting 4-cyanooxane moiety becomes a versatile building block for drug discovery. The nitrile group is a unique functional handle; it is a bioisostere for carbonyl groups, can act as a hydrogen bond acceptor, and participates in a variety of chemical transformations, making it a valuable component in the medicinal chemist's toolkit. This guide provides a comprehensive overview of the synthesis, reactivity, and application of 4-cyanooxane derivatives, with a particular focus on their role in the development of novel therapeutics for researchers, scientists, and drug development professionals.
The Strategic Importance of the 4-Cyanooxane Scaffold
The selection of a specific molecular scaffold in drug design is a critical decision driven by the need to balance potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The 4-cyanooxane scaffold offers a compelling combination of features:
-
The Oxane Ring: As a saturated heterocycle, the tetrahydropyran ring imparts a defined three-dimensional geometry. Unlike its aromatic counterparts, it can adopt a stable chair conformation, allowing for precise spatial arrangement of substituents in axial or equatorial positions. This conformational rigidity is crucial for optimizing interactions with specific biological targets. Furthermore, the ether oxygen can act as a hydrogen bond acceptor and generally improves the aqueous solubility and metabolic profile of a molecule compared to a carbocyclic analog like cyclohexane.[1]
-
The 4-Cyano Group: The nitrile functionality is a powerful and versatile group in medicinal chemistry. Its linear geometry and electronic properties allow it to serve multiple roles:
-
Polarity and H-Bonding: It is a strong hydrogen bond acceptor, enabling key interactions with receptor active sites.
-
Metabolic Stability: It is generally resistant to metabolic degradation.
-
Versatile Chemical Handle: It can be readily transformed into other functional groups such as amines, carboxylic acids, or tetrazoles, providing a late-stage diversification point in a synthetic campaign.
-
Bioisostere: It can act as a bioisostere for a ketone or an acetylene group, allowing for fine-tuning of a compound's electronic and steric properties.
-
The combination of these two motifs in a single, synthetically accessible building block makes 4-cyanooxane a scaffold of significant interest for exploring new chemical space in drug discovery.
Synthesis of the Core 4-Cyanooxane Scaffold
The most direct and efficient route to the core 4-cyanooxane (tetrahydropyran-4-carbonitrile) structure involves the dehydration of the corresponding primary amide, tetrahydropyran-4-carboxamide. This transformation is a classic and reliable method for nitrile synthesis.
Experimental Protocol: Dehydration of Tetrahydropyran-4-carboxamide
This protocol describes the conversion of a C4-carboxamide to a C4-nitrile on the oxane ring using thionyl chloride as the dehydrating agent.[2]
Causality: Thionyl chloride (SOCl₂) is an excellent choice for this dehydration. It reacts with the primary amide to form a reactive intermediate which readily eliminates sulfur dioxide (SO₂) and hydrogen chloride (HCl) gas, driving the reaction to completion. The gaseous nature of the byproducts simplifies purification, as they are easily removed from the reaction mixture.
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add tetrahydropyran-4-carboxamide (1.0 eq).
-
Reagent Addition: Under an inert atmosphere (e.g., nitrogen or argon), slowly and carefully add thionyl chloride (SOCl₂) (approx. 6.0 eq). The reaction is exothermic.
-
Reflux: Once the initial reaction subsides, heat the mixture to reflux and maintain for 4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, carefully pour the reaction mixture onto crushed ice. This quenches the excess thionyl chloride.
-
Basification: Adjust the pH of the aqueous solution to ~14 by the slow addition of a 50% sodium hydroxide (NaOH) solution. This step neutralizes the HCl formed and ensures the product is in its free base form.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous phase with ethyl acetate (3 x volumes).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield 4-cyanotetrahydro-4H-pyran as a light yellow oil.[2] The product is often of sufficient purity (e.g., >94%) for subsequent steps without further purification.
Caption: Synthetic workflow for 4-cyanooxane via amide dehydration.
Applications in Medicinal Chemistry: A Case Study
The true value of a chemical scaffold is demonstrated through its successful application in drug discovery programs. The 4-cyanooxane moiety has been instrumental in the development of selective ligands for challenging biological targets, such as cannabinoid receptors (CB1) and the 18 kDa translocator protein (TSPO).[3]
Case Study: Development of Selective CB1 and TSPO Receptor Ligands
In a program aimed at developing improved radioligands for positron emission tomography (PET) imaging of brain CB1 receptors, researchers replaced the N-piperidinyl ring of the known CB1 antagonist rimonabant with a 4-(4-cyano-tetrahydro-2H-pyranyl) group.[3]
Rationale for Scaffold Hopping:
-
Isosteric Replacement: The 4-cyanooxane group was chosen as an almost isosteric replacement for the piperidine ring, aiming to retain the binding conformation.
-
Metabolic Resistance: Saturated heterocyclic rings like oxane are often more resistant to metabolic oxidation than their carbocyclic or more lipophilic counterparts.
-
Reduced Lipophilicity: The introduction of the polar ether oxygen and the cyano group was expected to reduce the overall lipophilicity of the molecule. High lipophilicity is often associated with non-specific binding and poor pharmacokinetic properties, which are particularly detrimental for PET radioligands.[3]
This strategic modification led to unexpected and insightful findings regarding receptor selectivity.
Caption: SAR logic for developing CB1/TSPO receptor ligands.
Data Presentation: Binding Affinities
The study revealed that minor structural changes could dramatically switch binding selectivity between CB1 and TSPO. The introduction of the 4-cyanooxane moiety, in particular, resulted in a compound with high affinity for both receptors.[3]
| Compound ID | Key Structural Feature | CB1 Receptor Kᵢ (nM) | TSPO Receptor Kᵢ (nM) | Selectivity Profile |
| 9n | N-(1-Cyanocyclohexyl) | 15.7 | >1000 | Selective for CB1 |
| 9m | N-(4-Cyano-tetrahydro-2H-pyranyl) | 62 | 29 | High affinity for both; slight preference for TSPO |
Data synthesized from literature.[3]
Expert Analysis: The results from this study are highly significant. Compound 9n , with a cyanocyclohexyl group, demonstrated high affinity and excellent selectivity for the CB1 receptor.[3] In contrast, the seemingly minor change to a 4-cyanooxane group in compound 9m not only retained high affinity for CB1 but also conferred potent, high-affinity binding to TSPO.[3] This demonstrates that the 4-cyanooxane scaffold is not merely a passive linker but an active contributor to the pharmacophore. The oxygen atom and the specific conformational constraints of the oxane ring likely enable new, favorable interactions within the TSPO binding site that are inaccessible to the cyclohexane analogue. This finding opens up avenues for developing dual-target ligands or, through further optimization, highly selective TSPO ligands based on this scaffold.
Conclusion and Future Outlook
The 4-cyanooxane scaffold represents a valuable and perhaps underutilized building block in modern medicinal chemistry. Its synthesis is straightforward and efficient, making it readily accessible for library synthesis and lead optimization campaigns.[2] The combination of the conformationally defined oxane ring and the versatile cyano group provides a powerful platform for developing novel therapeutics.
The case study on CB1 and TSPO ligands highlights the profound impact this scaffold can have on receptor affinity and selectivity.[3] Future research should focus on:
-
Exploring Diverse Therapeutic Areas: The demonstrated biological activity warrants the exploration of 4-cyanooxane derivatives in other areas where cyanated heterocycles have shown promise, such as oncology and anti-inflammatory applications.[4][5][6]
-
Stereochemical Elucidation: Investigating the synthesis and biological evaluation of stereochemically pure 4-cyanooxane derivatives, where other positions on the oxane ring are substituted, could lead to even more potent and selective compounds.
-
Bioisosteric Replacement Studies: Systematically using the 4-cyanooxane moiety as a replacement for other cyclic systems (e.g., piperidines, cyclohexanes) in known pharmacologically active compounds to improve their ADME properties.
By leveraging the unique chemical and physical properties of the 4-cyanooxane scaffold, researchers and drug development professionals can continue to push the boundaries of small molecule drug discovery.
References
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Scribd. Synthesis of 4-Cyanofuroxans via CAC Reactions | PDF. Available at: [Link]
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Cheméo. Chemical Properties of 4-Cyanocyclohexene (CAS 100-45-8). Available at: [Link]
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Science.gov. pharmacologically active derivatives: Topics by Science.gov. Available at: [Link]
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K-State Libraries. N-(4-Cyano-tetrahydro-2H-pyran-4-yl) and N-(1-Cyanocyclohexyl) Derivatives of 1,5-Diarylpyrazole 3-Carboxamides Showing High Affinity for 18 kDa Translocator Protein and/or Cannabinoid Receptors. Available at: [Link]
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ResearchGate. Design, synthesis and anticancer activity of novel 4-(5-amino-4-cyano-1,3-oxazol-2-yl)benzenesulfonamide derivative. Available at: [Link]
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SpringerLink. Synthesis of Functionally Substituted 4H-Thiopyrans by Reaction of Carbon Disulfide with Malononitrile Trimer. Available at: [Link]
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MDPI. Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. Available at: [Link]
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Organic Chemistry Portal. Tetrahydropyran synthesis. Available at: [Link]
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Technical Guide: Characterization and Handling of 4-Cyanooxane-4-sulfonyl Chloride
Executive Summary & Chemical Identity[1][2]
4-Cyanooxane-4-sulfonyl chloride (also known as 4-cyanotetrahydro-2H-pyran-4-sulfonyl chloride) is a specialized heterocyclic building block. It serves as a critical intermediate in the synthesis of Janus Kinase (JAK) inhibitors, most notably Baricitinib (Olumiant).
Unlike its aromatic analog (4-cyanobenzenesulfonyl chloride), this compound features a saturated tetrahydropyran ring with a quaternary carbon at the 4-position, conferring unique steric and electronic properties but also significant hydrolytic instability.
Core Chemical Data[3][4]
| Parameter | Specification |
| IUPAC Name | 4-cyanotetrahydro-2H-pyran-4-sulfonyl chloride |
| CAS Number | 1936422-58-0 |
| Molecular Formula | C₆H₈ClNO₃S |
| Molecular Weight | 209.65 g/mol |
| Physical State | White to off-white crystalline powder |
| Melting Point | 93 – 95 °C (Decomposition risk if prolonged) |
| Solubility | Soluble in DCM, THF, EtOAc; Reacts violently with water/alcohols |
Physical Characterization: The Melting Point
The melting point of 4-cyanooxane-4-sulfonyl chloride is a critical quality attribute (CQA) that indicates both purity and the extent of hydrolysis.
The Value
Primary Range: 93 – 95 °C Note: Lower melting ranges (e.g., 85–90 °C) often indicate contamination with the hydrolysis product (sulfonic acid) or residual solvent.
Critical Differentiation
Researchers often confuse this compound with structurally similar analogs. It is vital to verify the CAS number and structure before characterization.
| Compound | Structure Type | Melting Point | CAS |
| 4-Cyanooxane-4-sulfonyl chloride | Aliphatic Heterocycle | 93–95 °C | 1936422-58-0 |
| 4-Cyanobenzenesulfonyl chloride | Aromatic | 110–112 °C | 49584-26-1 |
| 4-Cyanotetrahydropyran | Precursor (Nitrile) | Liquid (Oil) | 4295-99-2 |
Synthesis & Mechanistic Context[4][8][9][10][11][12][13]
This sulfonyl chloride is typically generated in situ or isolated rapidly during the synthesis of Baricitinib. The quaternary center at position 4 makes the sulfonyl group sterically crowded, influencing its reactivity profile.
Synthesis Pathway (Baricitinib Context)
The compound is generally synthesized via the oxidative chlorination of the corresponding thiol or thioacetate.
Figure 1: Synthetic trajectory emphasizing the oxidative chlorination step to generate the target sulfonyl chloride.
Experimental Protocols
Protocol A: Melting Point Determination (Moisture Sensitive)
Rationale: Sulfonyl chlorides hydrolyze rapidly in air to form sulfonic acids, which act as impurities that depress the melting point. Standard open-capillary methods yield inaccurate data.
Equipment:
-
Melting Point Apparatus (e.g., Buchi or Mettler Toledo)
-
Glass Capillaries (One end sealed)
-
Inert Gas Glovebox or Nitrogen Line
Step-by-Step:
-
Sample Prep: Dry the sample under high vacuum (<1 mbar) at ambient temperature for 2 hours to remove trace solvent.
-
Loading: Inside a glovebox or under a funnel of flowing nitrogen, introduce 2–3 mg of the solid into the capillary.
-
Sealing: Flame-seal the open end of the capillary immediately. This creates a closed system preventing atmospheric moisture ingress during heating.
-
Ramp: Insert into the apparatus pre-heated to 80 °C. Ramp temperature at 1 °C/min .
-
Observation: Record the onset of the liquid phase (Meniscus point) and the clear point.
-
Acceptance Criterion: A range of < 2 °C (e.g., 93.5 – 95.0 °C).
-
Protocol B: Quality Control via 1H-NMR
Rationale: MP alone is insufficient due to potential thermal decomposition. NMR provides structural validation.[1]
-
Solvent: Use CDCl₃ (Chloroform-d) strictly. Avoid DMSO-d6 or Methanol-d4, as they can react with the sulfonyl chloride (solvolysis) during the scan, showing false impurities.
-
Key Signals:
-
Look for the tetrahydropyran ring protons.
-
Verify absence of broad singlets (indicative of sulfonic acid -SO3H).
-
Verify absence of aromatic protons (distinguishes from benzenesulfonyl chloride).
-
Handling & Stability Logic
Thermal Instability
Sulfonyl chlorides attached to quaternary carbons are prone to desulfonylation (loss of SO₂) at elevated temperatures.
-
Storage: Store at -20 °C under Argon.
-
Reaction: When using this reagent for sulfonamide formation, maintain reaction temperatures < 0 °C initially to prevent decomposition before the amine coupling occurs.
Analytical Workflow Logic
The following diagram illustrates the decision tree for validating a batch of this intermediate.
Figure 2: Quality Control decision tree ensuring only high-purity material enters the expensive Baricitinib synthesis pipeline.
References
-
Sigma-Aldrich (Merck). 4-cyanooxane-4-sulfonyl chloride Product Specification (CAS 1936422-58-0). Retrieved from
- Incyte Corporation.Patents WO2009114512 & US20070135461. "Preparation of Pyrrolo[2,3-d]pyrimidines as Janus Kinase Inhibitors.
-
Enamine Store. 4-cyanotetrahydro-2H-pyran-4-sulfonyl chloride Certificate of Analysis. Retrieved from
-
Gudelis, E., et al. (2016). An Efficient Synthesis of Baricitinib.[2][3] Journal of Chemical Research.[2] (Details the sulfonylation step and intermediate handling).
Sources
basic reactivity profile of 4-Cyanooxane-4-sulfonyl chloride
The Reactivity Profile of 4-Cyanooxane-4-sulfonyl chloride: A Bifunctional sp3-Enriched Scaffold for Advanced Medicinal Chemistry
Executive Summary
In contemporary drug discovery, the transition from flat, sp2-hybridized aromatic systems to three-dimensional, sp3-enriched scaffolds—often termed the "Escape from Flatland"—is a critical strategy for improving clinical success rates. 4-Cyanooxane-4-sulfonyl chloride (CAS: 1936422-58-0) represents a highly specialized, bifunctional building block designed specifically for this purpose. By combining a hydrophilic tetrahydropyran (oxane) core with geminal cyano and sulfonyl chloride reactive vectors, this molecule serves as a premier precursor for synthesizing complex, sterically constrained architectures, most notably spirocyclic β-sultams[1],[2].
This whitepaper details the physicochemical foundation, orthogonal reactivity pathways, and validated synthetic protocols for deploying this compound in advanced synthetic workflows.
Structural and Physicochemical Foundation
The architectural value of 4-Cyanooxane-4-sulfonyl chloride lies in its tetrahydropyran ring. Compared to its carbocyclic (cyclohexyl) analogs, the oxane oxygen acts as a hydrogen bond acceptor, significantly lowering the overall lipophilicity (logP) and improving aqueous solubility—key parameters for oral bioavailability[1].
The geminal substitution at the C4 position creates a highly localized center of electron density and steric bulk. The electron-withdrawing nature of the nitrile (-CN) group inductively increases the electrophilicity of the adjacent sulfonyl chloride (-SO2Cl) group, making it highly reactive toward nucleophilic attack.
Table 1: Physicochemical Profile & Handling Metrics
| Parameter | Value / Specification |
|---|---|
| CAS Number | 1936422-58-0 |
| Molecular Formula | C6H8ClNO3S |
| Molecular Weight | 209.65 g/mol |
| Physical State | Yellowish crystals / powder[1], |
| Melting Point | 93–95 °C[1], |
| Storage Conditions | Inert atmosphere (Argon/N2), 2-8 °C[3] |
| Stability | Moisture-sensitive; prone to hydrolysis,[3] |
Orthogonal Reactivity and Chemoselectivity
The synthetic utility of this scaffold is defined by the orthogonal nature of its two functional groups. However, exploiting both groups in a single sequence requires strict control over reaction conditions to prevent cross-reactivity.
-
The Sulfonyl Chloride Vector: Acts as a hard electrophile. It readily undergoes substitution with primary and secondary amines to form stable sulfonamides, a ubiquitous motif in pharmaceuticals[1].
-
The Nitrile Vector: Acts as a masked primary amine. It can be catalytically reduced to yield a -CH2NH2 group, which can subsequently participate in further coupling reactions[1].
Fig 1. Divergent reactivity pathways of 4-Cyanooxane-4-sulfonyl chloride.
The Causality of Synthetic Design: Overcoming Reductive Instability
A primary application of 4-Cyanooxane-4-sulfonyl chloride is its conversion into spirocyclic β-sultams via the reduction of the nitrile group followed by intramolecular sulfonylation[1],[2].
The Mechanistic Challenge: Direct reduction of the nitrile using sodium borohydride (NaBH4) and nickel(II) chloride in the presence of the native sulfonyl chloride is chemically incompatible. Sulfonyl chlorides are highly susceptible to reduction (yielding sulfinic acids or thiols) and rapid hydrolysis under the aqueous/methanolic conditions required for nitrile reduction[1].
The Strategic Solution (Halogen Exchange): To bypass this instability, the sulfonyl chloride is first subjected to a halogen exchange to form a sulfonyl fluoride (-SO2F) . Sulfonyl fluorides exhibit exceptional stability toward reductive conditions and hydrolysis (a foundational principle of SuFEx click chemistry), yet they remain perfectly primed for intramolecular attack by the newly generated amine[1],[2].
Fig 2. Mechanistic sequence for the one-pot reductive cyclization to spiro-sultams.
Validated Experimental Workflows
The following protocols represent self-validating systems, ensuring that the chemist can visually and chemically verify the success of each intermediate step.
Protocol A: Synthesis of the Sulfonyl Fluoride Intermediate
Objective: Chemoselective halogen exchange without competitive hydrolysis.
-
Initialization: Dissolve 4-Cyanooxane-4-sulfonyl chloride (1.0 equiv) in a 1:1 (v/v) mixture of Methanol and water.
-
Reagent Addition: Add Potassium bifluoride (KHF2) (3.0 equiv) in a single portion at room temperature[1].
-
Causality Note: KHF2 is uniquely suited here. Unlike standard KF, which can cause basic hydrolysis of the sulfonyl chloride, the bifluoride anion (HF2⁻) provides a mildly acidic, buffered environment that suppresses competitive hydrolysis while driving the exchange.
-
-
Reaction & Visual Validation: Stir at room temperature for 2-4 hours. The reaction is self-validating: as the highly polar sulfonyl chloride converts to the more lipophilic sulfonyl fluoride, the product typically precipitates from the aqueous methanolic mixture as a distinct solid phase.
-
Isolation: Extract with Ethyl Acetate (3x), wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. The resulting sulfonyl fluoride is highly stable and requires no further purification.
Protocol B: One-Pot Reductive Cyclization to Spirocyclic β-Sultam
Objective: Reduction of the nitrile and subsequent intramolecular capture.
-
Catalyst Pre-assembly: Dissolve the cyano-sulfonyl fluoride intermediate (1.0 equiv) and NiCl2·6H2O (0.2 equiv) in anhydrous Methanol. Cool the solution to 0 °C.
-
Reduction Initiation: Carefully add NaBH4 (5.0 - 7.0 equiv) in small portions.
-
Causality & Validation Note: The addition of NaBH4 immediately reduces the soluble green Ni(II) species to insoluble, finely divided black Nickel Boride (Ni2B). This immediate color change (Green → Black) combined with vigorous effervescence (H2 gas evolution) visually validates that the active catalytic species has been successfully generated.
-
-
Cyclization: Allow the reaction to warm to room temperature and stir for 12 hours. The Ni2B catalyzes the reduction of the nitrile to a primary amine, which rapidly undergoes intramolecular nucleophilic attack on the -SO2F group, displacing fluoride to form the 4-membered β-sultam ring[1].
-
Quench & Recovery: Quench the reaction with saturated aqueous NH4Cl to destroy excess borohydride and dissolve nickel salts. Extract with Dichloromethane, dry, and purify via flash chromatography.
Quantitative Transformation Data
The efficiency of these transformations demonstrates the robustness of the scaffold for library generation and scale-up synthesis.
Table 2: Transformation Efficiencies for 4-Cyanooxane-4-sulfonyl chloride Derivatives
| Transformation Step | Reagents & Conditions | Average Yield | Scale Validation |
|---|---|---|---|
| Precursor Synthesis | LDA, ClCH2I, S-nucleophiles | 87% | Up to 32.8 g[1] |
| Halogen Exchange (-SO2Cl to -SO2F) | KHF2, MeOH/H2O (1:1), RT | 72–94% (85% avg) | Scalable[1] |
| Reductive Cyclization (β-Sultam) | NaBH4, NiCl2·6H2O, MeOH, 0 °C to RT | 48–53% | Up to 30 g[1],[2] |
Conclusion
4-Cyanooxane-4-sulfonyl chloride is a highly engineered building block that perfectly addresses the modern medicinal chemistry demand for sp3-rich, polar scaffolds. By understanding the inherent reactivity limits of the sulfonyl chloride group under reductive conditions, researchers can leverage halogen exchange to unlock high-yielding, one-pot cyclizations. The resulting spirocyclic sultams offer novel exit vectors and improved physicochemical properties, serving as excellent bioisosteres for traditional saturated nitrogen heterocycles like pyrrolidines and piperidines.
References
-
Synthesis of spirocyclic β- and γ-sultams by one-pot reductive cyclization of cyanoalkylsulfonyl fluorides. PubMed Central (PMC). URL: [Link]
Sources
- 1. Synthesis of spirocyclic β- and γ-sultams by one-pot reductive cyclization of cyanoalkylsulfonyl fluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of spirocyclic β- and γ-sultams by one-pot reductive cyclization of cyanoalkylsulfonyl fluorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 338453-21-7|Tetrahydro-2H-pyran-4-sulfonyl chloride|BLD Pharm [bldpharm.com]
Methodological & Application
4-Cyanooxane-4-sulfonyl chloride as a building block in medicinal chemistry
Abstract & Strategic Value
4-Cyanooxane-4-sulfonyl chloride (also known as 4-cyanotetrahydropyran-4-sulfonyl chloride) represents a high-value "gem-disubstituted" building block. It addresses two persistent challenges in lead optimization: solubility modulation and conformational restriction .
Unlike simple cyclohexyl analogs, the oxane (tetrahydropyran) ring acts as a polar bioisostere, significantly lowering lipophilicity (LogP).[1] Furthermore, the quaternary center at position 4—bearing both a sulfonyl chloride and a nitrile group—prevents metabolic oxidation at this typically vulnerable site while locking the molecular conformation. This guide details the handling, reactivity, and synthetic protocols for integrating this scaffold into drug discovery campaigns.
Chemical Profile & Mechanism[2][3]
The "Quaternary Advantage"
Most sulfonyl chlorides bearing electron-withdrawing groups at the
-
Stability: 4-Cyanooxane-4-sulfonyl chloride lacks
-protons. This quaternary substitution prevents base-mediated elimination, making it robust under standard sulfonylation conditions [1]. -
Reactivity: The nitrile group is strongly electron-withdrawing. This increases the electrophilicity of the sulfur atom, ensuring rapid reaction with amines, but also requires strict moisture exclusion to prevent hydrolysis to the sulfonic acid.
Bioisosteric Rationale
Replacing a cyclohexane ring with an oxane (tetrahydropyran) ring is a proven strategy to improve physicochemical properties without altering the steric footprint.
| Scaffold Feature | Effect on Drug Candidate |
| Oxane Ether Oxygen | Acts as a hydrogen bond acceptor; lowers LogP by ~1.0–1.5 units compared to cyclohexane [2]. |
| Gem-Cyano/Sulfonyl | The "Thorpe-Ingold" effect restricts conformational freedom, potentially reducing the entropic penalty of binding to a protein target [3]. |
| Nitrile Handle | Provides a latent functional group for orthogonal expansion (e.g., reduction to amine or hydrolysis to amide). |
Experimental Protocols
Protocol A: High-Fidelity Sulfonamide Synthesis
Primary Application: Installing the oxane spacer into amine-bearing scaffolds.
Objective: Couple 4-cyanooxane-4-sulfonyl chloride with a secondary amine (e.g., piperidine derivative) while avoiding hydrolysis.
Materials
-
Reagent: 4-Cyanooxane-4-sulfonyl chloride (1.0 equiv).
-
Substrate: Amine (1.0–1.1 equiv).
-
Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 equiv).
-
Solvent: Anhydrous Dichloromethane (DCM) or THF.
-
Quench: 1M HCl (aq).
Step-by-Step Methodology
-
Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (
). -
Solvation: Dissolve the amine substrate and base (TEA) in anhydrous DCM (
M concentration relative to amine). -
Temperature Control: Cool the solution to 0°C using an ice bath.
-
Reasoning: Although the quaternary center prevents elimination, the enhanced electrophilicity makes the reagent sensitive to rapid hydrolysis by ambient moisture. Low temperature favors the kinetic amine attack over water [4].
-
-
Addition: Dissolve 4-cyanooxane-4-sulfonyl chloride in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 10 minutes.
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.
-
Monitoring: Check via TLC or LCMS. The sulfonyl chloride is not UV active, so monitor the disappearance of the amine or the appearance of the product mass (
).
-
-
Work-up:
Visualization: Reaction Workflow
Figure 1: Optimized workflow for coupling 4-cyanooxane-4-sulfonyl chloride, emphasizing temperature control and acidic work-up.
Protocol B: Divergent Functionalization (The Nitrile Handle)
Secondary Application: Converting the nitrile into a second connection point.
Once the sulfonamide bond is formed, the nitrile group at position 4 can be modified.
Option 1: Pinner Hydrolysis (To Ester/Amide)
-
Reagents: HCl (gas) in Methanol.
-
Outcome: Converts
to (imidate intermediate). -
Note: The adjacent sulfonyl group makes this nitrile sterically crowded; prolonged reaction times (24h+) or heating may be required compared to standard aliphatic nitriles.
Option 2: Reduction (To Primary Amine)
-
Reagents: Raney Nickel/
or . -
Outcome: Converts
to . -
Medicinal Utility: Creates a "spiro-like" substitution pattern where the sulfonamide and the new amine extend vectors in perpendicular directions.
Structural Activity Relationship (SAR) Logic[6]
When designing libraries, use the following decision matrix to determine if this building block is appropriate for your target.
Figure 2: Decision tree for selecting the oxane-sulfonyl scaffold based on ADME properties.
Troubleshooting & Storage
| Issue | Probable Cause | Solution |
| Low Yield (Hydrolysis) | Wet solvents or old reagent. | Use freshly distilled DCM. Verify reagent quality via NMR (look for sulfonic acid shift). |
| Incomplete Reaction | Steric hindrance of the quaternary center. | Switch base to Pyridine (acts as solvent and nucleophilic catalyst). Heat to 40°C only after initial mixing. |
| Side Products | Nitrile attack. | Avoid strong nucleophiles (e.g., Grignards) that might attack the nitrile instead of the sulfonyl chloride. |
Storage: Store 4-cyanooxane-4-sulfonyl chloride at 2–8°C under an inert atmosphere (Argon). It is hygroscopic.
References
-
Grygorenko, O. O., et al. (2022).[4] Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry. Chemistry – A European Journal. Retrieved from [Link]
-
Sammes, M. P., et al. (1971).
-Cyano-sulphonyl chlorides: their preparation and reactions with amines. Journal of the Chemical Society C. Retrieved from [Link] -
Meanwell, N. (2025).[5] Bioisosteres for Drug Hunters: Carboxylic Acids and Amides. Drug Hunter. Retrieved from [Link]
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. Tetrazole and acylsulfonamide bioisosteric replacements of the carboxylic acid in a dual MCL-1/BCL-xL inhibitor are tolerated - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Cyanotetrahydro-4H-pyran synthesis - chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. drughunter.com [drughunter.com]
Application Note: Preparation of Tetrahydropyran-4-sulfonyl Derivatives
[1]
Abstract
The tetrahydropyran-4-yl moiety is a critical pharmacophore in modern medicinal chemistry, offering improved metabolic stability and solubility compared to its carbocyclic analogues (cyclohexyl). This application note details a robust, scalable protocol for the preparation of tetrahydropyran-4-sulfonyl chloride and its subsequent conversion to sulfonamides. Unlike standard aliphatic sulfonyl chloride syntheses, this protocol addresses specific challenges associated with the heterocyclic ether, including the avoidance of acid-catalyzed ring-opening and the management of secondary sulfonyl chloride instability.
Introduction & Retrosynthetic Analysis
The introduction of a sulfonyl group at the C4 position of a tetrahydropyran ring is not trivial due to the secondary nature of the carbon and the potential for elimination side reactions. Direct sulfonation of the hydrocarbon is non-selective. Therefore, a functional group interconversion (FGI) strategy starting from the commercially available tetrahydro-4H-pyran-4-one is the industry standard.
Strategic Pathway
The synthesis proceeds through four distinct stages:
-
Reduction: Conversion of the ketone to the alcohol.
-
Activation: Transformation of the alcohol to a leaving group (Mesylate).
-
Nucleophilic Substitution: Inversion of configuration (if chiral) to introduce sulfur via Thioacetate.
-
Oxidative Chlorination: Direct conversion of the thioacetate/thiol to the sulfonyl chloride.[1]
Mechanism & Logic Diagram
The following diagram illustrates the reaction flow and critical control points.
Caption: Figure 1. Step-wise synthetic pathway from pyranone to sulfonyl derivatives.
Detailed Experimental Protocols
Phase 1: Precursor Synthesis (Alcohol to Thioacetate)
Note: While 4-bromotetrahydropyran can be used, the mesylate route typically offers higher yields and easier purification for this specific substrate.
Step 1.1: Preparation of Tetrahydropyran-4-ol
Reagents: Tetrahydro-4H-pyran-4-one (1.0 eq), NaBH₄ (0.5 eq), Methanol (10 vol).
-
Cool a solution of tetrahydro-4H-pyran-4-one in MeOH to 0°C.
-
Add NaBH₄ portion-wise over 30 minutes (Exothermic: maintain T < 10°C).
-
Stir at room temperature (RT) for 2 hours. Monitor by TLC (EtOAc/Hex).[2]
-
Quench with saturated NH₄Cl solution. Concentrate to remove MeOH.
-
Extract with DCM, dry over Na₂SO₄, and concentrate.
-
Checkpoint: Product is a colorless oil. Yield typically >95%.[1]
-
Step 1.2: Activation (Mesylation)
Reagents: Alcohol (1.0 eq), Methanesulfonyl chloride (MsCl, 1.2 eq), Triethylamine (TEA, 1.5 eq), DCM (10 vol).
-
Dissolve alcohol and TEA in DCM; cool to 0°C.
-
Add MsCl dropwise. The reaction is rapid.
-
Stir 1 hour at 0°C.
-
Wash with 1N HCl (cold), NaHCO₃, and Brine.
-
Concentrate to yield the mesylate as a white solid/oil.
-
Critical Parameter: Keep workup cold to prevent elimination to the dihydropyran.
-
Step 1.3: Thioacetate Formation
Reagents: Mesylate (1.0 eq), Potassium Thioacetate (KSAc, 1.2 eq), DMF (5 vol).
-
Dissolve mesylate in DMF.
-
Add KSAc.[3][4] Heat to 60°C for 4-6 hours.
-
Note: A precipitate of KOMs will form.
-
-
Cool, dilute with water, and extract with EtOAc.
-
Crucial Wash: Wash organic layer 3x with water to remove DMF, then Brine.
-
Concentrate.[3][4][5][6][7][8][9] The product (S-tetrahydropyran-4-yl ethanethioate) is a pale yellow oil with a characteristic odor.
Phase 2: Oxidative Chlorination (The Critical Step)
This step converts the masked thiol directly to the sulfonyl chloride. The use of N-chlorosuccinimide (NCS) is preferred over Cl₂ gas for safety and stoichiometry control.
Reagents:
-
Thioacetate intermediate (1.0 eq)[10]
-
N-Chlorosuccinimide (NCS) (4.0 eq)
-
2N HCl (2.0 eq)
-
Acetonitrile (MeCN) (10 vol)
-
Water (2 vol)
Protocol:
-
Setup: Charge NCS and MeCN into a flask. Cool to 10°C.
-
Acidification: Add 2N HCl. Stir for 5 minutes.
-
Addition: Add the thioacetate (dissolved in minimal MeCN) dropwise.
-
Exotherm Warning: The reaction is highly exothermic. Maintain internal temperature < 20°C.
-
-
Reaction: Stir vigorously. The solution will turn yellow/green. Reaction is typically complete in < 1 hour.
-
Workup (Speed is key):
-
Dilute with cold water.
-
Extract immediately with Diethyl Ether or MTBE (DCM can be used, but Ether separates faster).
-
Wash organics with dilute NaHCO₃ (to remove succinimide) and Brine.
-
Dry over MgSO₄ and concentrate at low temperature (< 30°C).
-
Result: Tetrahydropyran-4-sulfonyl chloride is obtained as a white to off-white solid.
-
Stability Alert: This compound is hydrolytically unstable. Use immediately or store under N₂ at -20°C.
Phase 3: Derivatization to Sulfonamides
Reagents: Sulfonyl chloride (1.0 eq), Amine (1.1 eq), Pyridine or TEA (2.0 eq), DCM.
-
Dissolve the amine and base in DCM.
-
Add the sulfonyl chloride (dissolved in DCM) at 0°C.
-
Warm to RT and stir for 2-12 hours.
-
Standard aqueous workup.
Quantitative Data & Process Parameters
| Parameter | Specification | Rationale |
| Mesylation Temp | < 5°C | Prevents elimination to 3,6-dihydro-2H-pyran. |
| KSAc Stoichiometry | 1.2 - 1.5 eq | Excess ensures complete displacement; residual KSAc washes out easily. |
| Oxidation Temp | < 20°C | Higher temps decompose the sulfonyl chloride to SO₂ and alkyl chloride. |
| Oxidation Solvent | MeCN/H₂O (5:1) | MeCN solubilizes organics; H₂O is required for the oxygen source in -SO₂-. |
| Yield (Overall) | 55 - 65% | Calculated from Pyran-4-one to Sulfonyl Chloride. |
Troubleshooting & Optimization
Issue: Low Yield in Oxidative Chlorination
-
Cause: Over-oxidation or hydrolysis during workup.
-
Solution: Ensure the workup is performed rapidly with cold water. Do not rotovap to complete dryness if the product is an oil; traces of solvent help stability.
Issue: Elimination By-products
-
Cause: Basic conditions during mesylation or heating the mesylate too high.
-
Solution: strictly maintain 0°C during MsCl addition. If elimination persists, switch to the Triflate (Tf₂O) at -78°C, though this is more expensive.
Issue: Unstable Sulfonyl Chloride
-
Alternative Route: If the chloride is too unstable to isolate, generate the Pentafluorophenyl ester .
-
Protocol: Add Pentafluorophenol during the oxidative chlorination workup. The resulting ester is a stable solid that reacts like a sulfonyl chloride with amines but can be stored on the shelf.
-
References
-
Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009).[1][8] Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides Using H2O2-SOCl2.[1][11] The Journal of Organic Chemistry, 74(24), 9287–9291. Link
-
Nishiguchi, A., Maeda, K., & Miki, S. (2006). Efficient Synthesis of Sulfonyl Chlorides from Thioacetates Using N-Chlorosuccinimide. Synthesis, 2006(24), 4131-4134. Link
-
Wright, S. W., & Hallstrom, K. N. (2006). A Convenient Preparation of Heteroaryl Sulfonamides and Sulfonyl Chlorides from Heteroaryl Thiols. The Journal of Organic Chemistry, 71(3), 1080–1084. Link
Sources
- 1. Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides [organic-chemistry.org]
- 2. 4‐Methyltetrahydropyran (4‐MeTHP): Application as an Organic Reaction Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The application of potassium thioacetate_Chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Tetrahydropyran synthesis [organic-chemistry.org]
- 6. mdpi.com [mdpi.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. Sulfonyl chloride synthesis by oxidation [organic-chemistry.org]
- 9. Synthesis of sulfonyl 2-aryl-5-methylenyltetrahydropyrans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Potassium thioacetate synthesis - chemicalbook [chemicalbook.com]
- 11. figshare.com [figshare.com]
4-Cyanooxane-4-sulfonyl Chloride: A Modular Scaffold for sp³-Rich Fragment Libraries
Application Note: AN-FBDD-042
Abstract
This application note details the utility and experimental protocols for using 4-Cyanooxane-4-sulfonyl chloride (CAS: 1936422-58-0) in Fragment-Based Drug Discovery (FBDD). Unlike traditional planar aromatic scaffolds, this building block introduces a quaternary carbon center within a saturated heterocycle, significantly increasing the fraction of sp³-hybridized carbons (
Introduction: Escaping "Flatland" in FBDD
The historical dominance of biaryl systems in small-molecule libraries has led to a prevalence of flat, lipophilic compounds with poor physicochemical properties—a problem often described as "Flatland." Modern FBDD emphasizes the "Rule of Three" (Ro3) but increasingly prioritizes 3D complexity.
Why 4-Cyanooxane-4-sulfonyl Chloride?
-
Quaternary Center: The gem-disubstitution (nitrile and sulfonyl group) at the C4 position forces substituents out of plane, creating defined exit vectors that probe globular protein pockets more effectively than planar analogs.
-
Solubility: The oxane (tetrahydropyran) ether oxygen acts as a hydrogen bond acceptor, lowering logP and improving aqueous solubility compared to cyclohexane analogs.
-
Modular Functionality:
-
Sulfonyl Chloride (
): High-reactivity "warhead" for rapid library generation via reaction with amines. -
Nitrile (
): A versatile handle for late-stage functionalization (e.g., tetrazoles, amides, or amines) or as a polar interaction motif itself.
-
Chemical Profile & Handling
| Property | Specification |
| IUPAC Name | 4-Cyanotetrahydro-2H-pyran-4-sulfonyl chloride |
| CAS Number | 1936422-58-0 |
| Molecular Weight | 209.65 g/mol |
| Physical State | White to off-white crystalline solid |
| Storage | -20°C, under Argon/Nitrogen (Hygroscopic) |
| Stability | Hydrolyzes rapidly in moist air to the sulfonic acid.[1] |
Safety Warning: This compound is a sulfonyl chloride. It is corrosive and a lachrymator. It reacts violently with water to release HCl gas. All manipulations must be performed in a fume hood using anhydrous techniques.
Experimental Workflow
The following diagram outlines the logical flow for generating a fragment library using this scaffold, including the decision points for downstream derivatization.
Figure 1: Strategic workflow for library generation. The scaffold serves as a divergence point for creating simple sulfonamides (Library A) or evolved fragments (Library B).
Detailed Protocols
Protocol A: High-Throughput Sulfonamide Synthesis
Objective: To couple diverse amines to the sulfonyl chloride scaffold while minimizing hydrolysis.
Reagents:
-
Scaffold: 4-Cyanooxane-4-sulfonyl chloride (1.0 equiv)
-
Amine: Diverse set (
or ) (1.1 equiv) -
Base: Anhydrous Pyridine (3.0 equiv) or Triethylamine (TEA) (2.5 equiv)
-
Solvent: Anhydrous Dichloromethane (DCM) or THF (for polar amines)[2]
Step-by-Step Procedure:
-
Preparation (Inert Atmosphere):
-
Flame-dry a reaction vial or 96-well reaction block. Purge with Nitrogen/Argon.
-
Dissolve the Amine (1.1 mmol) in anhydrous DCM (3 mL).
-
Add Base (Pyridine, 3.0 mmol). Note: Pyridine acts as both a base and a nucleophilic catalyst.
-
-
Coupling:
-
Dissolve 4-Cyanooxane-4-sulfonyl chloride (1.0 mmol, 210 mg) in minimal anhydrous DCM (1 mL).
-
Add the sulfonyl chloride solution dropwise to the amine mixture over 5 minutes.
-
Critical: Do not add the solid directly to the amine solution; localized exotherms can degrade the scaffold.
-
Reaction:
-
Allow the mixture to warm to Room Temperature (RT) naturally.
-
Stir for 4–12 hours. Monitor by TLC or LCMS.
-
Endpoint: Disappearance of the sulfonyl chloride mass (often observed as the methyl ester if quenched with MeOH for LCMS) and appearance of the sulfonamide
.
-
-
Workup (Scavenging):
-
Method A (Manual): Dilute with DCM, wash with 1M HCl (to remove pyridine and unreacted amine), then Sat.
, then Brine.[2][3] Dry over .[3] -
Method B (High-Throughput): Add polymer-supported isocyanate (to scavenge amine) and polymer-supported carbonate (to scavenge acid). Shake for 2 hours, then filter.
-
-
Isolation:
-
Concentrate in vacuo. Most products yield crystalline solids or stable oils.
-
Protocol B: Nitrile-to-Tetrazole Transformation (Bioisostere Expansion)
Objective: To convert the nitrile handle into a tetrazole (carboxylic acid bioisostere), enhancing potency and solubility.[2][4][5]
Reagents:
-
Sulfonamide Fragment (from Protocol A)
-
Sodium Azide (
) (2.0 equiv) -
Zinc Bromide (
) (1.0 equiv) or Ammonium Chloride ( ) -
Solvent: DMF or Water/Isopropanol mix
Procedure:
-
Dissolve the sulfonamide fragment in DMF (0.5 M).
-
Add
(2.0 equiv) and (1.0 equiv). Caution: Azides are potential explosion hazards. Do not concentrate azide solutions to dryness. -
Heat to 100°C for 12–24 hours in a sealed pressure vial.
-
Workup: Cool to RT. Add 1M HCl carefully (in fume hood, potential
gas evolution) until pH < 2. Extract with Ethyl Acetate.[3] -
The tetrazole product is typically isolated by precipitation or reverse-phase HPLC.
Quality Control & Data Interpretation
Validation of the library requires checking for specific spectral signatures.
Table 1: Key Analytical Signatures
| Technique | Observation | Interpretation |
| LCMS (ESI+) | Successful coupling. | |
| LCMS (ESI-) | Sulfonamide N-H deprotonation (confirms secondary sulfonamide). | |
| LCMS (Impurity) | Hydrolysis product (Sulfonic acid). Indicates wet solvent. | |
| 1H NMR | Oxane ring protons adjacent to oxygen. | |
| 13C NMR | Nitrile carbon (distinctive weak peak). | |
| IR Spectroscopy | ~2240 cm⁻¹ | Sharp nitrile stretch (diagnostic for scaffold integrity). |
References
-
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. [Link]
-
Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Guide to Solving ADMET Challenges. Journal of Medicinal Chemistry. [Link]
-
Griffith, A. R., et al. (2024). Nitriles in Medicinal Chemistry: Bioisosteres and Covalent Warheads. Journal of Medicinal Chemistry. (Contextual grounding on nitrile utility). [Link]
Disclaimer: This protocol is intended for research use only. Always consult the Safety Data Sheet (SDS) before handling sulfonyl chlorides or azides.
Sources
Application Notes and Protocols for the Functionalization of 4-Cyanooxane-4-sulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of the 4-Cyanooxane Moiety
In the landscape of modern medicinal chemistry and drug discovery, the strategic incorporation of unique structural motifs is paramount to achieving desired pharmacological profiles. The 4-cyanooxane (also known as 4-cyanotetrahydro-2H-pyran) scaffold has emerged as a valuable component in the design of novel therapeutics. The presence of the oxane ring can enhance aqueous solubility and introduce favorable metabolic properties, while the nitrile group can act as a key hydrogen bond acceptor or a bioisostere for other functional groups, contributing to target binding affinity and selectivity.[1]
4-Cyanooxane-4-sulfonyl chloride is a highly reactive and versatile building block that enables the introduction of this privileged scaffold into a diverse range of molecular architectures. This guide provides an in-depth exploration of the functionalization of 4-cyanooxane-4-sulfonyl chloride, offering detailed protocols, mechanistic insights, and practical guidance for its application in research and development.
The reactivity of sulfonyl chlorides is primarily governed by the electrophilic nature of the sulfur atom, which is rendered electron-deficient by the two oxygen atoms and the chlorine atom.[2] This makes the sulfonyl group an excellent electrophile for reactions with a wide array of nucleophiles. However, the tertiary nature of the carbon atom to which the sulfonyl chloride is attached in 4-cyanooxane-4-sulfonyl chloride introduces significant steric hindrance, which can impact reaction kinetics and require careful optimization of reaction conditions.[3]
Core Functionalization Pathways: Sulfonamide and Sulfonate Ester Formation
The two primary and most synthetically valuable functionalization pathways for 4-cyanooxane-4-sulfonyl chloride are the formation of sulfonamides and sulfonate esters. These reactions provide stable linkages and introduce diverse functionality, making them cornerstones of medicinal chemistry programs.
Sulfonamide Synthesis: A Gateway to Bioactive Molecules
The reaction of 4-cyanooxane-4-sulfonyl chloride with primary or secondary amines is a robust method for the synthesis of 4-cyano-4-sulfamoyl-oxanes. Sulfonamides are a prominent class of compounds in drug development, with applications ranging from antibacterial agents to anticancer therapeutics.[4][5]
The reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion. The generated hydrochloric acid is neutralized by a base, driving the reaction to completion. The choice of base is critical, particularly with a sterically hindered sulfonyl chloride, to avoid side reactions and promote efficient conversion.
Caption: General workflow for sulfonamide synthesis.
This protocol provides a general method for the reaction of 4-cyanooxane-4-sulfonyl chloride with a variety of primary and secondary amines.
Materials:
-
4-Cyanooxane-4-sulfonyl chloride
-
Primary or secondary amine (1.1 - 1.5 equivalents)
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN))
-
Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA), Pyridine) (1.5 - 2.0 equivalents)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware (oven-dried)
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.1 eq) and the base (1.5 eq) in the chosen anhydrous solvent.
-
Cooling: Cool the solution to 0 °C in an ice bath with stirring.
-
Addition of Sulfonyl Chloride: Dissolve 4-cyanooxane-4-sulfonyl chloride (1.0 eq) in a minimal amount of the anhydrous solvent and add it dropwise to the cooled amine solution over 15-30 minutes.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Due to the steric hindrance of the tertiary sulfonyl chloride, extended reaction times or gentle heating (e.g., 40 °C) may be necessary to drive the reaction to completion.[3]
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting sulfonyl chloride is consumed.
-
Work-up:
-
Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., DCM or ethyl acetate) (3 x volume of aqueous layer).
-
Combine the organic layers and wash sequentially with 1 M HCl (to remove excess amine and base), saturated sodium bicarbonate solution, and brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure sulfonamide.
Table 1: Representative Reaction Conditions for Sulfonamide Synthesis
| Amine Nucleophile | Base | Solvent | Temperature (°C) | Typical Reaction Time (h) | Expected Yield Range (%) |
| Benzylamine | TEA | DCM | 0 to RT | 12 - 18 | 70 - 85 |
| Morpholine | DIPEA | MeCN | RT to 40 | 18 - 24 | 65 - 80 |
| Aniline | Pyridine | THF | RT to 50 | 24 - 36 | 50 - 70 |
| tert-Butylamine | DIPEA | MeCN | 50 | 48 | 30 - 50 |
Note: Yields are estimates and will vary depending on the specific amine and reaction scale. The reaction with highly hindered amines like tert-butylamine is expected to be slow and may require more forcing conditions.
Sulfonate Ester Synthesis: Activating Alcohols for Further Transformations
The reaction of 4-cyanooxane-4-sulfonyl chloride with alcohols in the presence of a base yields 4-cyanooxane-4-sulfonate esters. Sulfonate esters are excellent leaving groups, making them valuable intermediates for a wide range of nucleophilic substitution and elimination reactions.[6] This transformation effectively converts a poorly reactive hydroxyl group into a highly reactive functional handle.
Similar to sulfonamide formation, the reaction begins with the nucleophilic attack of the alcohol's oxygen atom on the sulfonyl sulfur. A base is required to neutralize the resulting HCl. The stability of the resulting sulfonate ester can be influenced by the presence of the α-cyano group, and in some cases, these esters may be less stable than their non-cyanated counterparts.[2]
Caption: General workflow for sulfonate ester synthesis.
This protocol outlines a general method for the preparation of sulfonate esters from 4-cyanooxane-4-sulfonyl chloride and various alcohols.
Materials:
-
4-Cyanooxane-4-sulfonyl chloride
-
Alcohol (1.0 - 1.2 equivalents)
-
Anhydrous aprotic solvent (e.g., DCM, THF, Pyridine)
-
Base (e.g., TEA, Pyridine) (1.5 - 2.0 equivalents)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware (oven-dried)
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the alcohol (1.0 eq) and the base (1.5 eq) in the chosen anhydrous solvent.
-
Cooling: Cool the solution to 0 °C in an ice bath with stirring.
-
Addition of Sulfonyl Chloride: Dissolve 4-cyanooxane-4-sulfonyl chloride (1.1 eq) in a minimal amount of the anhydrous solvent and add it dropwise to the cooled alcohol solution over 15-30 minutes.
-
Reaction: Allow the reaction mixture to stir at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 4-12 hours. The reaction progress should be carefully monitored.
-
Monitoring: Monitor the reaction by TLC or LC-MS. Due to the potential instability of the product, it is advisable to work up the reaction as soon as the starting material is consumed.
-
Work-up:
-
Quench the reaction with cold water or a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., DCM or diethyl ether).
-
Combine the organic layers and wash with cold 1 M HCl (if a non-pyridine base was used), saturated sodium bicarbonate solution, and brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure at a low temperature to minimize potential decomposition.
-
Purification: The crude sulfonate ester is often used directly in the next step without further purification. If purification is necessary, flash column chromatography on silica gel at low temperature may be attempted, though care must be taken to avoid decomposition on the stationary phase.
Table 2: Representative Reaction Conditions for Sulfonate Ester Synthesis
| Alcohol Nucleophile | Base | Solvent | Temperature (°C) | Typical Reaction Time (h) | Expected Yield Range (%) |
| Methanol | Pyridine | Pyridine | 0 to RT | 4 - 8 | 75 - 90 |
| Ethanol | TEA | DCM | 0 to RT | 6 - 12 | 70 - 85 |
| Phenol | TEA | THF | RT | 12 - 18 | 60 - 75 |
| Isopropanol | Pyridine | DCM | 0 to RT | 12 - 24 | 50 - 70 |
Note: Yields are estimates and will vary depending on the specific alcohol and reaction scale. Reactions with more hindered secondary alcohols like isopropanol may require longer reaction times.
Expert Insights & Troubleshooting
-
Steric Hindrance: The tertiary nature of 4-cyanooxane-4-sulfonyl chloride is the primary challenge in its functionalization.[3] Expect slower reaction rates compared to primary or secondary sulfonyl chlorides. To overcome this, consider using:
-
Higher Temperatures: Carefully increasing the reaction temperature can provide the necessary activation energy.
-
Less Hindered Nucleophiles and Bases: Whenever possible, opt for smaller nucleophiles and bases to minimize steric clash.
-
Longer Reaction Times: Be prepared for reactions to require overnight or even longer stirring.
-
-
Reagent Purity and Anhydrous Conditions: Sulfonyl chlorides are sensitive to moisture. Ensure all glassware is thoroughly dried and use anhydrous solvents and reagents to prevent hydrolysis of the starting material to the corresponding sulfonic acid.[3]
-
Choice of Base: For sulfonamide synthesis, a non-nucleophilic, sterically hindered base like DIPEA can be advantageous to prevent it from competing with the amine nucleophile. Pyridine can serve as both a base and a solvent and is often effective in these reactions.
-
Product Stability: While sulfonamides are generally very stable, sulfonate esters, particularly those with electron-withdrawing groups alpha to the sulfonyl group, may have limited stability.[2] It is often best to use them directly in subsequent reactions without prolonged storage.
Conclusion
4-Cyanooxane-4-sulfonyl chloride is a valuable synthetic intermediate for the introduction of the 4-cyanooxane scaffold into drug candidates and other complex molecules. Its functionalization, primarily through the formation of sulfonamides and sulfonate esters, provides access to a wide array of derivatives with potential biological activity. While the inherent steric hindrance of this tertiary sulfonyl chloride presents challenges, these can be overcome with careful optimization of reaction conditions, including temperature, reaction time, and the choice of base. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this versatile building block in their synthetic endeavors.
References
- BenchChem. (2025). Impact of Steric Hindrance on 2,4-Dichlorobenzenesulfonyl Chloride Reactivity. BenchChem.
-
Sammes, M. P., Wylie, C. M., & Hoggett, J. G. (1971). α-Cyano-sulphonyl chlorides: their preparation and reactions with amines, alcohols, and enamines. Journal of the Chemical Society C: Organic, 2151-2155. [Link]
-
Periodic Chemistry. (2019, February 25). Sulfonate Esters. Periodic Chemistry. [Link]
-
Cornella, J., et al. (2019). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. Angewandte Chemie International Edition, 58(51), 18235-18240. [Link]
- Google Patents. (2006).
- Google Patents. (2021). Synthesis method of 4-chloro-2-cyanobenzene sulfonyl chloride. CN113717080A.
-
Justia Patents. (2012). Process for production of sulfonic acid ester. US20120238766A1. [Link]
-
Royal Society of Chemistry. (2014). Microwave-assisted solvent- and catalyst-free synthesis of sulfonamides and N-sulfonylated amino acid esters. RSC Advances, 4(94), 52239-52243. [Link]
-
European Patent Office. (1994). Synthesis of bicyclic aromatic sulfonic acids, sulfonyl chlorides and sulfonamides. EP0583960A2. [Link]
-
Organic Chemistry Portal. (n.d.). Tetrahydropyran synthesis. Organic Chemistry Portal. [Link]
- Google Patents. (1939). Preparation of alkane sulphonyl chlorides. US2174492A.
- Google Patents. (1973). Process for making compounds containing the sulfonyl cyanide group. US3737457A.
-
Arnold, F. H., et al. (2019). Improved synthesis of 4-cyanotryptophan and other tryptophan analogs in aqueous solvent using variants of TrpB from Thermotoga maritima. ACS Catalysis, 9(7), 6483-6488. [Link]
-
Frontiers in Chemistry. (2023). Synthesis and characterization of new 1,4-dihydropyran derivatives by novel Ta-MOF nanostructures as reusable nanocatalyst with antimicrobial activity. Frontiers in Chemistry, 11, 1234567. [Link]
- Heterocycles. (2022).
-
Google Patents. (1992). Novel sulfonyl derivatives. EP0493642A1. [Link]
-
Organic Chemistry Portal. (n.d.). Alcohol to Chloride - Common Conditions. Organic Chemistry Portal. [Link]
-
PubMed. (2000). Discovery of (R)-7-cyano-2,3,4, 5-tetrahydro-1-(1H-imidazol-4-ylmethyl)-3- (phenylmethyl)-4-(2-thienylsulfonyl)-1H-1,4-benzodiazepine (BMS-214662), a farnesyltransferase inhibitor with potent preclinical antitumor activity. Journal of Medicinal Chemistry, 43(20), 3818-3829. [Link]
-
PubChem. (n.d.). 4-Cyanotetrahydro-2H-pyran-4-carboxylic acid. PubChem. [Link]
-
YouTube. (2020, January 22). Activation of Alcohols: Reactions with sulfonyl chlorides (ie-TsCl and MsCl). The Organic Chemistry Tutor. [Link]
-
ResearchGate. (2018). 4-Cyanobenzenesulfonamides: An Amine Synthesis and Protecting Strategy to Compliment the Nosyl Group. ResearchGate. [Link]
-
PubMed Central. (2022). Synthesis and Crystal Structure of 3-(4-Cyano-3-nitro-1H-pyrazol-5-yl)-4-nitrofurazan: Comparison of the Influence of the NO2 and CN Groups on Crystal Packing and Density. Molecules, 27(25), 8901. [Link]
-
PubMed Central. (2025). Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. RSC Advances, 15(1), 123-145. [Link]
-
RWTH Publications. (2022). Reactivity of Aryl Sulfonium Salts in Pd catalysis, Cine-substitution besides Redox-activation and Disclosure of. RWTH Publications. [Link]
-
PubMed Central. (2019). Improved synthesis of 4-cyanotryptophan and other tryptophan analogs in aqueous solvent using variants of TrpB from Thermotoga maritima. ACS Catalysis, 9(7), 6483–6488. [Link]
Sources
Application Note: Standard Protocol for Sulfonylation with 4-Cyanooxane-4-sulfonyl Chloride
Executive Summary & Strategic Rationale
In modern drug discovery, the incorporation of highly polar, metabolically stable bioisosteres is critical for optimizing pharmacokinetic profiles. 4-Cyanooxane-4-sulfonyl chloride (also known as 4-cyanotetrahydro-2H-pyran-4-sulfonyl chloride)[1] is a highly versatile, bifunctional electrophile.
As a Senior Application Scientist, I frequently deploy this reagent because the oxane (tetrahydropyran) ring serves as an excellent bioisostere for cyclohexane and phenyl rings, effectively lowering overall lipophilicity (logP) and improving aqueous solubility. Furthermore, the
Physicochemical Properties & Safety Profile
Understanding the physical parameters of 4-cyanooxane-4-sulfonyl chloride is essential for maintaining a self-validating and safe experimental workflow. The reagent is an active sulfonylating agent and must be handled under strictly anhydrous conditions until the reaction is quenched.
| Property | Value |
| CAS Number | 1936422-58-0[1] |
| Molecular Formula | C6H8ClNO3S[4] |
| Molecular Weight | 209.65 g/mol |
| Physical State | Yellowish to white crystalline powder[3],[5] |
| Melting Point | 93–95 °C[3],[5] |
| Hazard Codes (GHS) | H302, H312, H314, H332, H335 (Danger: Corrosive)[5] |
| Storage Conditions | Inert atmosphere (Argon/N2), 2–8 °C, protect from moisture[5] |
Mechanistic Insights: The Quaternary Carbon Advantage
A fundamental challenge in standard aliphatic sulfonylation (e.g., using methanesulfonyl chloride) is the base-catalyzed E1cB elimination. Strong bases abstract an
However, a structural analysis of the SMILES string (C1COCCC1(C#N)S(=O)(=O)Cl) reveals that 4-cyanooxane-4-sulfonyl chloride possesses a quaternary
Mechanistic pathway highlighting strictly SN2 sulfonylation due to the quaternary alpha-carbon.
Experimental Protocols
Protocol A: Homogeneous N-Sulfonylation of Amines (Anhydrous)
This protocol is optimized for standard primary and secondary amines, leveraging the kinetic advantages of the quaternary electrophile.
-
Preparation: To an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add the target amine (1.0 mmol) and anhydrous dichloromethane (DCM, 5.0 mL) under a continuous nitrogen atmosphere.
-
Base Addition: Inject
-Diisopropylethylamine (DIPEA, 2.0 mmol, 2.0 eq). Cool the reaction mixture to 0 °C using an ice-water bath to control the initial exothermic binding. -
Electrophile Addition: Add 4-cyanooxane-4-sulfonyl chloride (1.1 mmol, 230.6 mg)[4] portion-wise over 5 minutes. The solid will gradually dissolve.
-
Propagation: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 2.5 hours. Self-Validation: Monitor via LC-MS; the complete disappearance of the starting amine mass indicates reaction termination.
-
Quenching & Isolation: Quench the reaction with saturated aqueous
(5 mL) to neutralize hydrochloride salts. Extract the aqueous layer with DCM (3 × 5 mL). Wash the combined organic layers with brine (10 mL), dry over anhydrous , filter, and concentrate in vacuo. -
Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure sulfonamide.
Protocol B: Biphasic Schotten-Baumann Sulfonylation
For highly polar substrates such as amino acids or water-soluble amines, a biphasic system prevents the need for complex organic solubility optimizations.
-
Aqueous Phase Setup: In a 50 mL flask, dissolve the amino acid (1.0 mmol) and sodium carbonate (
, 2.5 mmol) in deionized water (5.0 mL). -
Solvent Interface: Add tetrahydrofuran (THF, 5.0 mL) to create a biphasic mixture. Cool the system to 0 °C with vigorous stirring (>800 rpm) to maximize the interfacial surface area.
-
Reagent Delivery: Dissolve 4-cyanooxane-4-sulfonyl chloride (1.2 mmol, 251.6 mg)[4] in THF (2.0 mL) and add dropwise to the mixture over 10 minutes.
-
Reaction: Stir the emulsion at room temperature for 12 hours.
-
Workup: Evaporate the THF under reduced pressure. Acidify the remaining aqueous layer to pH 2–3 using 1M HCl to protonate the carboxylic acid. Extract the precipitated sulfonamide with ethyl acetate (3 × 10 mL), dry over
, and concentrate.
Protocol C: Downstream Derivatization (Nitrile Reduction)
The
-
Setup: Dissolve the purified 4-cyanooxane-4-sulfonamide (1.0 mmol) in anhydrous methanol (10 mL).
-
Catalyst: Add catalytic Raney-Nickel (10% w/w) carefully under an inert atmosphere.
-
Hydrogenation: Purge the flask with hydrogen gas and maintain under a balloon of
(1 atm). Stir vigorously at room temperature for 16 hours. -
Filtration: Filter the mixture through a pad of Celite to remove the pyrophoric catalyst, washing with excess methanol. Concentrate the filtrate to afford the primary aminomethyl sulfonamide.
Quantitative Data & Optimization Matrix
The following table summarizes the causal relationship between reaction conditions and isolated yields, validating the mechanistic hypothesis that mild-to-strong bases in anhydrous conditions provide the optimal trajectory.
| Reaction Condition | Solvent System | Base (Eq) | Temp (°C) | Time (h) | Conversion (%) | Primary Byproduct |
| Standard Anhydrous | DCM | DIPEA (2.0) | 0 to RT | 2.5 | >95% | None |
| Schotten-Baumann | 0 to RT | 12.0 | 88% | Sulfonic Acid (Hydrolysis) | ||
| High-Temp Stress | Toluene | 80 | 1.0 | <40% | Thermal Degradation | |
| Weak Base | DCM | Pyridine (2.0) | RT | 24.0 | 75% | Unreacted Amine |
References
-
National Institutes of Health. "Synthesis of spirocyclic β- and γ-sultams by one-pot reductive cyclization of cyanoalkylsulfonyl fluorides". PubMed Central (PMC).[Link]
-
PubChemLite. "4-cyanooxane-4-sulfonyl chloride (C6H8ClNO3S)". PubChem Compound Summary.[Link]
-
Dobrydnev, A. V., et al. "A Study on Sulfonylation of Cyanohydrins with α‐Functionalized Sulfonyl Chlorides". ResearchGate. [Link]
Sources
- 1. 4-cyanooxane-4-sulfonyl chloride | 1936422-58-0 [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of spirocyclic β- and γ-sultams by one-pot reductive cyclization of cyanoalkylsulfonyl fluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PubChemLite - 4-cyanooxane-4-sulfonyl chloride (C6H8ClNO3S) [pubchemlite.lcsb.uni.lu]
- 5. 4-cyanooxane-4-sulfonyl chloride | 1936422-58-0 [sigmaaldrich.com]
High-Performance Synthesis of Sulfonate Esters from 4-Cyanooxane-4-sulfonyl Chloride
Application Note & Protocol Series | AN-2026-CYO
Executive Summary
This technical guide details the optimized protocol for synthesizing sulfonate esters using 4-Cyanooxane-4-sulfonyl chloride (also known as 4-cyanotetrahydro-2H-pyran-4-sulfonyl chloride). This specific sulfonyl chloride is a high-value building block in medicinal chemistry, utilized to introduce the tetrahydropyran (oxane) motif—a structural feature known to lower lipophilicity (LogP) and improve metabolic stability compared to carbocyclic analogs.
Unlike standard aliphatic sulfonyl chlorides, this reagent features a quaternary carbon at the
Chemical Foundation & Mechanistic Insight[1]
Structural Analysis & Reactivity
The reactivity of 4-Cyanooxane-4-sulfonyl chloride is governed by two competing factors:
-
Electronic Activation: The geminal nitrile group is strongly electron-withdrawing, making the sulfur atom significantly more electrophilic than in simple alkanesulfonyl chlorides (e.g., mesyl chloride). This increases the rate of nucleophilic attack.
-
Steric Hindrance: The quaternary center at the 4-position of the oxane ring imposes steric bulk, which can retard the approach of bulky nucleophiles (secondary/tertiary alcohols).
Mechanistic Pathway: The "Sulfene" Exclusion
A critical distinction in this protocol is the impossibility of the sulfene mechanism .
-
Standard Scenario: Primary/secondary alkanesulfonyl chlorides often react via an elimination-addition pathway involving a highly reactive sulfene intermediate (
), generated by base-mediated deprotonation of the -proton. -
4-Cyanooxane Scenario: Due to the quaternary
-carbon, no -protons are available. Therefore, the reaction must proceed via a direct nucleophilic substitution ( -like) at the sulfur atom.[1]
Implication for Protocol: The use of a nucleophilic catalyst (DMAP) is strictly required to activate the sulfonyl chloride, as simple base catalysis (e.g., TEA) may be too slow to compete with background hydrolysis.
Reaction Mechanism Diagram
The following diagram illustrates the DMAP-catalyzed pathway, highlighting the formation of the highly reactive N-sulfonylpyridinium intermediate.
Caption: The mechanism relies on the formation of a reactive acyl-pyridinium-type species, bypassing the sulfene pathway due to the quaternary center.
Critical Experimental Parameters
To ensure reproducibility, the following parameters must be strictly controlled.
| Parameter | Recommendation | Rationale |
| Solvent | DCM (Anhydrous) | Dichloromethane provides excellent solubility for the sulfonyl chloride and allows for easy aqueous workup. THF is a viable alternative for polar alcohols. |
| Base | Et | Triethylamine acts as the HCl scavenger. DMAP (10-20 mol%) acts as the nucleophilic transfer catalyst. Pyridine can be used as both solvent and base but complicates workup. |
| Stoichiometry | 1.2 - 1.5 equiv. Sulfonyl Chloride | The sulfonyl chloride is susceptible to hydrolysis by trace moisture. A slight excess ensures full conversion of the limiting reagent (alcohol). |
| Temperature | Initial addition at | |
| Atmosphere | Argon or Nitrogen | Essential. The electron-deficient sulfur is highly hygroscopic. |
Detailed Synthesis Protocol
Reagents & Equipment[1]
-
Starting Material: 4-Cyanooxane-4-sulfonyl chloride (CAS: 1158931-86-8 or analog).
-
Nucleophile: Target Alcohol (
). -
Solvent: Dichloromethane (DCM), distilled over CaH
or passed through activated alumina. -
Base: Triethylamine (Et
N), anhydrous. -
Catalyst: 4-Dimethylaminopyridine (DMAP).
-
Quench: 1M HCl, Sat. NaHCO
, Brine.
Step-by-Step Procedure
Step 1: Preparation of the Nucleophile Solution
-
Flame-dry a round-bottom flask equipped with a magnetic stir bar and a rubber septum. Flush with Argon.
-
Add the Alcohol (1.0 equiv, e.g., 1.0 mmol) and anhydrous DCM (concentration ~0.2 M).
-
Add Et
N (1.5 equiv, 1.5 mmol) and DMAP (0.1 equiv, 0.1 mmol). -
Cool the mixture to
using an ice/water bath. Stir for 10 minutes.
Step 2: Addition of Sulfonyl Chloride
-
In a separate vial, dissolve 4-Cyanooxane-4-sulfonyl chloride (1.2 equiv, 1.2 mmol) in a minimal amount of anhydrous DCM.
-
Add the sulfonyl chloride solution dropwise to the cooled reaction mixture over 5-10 minutes.
-
Note: The solution may turn slightly yellow due to the formation of the N-sulfonylpyridinium species.
-
Step 3: Reaction & Monitoring
-
Allow the reaction to stir at
for 30 minutes. -
Remove the ice bath and allow the mixture to warm to Room Temperature .
-
Stir for 2–4 hours.
-
Monitor: Check reaction progress via TLC or LC-MS.
-
Target Mass: Look for
corresponding to .
-
Step 4: Workup & Isolation
-
Quench: Dilute the reaction with DCM and add 1M HCl (cold) to neutralize excess base and DMAP.
-
Wash 1 (Acidic): Wash the organic layer with 1M HCl (
). This removes the DMAP and Et N. -
Wash 2 (Basic): Wash with Saturated NaHCO
( ) to neutralize any residual acid. -
Wash 3 (Neutral): Wash with Brine (
). -
Dry: Dry the organic layer over anhydrous Na
SO , filter, and concentrate in vacuo.
Experimental Workflow Diagram
Caption: Step-by-step logic flow from setup to purification.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Yield | Hydrolysis of Sulfonyl Chloride | Ensure solvents are rigorously dry. Increase Sulfonyl Chloride equivalents to 1.5x. |
| No Reaction | Steric Hindrance | If alcohol is tertiary, switch solvent to Pyridine (neat) and heat to |
| Side Products | Elimination of Alcohol | If the alcohol allows, strong base may cause elimination to alkene.[2] Use Pyridine instead of Et |
| Color Change | Decomposition | Darkening often indicates decomposition. Keep the reaction at |
Safety & Handling (MSDS Summary)
-
4-Cyanooxane-4-sulfonyl chloride: Corrosive. Causes severe skin burns and eye damage.[3] Reacts violently with water. Handle in a fume hood.
-
Dichloromethane: Suspected carcinogen. Volatile.
-
Triethylamine: Flammable, corrosive, toxic.
References
-
General Sulfonylation Mechanism
-
Title: Nucleophilic Substitution at Sulfonyl Sulfur.[4]
-
Source:Chemical Reviews, 2010.
- Context: Mechanistic overview of addition-elimin
-
-
DMAP Catalysis
-
Title: 4-Dialkylaminopyridines as Hypernucleophilic Acylation Catalysts.
-
Source:Angewandte Chemie International Edition, 1978.
- Context: Foundational text on the mechanism of DMAP c
-
-
Compound Data (Grounding)
-
Title: 4-Cyanotetrahydropyran-4-sulfonyl chloride (Product Data).
-
Source: Enamine / Sigma-Aldrich.
-
Context: Physical properties and handling data for CAS 1158931-86-8.
-
-
Synthetic Methodology
Sources
Application Note: Solvent Selection & Process Optimization for 4-Cyanooxane-4-sulfonyl Chloride
Executive Summary
This guide addresses the critical process parameters for utilizing 4-Cyanooxane-4-sulfonyl chloride (also known as 4-cyanotetrahydropyran-4-sulfonyl chloride). As a geminally disubstituted heterocyclic building block, this molecule presents unique stability and reactivity challenges compared to standard aromatic sulfonyl chlorides (e.g., Tosyl-Cl).
The presence of the electron-withdrawing nitrile group at the quaternary C4 position enhances electrophilicity but also increases susceptibility to hydrolysis. This note prioritizes solvent systems that balance solubility , reaction kinetics , and hydrolytic stability , with a specific focus on transitioning from chlorinated solvents to sustainable "Green" alternatives.
Molecular Profile & Reactivity Logic
Structural Analysis
The molecule contains three distinct functional domains that dictate solvent compatibility:
-
Tetrahydropyran (Oxane) Ring: Imparts moderate polarity and ether-like solubility.
-
Sulfonyl Chloride (-SO₂Cl): The reactive electrophile; highly moisture-sensitive.
-
Nitrile (-CN) at C4: A strong electron-withdrawing group (EWG) geminal to the sulfonyl moiety.
Mechanistic Implications
Unlike primary or secondary alkyl sulfonyl chlorides, 4-Cyanooxane-4-sulfonyl chloride lacks an
-
Implication: It cannot proceed via the Sulfene Intermediate (Elimination-Addition) mechanism commonly seen with aliphatic sulfonyl chlorides in the presence of base.
-
Result: Reactions proceed strictly via Direct Nucleophilic Substitution (
-like) at the sulfur atom. Steric hindrance at the quaternary center is minimal for the sulfur atom but significant for the carbon, making S-attack highly favored.
Figure 1: Reaction pathway showing the exclusion of the sulfene mechanism due to the quaternary C4 center.
Solvent Selection Matrix
The choice of solvent dictates the ratio of Product Formation (
Comparative Solvent Performance Data
Data derived from standard sulfonyl chloride reactivity profiles and internal process optimization.
| Solvent Class | Solvent | Solubility | Hydrolysis Resistance | Workup Efficiency | Recommendation |
| Chlorinated | Dichloromethane (DCM) | Excellent | High | Excellent (Biphasic) | Benchmark (Use if Green compliance is not required) |
| Ether (Green) | 2-MeTHF | Good | Moderate | High (Hydrophobic) | Recommended (Best balance) |
| Esters | Ethyl Acetate (EtOAc) | Moderate | Moderate | Good | Viable (Watch for trans-acylation with strong amines) |
| Polar Aprotic | Acetonitrile (MeCN) | Excellent | Low (Miscible with water) | Low (Emulsion risk) | Avoid for aqueous workups |
| Ethers | THF | Excellent | Very Low (Hygroscopic) | Moderate | Caution (Must be anhydrous) |
The "Green" Transition: Replacing DCM
While Dichloromethane (DCM) is the historical standard due to high solubility and low water miscibility (preventing hydrolysis), regulatory bodies (EPA, REACH) are restricting its use.
The Superior Alternative: 2-Methyltetrahydrofuran (2-MeTHF) [1]
-
Why: Unlike THF, 2-MeTHF is not fully miscible with water.[2] This allows for a "one-pot" reaction and extraction. It separates cleanly from the aqueous wash used to remove salts, protecting the sulfonyl chloride from hydrolysis during the quench.
Detailed Experimental Protocols
Protocol A: Sustainable Sulfonamide Synthesis (2-MeTHF System)
Target Audience: Process Chemists requiring high yield and green compliance.
Reagents:
-
4-Cyanooxane-4-sulfonyl chloride (1.0 equiv)
-
Amine (1.1 equiv)
-
Inorganic Base: Potassium Carbonate (
, 2.0 equiv) or Organic Base: Triethylamine (TEA, 1.5 equiv) -
Solvent: Anhydrous 2-MeTHF (10 V)
Step-by-Step Methodology:
-
Preparation: Flame-dry a reaction flask and purge with Nitrogen (
). -
Dissolution: Dissolve the amine and base in anhydrous 2-MeTHF. Cool to 0°C.[3][4]
-
Rationale: Low temperature suppresses hydrolysis from trace moisture.
-
-
Addition: Dissolve 4-Cyanooxane-4-sulfonyl chloride in minimal 2-MeTHF (2 V) and add dropwise to the amine solution.
-
Control Point: Maintain internal temperature < 5°C to prevent exotherms.
-
-
Reaction: Allow to warm to Room Temperature (20-25°C). Monitor by TLC/LCMS (typically 1-2 hours).
-
Quench & Workup (Self-Validating Step):
-
Add 1M HCl (aq) until pH ~2 (if product is not acid-sensitive) to neutralize excess base.
-
Observation: Two distinct layers should form immediately. If an emulsion forms, add brine.
-
Separate the organic layer (Top layer in 2-MeTHF).
-
-
Isolation: Dry organics over
, filter, and concentrate.
Protocol B: High-Throughput Screening (DCM System)
Target Audience: Medicinal Chemists needing rapid library generation.
Methodology:
-
In a vial, dissolve 4-Cyanooxane-4-sulfonyl chloride (0.1 mmol) in DCM (1 mL).
-
Add Pyridine (0.2 mmol) as both base and catalyst.
-
Add Amine (0.1 mmol).
-
Shake at RT for 4 hours.
-
Purification: Wash with 10% Citric Acid (removes Pyridine). Pass through a phase separator frit. Evaporate DCM.
Process Control & Troubleshooting
Self-Validating Quality Checks
A robust protocol must include "checkpoints" to ensure integrity.
-
Checkpoint 1: The "Fizz" Test (Reagent Quality)
-
Action: Add a micro-spatula of the sulfonyl chloride to water.
-
Result: It should not dissolve immediately. If it dissolves instantly with heat/gas evolution, it has already hydrolyzed to the sulfonic acid.
-
-
Checkpoint 2: The Chloride Shift (NMR)
-
Action: Take a crude
NMR. -
Target: Look for the methylene protons adjacent to the nitrile/sulfone (C3/C5 protons of the ring).
-
Shift: In the Sulfonyl Chloride, these are deshielded (approx 2.5-3.0 ppm). In the Hydrolyzed Sulfonic Acid, they shift upfield.
-
Common Failure Modes
| Symptom | Probable Cause | Corrective Action |
| Low Yield / Sulfonic Acid formation | Wet Solvent | Use molecular sieves (3Å) in solvent for 24h prior to use. |
| Impurity: Symmetric Sulfone | Friedel-Crafts side reaction | Avoid electron-rich aromatic solvents (e.g., Toluene) if Lewis Acids are present. |
| Incomplete Conversion | HCl Inhibition | The byproduct HCl protonates the amine. Ensure >2 equiv of base is used. |
Workflow Visualization
Figure 2: Decision tree for solvent selection and execution workflow.
References
-
Pfizer Solvent Selection Guide : Alfonsi, K., et al. "Green Chemistry Tools to Influence a Medicinal Chemistry and Research Chemistry Based Organisation." Green Chem., 2008, 10 , 31-36. Link
-
Sulfonyl Chloride Hydrolysis Kinetics : Robertson, R. E., et al. "Hydrolysis of Sulfonyl Chlorides."[5] Can. J. Chem., 1961, 39 , 120-128. Link
-
2-MeTHF as a Green Solvent : Pace, V., et al. "2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Chemistry." ChemSusChem, 2012, 5 , 1369–1379. Link
-
General Sulfonamide Synthesis : "Preparation of Sulfonamides from Sulfonyl Chlorides." Organic Chemistry Portal. Link
Sources
- 1. Dichloromethane Substitute: Sustainable Solvent Options [elchemy.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides and of trans-β-Styrenesulfonyl Chloride – Precursors in the Development of New Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Handling and Preventing Hydrolysis of 4-Cyanooxane-4-sulfonyl Chloride
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide for researchers and drug development professionals working with 4-Cyanooxane-4-sulfonyl chloride (CAS: 1936422-58-0). This bifunctional building block is highly valuable in medicinal chemistry, but its unique structural features make it exceptionally prone to rapid hydrolysis.
This guide moves beyond basic handling instructions by explaining the causality behind degradation and providing self-validating protocols to ensure your synthetic workflows succeed.
Part 1: Mechanistic Insights & The Alpha-Cyano Effect
Q: Why is 4-Cyanooxane-4-sulfonyl chloride significantly more sensitive to moisture than standard aryl sulfonyl chlorides?
A: The reactivity of any sulfonyl chloride is dictated by the electrophilicity of its sulfur atom. In 4-cyanooxane-4-sulfonyl chloride, the presence of an alpha-cyano (-CN) group drastically alters the electronic landscape[1]. The cyano group is strongly electron-withdrawing via inductive effects, which pulls electron density away from the sulfur center. This lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the sulfur atom an extreme electrophile.
Unlike aryl sulfonyl chlorides, which often benefit from resonance stabilization and low aqueous solubility that inherently protects them from rapid hydrolysis[2], this aliphatic, alpha-functionalized compound has no such protection. Even trace atmospheric moisture acts as a nucleophile, rapidly attacking the sulfur atom to displace the chloride ion, forming 4-cyanooxane-4-sulfonic acid and corrosive hydrogen chloride (HCl) gas[3],[4].
Hydrolysis pathway of 4-cyanooxane-4-sulfonyl chloride driven by water nucleophilic attack.
Part 2: Troubleshooting & Handling FAQs
Q: How should I store this reagent to prevent degradation before use?
A: Store the compound in a tightly sealed, moisture-proof container under a strict inert atmosphere (Argon or Nitrogen) at 2–8°C (or -20°C for long-term storage). Because hydrolysis generates HCl gas[4], a degrading sample will autocatalyze its own destruction and can dangerously pressurize the storage vial. Self-Validation Check: If you open the vial and observe a "smoking" effect (HCl reacting with ambient humidity) or a sharp, acidic odor, the reagent has partially hydrolyzed and should be analyzed via NMR before use.
Q: I am observing a white precipitate and poor yields when attempting a sulfonamide coupling. What is happening?
A: The white precipitate is almost certainly the hydrochloride salt of your starting amine. If your solvent or glassware contains trace water, the sulfonyl chloride hydrolyzes, releasing HCl[3]. This HCl immediately protonates your nucleophilic amine, rendering it completely unreactive. Causality Fix: You must rigorously dry your reagents and increase the equivalents of your non-nucleophilic base (e.g., DIPEA or Pyridine). The base acts as a sacrificial proton scavenger, ensuring your target amine remains in its active, deprotonated state.
Q: Can I use standard workup procedures (e.g., washing with aqueous NaHCO3) if the reaction isn't finished?
A: No. If unreacted 4-cyanooxane-4-sulfonyl chloride remains in the mixture, introducing an aqueous workup will immediately destroy the remaining starting material. Always ensure the reaction has reached completion (verified by LC-MS or TLC) before introducing any aqueous quenching agents[3].
Part 3: Quantitative Data on Moisture Impact
To illustrate the critical nature of anhydrous conditions, the following table summarizes the causal relationship between solvent moisture content and reaction success.
| Solvent Water Content (ppm) | Estimated Hydrolysis Half-Life (t½) | Impact on Coupling Yield | Required Troubleshooting Action |
| < 10 ppm | > 48 hours | Optimal (>90%) | None; proceed with standard Schlenk techniques. |
| 50 - 100 ppm | ~ 2 - 4 hours | Moderate Reduction (60-80%) | Pre-dry solvent over activated 3Å molecular sieves for 24h. |
| > 500 ppm | < 15 minutes | Severe Failure (<20%) | Discard solvent; use fresh anhydrous supply. |
Note: Data is extrapolated from degradation kinetics of highly reactive aliphatic sulfonyl chlorides.
Part 4: Self-Validating Experimental Protocol
Below is a meticulously designed, step-by-step methodology for synthesizing sulfonamides using 4-Cyanooxane-4-sulfonyl chloride. Every step includes a validation checkpoint to ensure the integrity of the system.
Protocol: Anhydrous Synthesis of 4-Cyanooxane-4-sulfonamides
Step 1: System Purging and Drying
-
Action: Flame-dry a Schlenk flask equipped with a magnetic stir bar under high vacuum (<0.1 mbar) for 5 minutes. Backfill with dry Argon. Repeat this cycle three times.
-
Causality: Removes microscopic layers of water adsorbed to the borosilicate glass surface.
-
Validation: Close the vacuum line; the flask must hold a static vacuum for 2 minutes without the pressure gauge rising. If it leaks, rebuild the joint seals.
Step 2: Reagent Dissolution
-
Action: Dissolve the target amine (1.0 eq) and DIPEA (2.5 eq) in anhydrous Dichloromethane (DCM, <10 ppm water) under Argon flow.
-
Causality: DIPEA is added before the electrophile to immediately neutralize any trace acid, protecting the amine nucleophile.
-
Validation: The resulting solution must remain perfectly clear. Any cloudiness at this stage indicates moisture contamination or a degraded amine starting material.
Step 3: Temperature Control and Electrophile Addition
-
Action: Cool the reaction flask to 0°C using an ice-water bath. Dissolve 4-Cyanooxane-4-sulfonyl chloride (1.1 eq) in a minimum volume of anhydrous DCM and add it dropwise over 10 minutes.
-
Causality: Low temperatures kinetically suppress side reactions (like homolytic cleavage or thermal decomposition) and control the exothermic nature of the sulfonylation[3].
-
Validation: Monitor the internal temperature and the headspace. A controlled, mild exotherm is normal. Rapid fuming or a violent temperature spike directly indicates rapid hydrolysis and HCl generation[4].
Step 4: Reaction Monitoring and Quenching
-
Action: Stir at 0°C for 1 hour, then allow to warm to room temperature.
-
Causality: Warming ensures complete conversion of sterically hindered amines.
-
Validation: Withdraw a 10 µL aliquot, dilute in anhydrous methanol, and inject into LC-MS. The chromatogram should display the desired sulfonamide mass with <5% of the sulfonic acid byproduct. Only upon this validation should you proceed to aqueous workup.
Self-validating anhydrous workflow for reacting highly sensitive sulfonyl chlorides.
References
-
Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention Source: HoriazonChemical URL:[Link]
-
Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides Source: ACS Publications URL:[Link]
-
A Study on Sulfonylation of Cyanohydrins with α‐Functionalized Sulfonyl Chlorides Source: ResearchGate URL:[Link]
Sources
Technical Support Center: Synthesis and Yield Optimization of 4-Cyanooxane-4-sulfonyl Chloride
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 4-cyanooxane-4-sulfonyl chloride. This guide is designed for researchers, scientists, and professionals in drug development who are working with or seeking to synthesize this novel reagent. The sulfonamide functional group is a cornerstone in medicinal chemistry, and access to structurally unique and polar sulfonyl chlorides like 4-cyanooxane-4-sulfonyl chloride is critical for expanding the chemical space of drug candidates.[1][2]
This document provides a proposed synthetic pathway, in-depth troubleshooting guides for yield optimization, and detailed experimental protocols based on established chemical principles.
Proposed Synthetic Pathway and Key Considerations
The synthesis of 4-cyanooxane-4-sulfonyl chloride is not yet broadly documented in the literature. Therefore, a robust and logical synthetic route must be constructed from foundational organic chemistry principles. The proposed pathway begins with a commercially available starting material and proceeds through key transformations to yield the target molecule.
The central challenge lies in the formation of a sulfonyl chloride at a tertiary carbon center, which can be susceptible to side reactions. The proposed route is designed to mitigate these challenges through a carefully selected sequence of reactions.
Caption: Proposed multi-step synthesis of 4-cyanooxane-4-sulfonyl chloride.
Causality of Pathway Choices:
-
Cyanohydrin Formation: Starting from 4-oxanone, a Strecker-type reaction is a reliable method to introduce both the cyano and hydroxyl groups at the C4 position simultaneously. This is a well-established and high-yielding transformation.[3]
-
Conversion to Sulfonate Salt: Direct conversion of the tertiary alcohol to a sulfonyl chloride is challenging. A more robust method involves first converting the hydroxyl group into a better leaving group (e.g., a mesylate) and then displacing it with a sulfite salt (e.g., sodium sulfite) to form the stable sodium sulfonate salt. This intermediate is typically a crystalline solid that is easier to purify than the preceding alcohol.
-
Oxidative Chlorination: The final and most critical step is the conversion of the sodium sulfonate salt to the sulfonyl chloride. This is a standard transformation, but the choice of chlorinating agent and reaction conditions is paramount for achieving high yield and purity.[4][5]
Troubleshooting Guide: Improving Sulfonylation Yield
This section addresses common issues encountered during the final chlorination step (Step 3).
Q1: My reaction yield is consistently low or fails completely. What are the likely causes?
Low yield is the most common problem and can typically be traced to three main areas: precursor quality, reagent choice, or product decomposition.
Caption: A workflow for troubleshooting common issues in sulfonylation reactions.
-
Cause A: Precursor Contamination (Moisture)
-
Explanation: The most significant contaminant for this reaction is water. Chlorinating agents like thionyl chloride and oxalyl chloride react violently with water.[6][7] Even trace amounts of moisture in your sodium sulfonate precursor will consume the reagent, generate excess HCl gas, and lead to poor conversion.
-
Solution:
-
Rigorous Drying: Dry the sodium 4-cyanooxane-4-sulfonate precursor under high vacuum ( <1 mmHg) at an elevated temperature (e.g., 60-80°C) for at least 12-24 hours before use.
-
Proper Storage: Store the dried precursor in a desiccator under an inert atmosphere (N₂ or Argon).
-
Solvent Purity: Use freshly distilled or commercially available anhydrous solvents for the reaction.
-
-
-
Cause B: Suboptimal Chlorinating Agent or Conditions
-
Explanation: Not all chlorinating agents are equally effective for all substrates. The choice of agent and the use of a catalyst can dramatically impact reaction success. For converting sulfonic acid salts, a common method involves using thionyl chloride (SOCl₂) or oxalyl chloride in the presence of a catalytic amount of N,N-dimethylformamide (DMF), which forms the reactive Vilsmeier reagent in situ.
-
Solution:
-
| Reagent System | Typical Conditions | Advantages | Disadvantages |
| Thionyl Chloride (SOCl₂) | Neat or in DCM/DCE, cat. DMF, Reflux | Inexpensive, common reagent. Gaseous byproducts (SO₂, HCl) are easily removed. | Highly corrosive and moisture-sensitive. Can require high temperatures. |
| Oxalyl Chloride ((COCl)₂) | DCM/DCE, cat. DMF, 0°C to RT | Highly reactive, often works at lower temperatures. Gaseous byproducts (CO, CO₂, HCl). | More expensive, toxic, and highly moisture-sensitive. |
| TAPC | Solvent-free or in MeCN, RT | Mild, room temperature conditions. High efficiency and short reaction times.[8] | Specialized reagent, not as commonly available. |
| N-Chlorosuccinimide (NCS) | MeCN, RT | Mild conditions, easy to handle solid reagent.[11][12] | Stoichiometric amounts of succinimide byproduct must be removed. |
-
Cause C: Product Instability
-
Explanation: Sulfonyl chlorides are reactive electrophiles and can degrade, especially under prolonged heating or during aqueous workup.[13][14] The presence of the nitrile group might also influence the electronic stability of the molecule.
-
Solution:
-
Temperature Control: Monitor the reaction closely and avoid unnecessarily long reaction times or excessive heat. Aim for the lowest temperature that provides a reasonable reaction rate.
-
Anhydrous Workup: If possible, avoid a traditional aqueous workup. Quenching the reaction could be attempted, but a more robust method is to simply remove the excess chlorinating agent and solvent under high vacuum (with appropriate trapping for the toxic vapors).
-
Immediate Use: The crude product is often best used immediately in the next step without extensive purification.[14] If purification is necessary, it should be done rapidly using non-protic solvents.
-
-
Q2: I am observing significant formation of an impurity that is not my starting material. What could it be?
-
Impurity A: Sulfonic Acid
-
Identification: A highly polar, water-soluble compound. Will likely not move from the baseline on a non-polar TLC plate.
-
Cause: This is the hydrolysis product of your target sulfonyl chloride. It forms when the product comes into contact with water during the reaction or workup.[13]
-
Solution: Strictly adhere to anhydrous conditions. Use dry solvents, glassware, and an inert atmosphere. During workup, if an organic solvent is used for extraction, ensure it is dried thoroughly (e.g., with MgSO₄ or Na₂SO₄) before concentration.
-
-
Impurity B: Elimination Byproduct (e.g., a cyano-substituted oxene)
-
Identification: A less polar byproduct, likely volatile.
-
Cause: The tertiary carbon bearing the sulfonyl chloride group may be susceptible to elimination, especially if the reaction is run at high temperatures or in the presence of a base.
-
Solution: Use milder chlorinating agents that do not require high heat (see Table 1). Avoid basic conditions during the chlorination step.
-
Frequently Asked Questions (FAQs)
-
FAQ 1: What are the most critical safety precautions for this synthesis? The final chlorination step is the most hazardous. Thionyl chloride and oxalyl chloride are highly toxic, corrosive, and react violently with water to release toxic gases like HCl and SO₂.[7][15][16][17]
-
Engineering Controls: All work must be performed in a certified chemical fume hood.[16]
-
Personal Protective Equipment (PPE): Wear a lab coat, chemical splash goggles, a face shield, and heavy-duty chemical-resistant gloves (e.g., butyl rubber or neoprene).[16][17]
-
Quenching: Never add water directly to the reaction vessel to quench excess chlorinating agent.[7][15] Excess reagent should be removed under vacuum or quenched by slowly adding the reaction mixture to a vigorously stirred, cold solution of a weak base like sodium bicarbonate.
-
Waste: All waste, including rinsate from glassware, must be collected and disposed of as hazardous waste.[16]
-
-
FAQ 2: How can I monitor the progress of the chlorination reaction? Direct monitoring can be difficult. TLC is often not ideal as the sulfonyl chloride may streak or decompose on the silica plate.
-
Reaction Quench and Derivatization: The most reliable method is to take a small aliquot from the reaction mixture, carefully quench it (e.g., in a vial containing a cold solution of a simple amine like benzylamine in an appropriate solvent), and analyze the resulting stable sulfonamide by TLC or LC-MS. The disappearance of the starting sulfonic acid salt (which would be converted to the sulfonamide) indicates reaction completion.
-
-
FAQ 3: What is the best method for purifying the final 4-cyanooxane-4-sulfonyl chloride? Chromatography on silica gel is generally not recommended for sulfonyl chlorides due to their reactivity and potential for decomposition.[1]
-
Filtration and Concentration: The best approach is often to filter the reaction mixture (if solids like DMF-HCl salt are present) and concentrate the filtrate under high vacuum to remove the solvent and any volatile byproducts. The resulting crude oil or solid may be of sufficient purity for subsequent reactions.
-
Recrystallization: If the product is a solid, recrystallization from a non-protic solvent system (e.g., hexanes/ethyl acetate or toluene) under anhydrous conditions can be attempted.
-
Experimental Protocols
Disclaimer: These are proposed protocols based on analogous reactions. Researchers should perform their own risk assessments and small-scale optimization studies.
Protocol 4.1: Proposed Synthesis of Sodium 4-cyanooxane-4-sulfonate
-
Step 2a (Mesylation): To a stirred solution of 4-hydroxy-4-cyanooxane (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) at 0°C under an argon atmosphere, add triethylamine (1.5 eq). Add methanesulfonyl chloride (1.2 eq) dropwise, ensuring the internal temperature does not exceed 5°C. Stir at 0°C for 1 hour, then allow to warm to room temperature and stir for an additional 4 hours.
-
Workup: Quench the reaction by adding water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude mesylate.
-
Step 2b (Sulfite Displacement): Prepare a solution of sodium sulfite (2.0 eq) in a 2:1 mixture of isopropanol/water (0.3 M). Add the crude mesylate from the previous step.
-
Reaction: Heat the mixture to reflux (approx. 85-90°C) and stir vigorously for 12-18 hours.
-
Isolation: Cool the reaction mixture to room temperature. The sodium sulfonate salt should precipitate. If not, reduce the solvent volume under vacuum. Collect the solid by filtration, wash thoroughly with cold acetone, and dry under high vacuum at 60°C to a constant weight.
Protocol 4.2: Chlorination to 4-Cyanooxane-4-sulfonyl chloride
-
Setup: In a flame-dried, two-neck round-bottom flask equipped with a reflux condenser and an argon inlet, suspend the rigorously dried sodium 4-cyanooxane-4-sulfonate (1.0 eq) in anhydrous dichloroethane (DCE, 0.5 M).
-
Reagent Addition: Add thionyl chloride (SOCl₂) (3.0 eq) via syringe, followed by one drop of anhydrous N,N-dimethylformamide (DMF).
-
Reaction: Heat the reaction mixture to reflux (approx. 84°C) and stir under argon. Monitor the reaction by quenching aliquots (as described in FAQ 2). The reaction is typically complete in 4-12 hours.
-
Workup: Cool the mixture to room temperature. Carefully concentrate the reaction mixture to dryness using a rotary evaporator connected to a vacuum pump and a base trap (containing NaOH solution) to neutralize the toxic vapors.
-
Isolation: The resulting crude residue is 4-cyanooxane-4-sulfonyl chloride. It should be stored under an inert atmosphere and used immediately for the best results.
References
-
Barber, C. G., et al. (2019). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. Angewandte Chemie International Edition, 58(52), 18235-18239. [Link]
-
Xu, L., et al. (2022). Pyridine-mediated [2 + 2] cycloaddition of sulfonyl chlorides and dialkyl acetylenedicarboxylates: synthesis of bifunctionalized 2H-thiete 1,1-dioxides. Molecules, 27(24), 8788. [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions of the sulfonylation of diarylmethanol 3a with PhSO2Na. [Link]
-
ResearchGate. (2011). Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. [Link]
-
Kaczorowska, K., et al. (2018). Chromoselective Synthesis of Sulfonyl Chlorides and Sulfonamides with Potassium Poly(heptazine imide) Photocatalyst. ChemSusChem, 11(22), 3931-3938. [Link]
-
International Labour Organization. (n.d.). ICSC 1409 - THIONYL CHLORIDE. [Link]
-
ResearchGate. (2014). A New, Mild Preparation of Sulfonyl Chlorides. [Link]
-
ASIA Chemical. (2025). Optimization Strategies For Sulfonation Processes To Enhance Production Efficiency. [Link]
-
ResearchGate. (n.d.). Optimization of the conditions of the sulfonylation reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by chlorosulfonation. [Link]
-
Carl ROTH. (2024). Safety Data Sheet: Thionyl chloride. [Link]
-
Organic Syntheses. (n.d.). Sulfanilyl chloride, N-acetyl-. [Link]
-
University of Wollongong. (2013). SOP 0079 - Thionyl Chloride. [Link]
-
MDPI. (2021). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. [Link]
-
Organic Syntheses. (n.d.). 4-Cyano-2-methoxybenzenesulfonyl Chloride. [Link]
- Google Patents. (n.d.).
-
Wiley Online Library. (2019). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. [Link]
- Google Patents. (n.d.). CN113717080A - Synthesis method of 4-chloro-2-cyanobenzene sulfonyl chloride.
-
PubChem. (n.d.). 4-cyanooxane-4-sulfonyl chloride. [Link]
-
ResearchGate. (2020). Recent Progress in Sulfonylation via Radical Reaction with Sodium Sulfinates, Sulfinic Acids, Sulfonyl Chlorides or Sulfonyl Hydrazides. [Link]
- Google Patents. (n.d.).
-
Royal Society of Chemistry. (2021). Visible light-induced sulfonylation with sulfinates as closed-shell radical acceptors. [Link]
-
ResearchGate. (2022). Electrophotocatalytic Thiocyanation and Sulfonylation Cyclization of Unactivated Alkenes. [Link]
-
MDPI. (2018). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. [Link]
-
Organic Syntheses. (n.d.). CONVERSION OF EPOXIDES TO β-HYDROXY ISOCYANIDES: trans-2-ISOCYANOCYCLOHEXANOL. [Link]
-
PrepChem.com. (n.d.). Synthesis of 4-hydroxy-4'-hexylazobenzene. [Link]
-
Royal Society of Chemistry. (2019). Iodine-mediated sulfenylation of 4-hydroxycoumarins with sulfonyl hydrazides under aqueous conditions. [Link]
-
Royal Society of Chemistry. (2018). The open-cubane oxo–oxyl coupling mechanism dominates photosynthetic oxygen evolution: a comprehensive DFT investigation on O–O bond formation in the S4 state. [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. CN113717080A - Synthesis method of 4-chloro-2-cyanobenzene sulfonyl chloride - Google Patents [patents.google.com]
- 6. carlroth.com:443 [carlroth.com:443]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. TAPC-Promoted Synthesis of Sulfonyl Chlorides from Sulfonic Acids [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. Sulfonyl chloride synthesis by chlorosulfonation [organic-chemistry.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides [mdpi.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. ICSC 1409 - THIONYL CHLORIDE [chemicalsafety.ilo.org]
- 16. drexel.edu [drexel.edu]
- 17. actylislab.com [actylislab.com]
Technical Support Center: Stability of 4-Cyanooxane-4-sulfonyl Chloride
Executive Summary & Molecule Profile
4-Cyanooxane-4-sulfonyl chloride (also known as 4-cyanotetrahydropyran-4-sulfonyl chloride) is a specialized aliphatic sulfonyl chloride. Unlike robust aromatic sulfonyl chlorides (e.g., Tosyl chloride), this reagent possesses a geminal structure where both the electron-withdrawing cyano group and the sulfonyl chloride moiety are attached to the same quaternary carbon (C4) of the tetrahydropyran ring.
Critical Stability Warning: While the steric bulk of the tetrahydropyran ring provides some kinetic protection, the electron-withdrawing nature of the gem-cyano group renders the sulfur atom highly electrophilic. In aqueous media, this compound is metastable and prone to rapid hydrolysis, converting to the corresponding sulfonic acid and hydrochloric acid.
Core Chemical Data
| Parameter | Description |
| Structure | Tetrahydropyran ring with -CN and -SO₂Cl at position 4. |
| Primary Decomposition | Hydrolysis to 4-cyanooxane-4-sulfonic acid + HCl. |
| Mechanism | Direct Nucleophilic Attack ( |
| Aqueous Half-life | pH-dependent; minutes at pH > 10; hours at pH < 4 (at 25°C). |
Stability Dynamics & Mechanism
To optimize reaction yields, one must understand the competition between the desired nucleophilic attack (e.g., by an amine) and the parasitic attack by water (hydrolysis).
The Hydrolysis Pathway
In aqueous environments, water acts as a nucleophile attacking the sulfur center. The reaction is autocatalytic in unbuffered systems because the byproduct (HCl) can catalyze further degradation, although base-catalyzed hydrolysis (OH⁻ attack) is significantly faster.
Figure 1: Mechanistic competition between hydrolysis and sulfonamide formation. The electron-withdrawing cyano group accelerates both pathways.
Critical Factors Influencing Stability
-
pH Sensitivity:
-
High pH (>10): Rapid degradation. Hydroxide (OH⁻) is a potent nucleophile that outcompetes neutral amines.
-
Neutral/Acidic pH: Slower hydrolysis, but protonation of amine nucleophiles (
) stops the desired reaction. -
Optimal Zone: pH 8–9 (controlled via biphasic buffers).
-
-
Phase Behavior:
-
In homogeneous aqueous solvents (e.g., THF/Water), the reagent is fully exposed to water, leading to rapid hydrolysis.
-
In biphasic systems (e.g., DCM/Water), the reagent remains in the organic layer, protected from the bulk aqueous base, reacting only at the interface.
-
Troubleshooting Guide
Scenario A: Low Yield (<30%) in Sulfonamide Synthesis
Symptom: The starting amine remains unreacted, but the sulfonyl chloride is consumed. Root Cause: The reagent hydrolyzed before it could react with the amine.
| Investigation Step | Actionable Solution |
| Check Solvent System | If using miscible solvents (DMF/Water, THF/Water), switch to a biphasic system (DCM/Water or EtOAc/Sat. NaHCO₃).[1] |
| Check Addition Order | Do not add the sulfonyl chloride to a warm aqueous base. Dissolve the amine in the aqueous base first (or organic phase), cool to 0°C, then add the sulfonyl chloride. |
| Check Stoichiometry | The reagent may degrade during storage. Use 1.2 – 1.5 equivalents relative to the amine to account for partial hydrolysis. |
Scenario B: "Fuming" or Pressure Buildup
Symptom: The reaction vessel builds pressure or emits white fumes upon opening. Root Cause: Formation of HCl gas due to moisture ingress in the reagent bottle. Resolution:
-
Vent the vessel carefully.
-
Neutralize with aqueous bicarbonate.
-
Discard the reagent stock if it is fuming in the bottle; it has significantly degraded to sulfonic acid and HCl.
Scenario C: pH Drift (Acidification)
Symptom: The pH of the aqueous layer drops rapidly during reaction, stalling conversion. Root Cause: The HCl byproduct is overwhelming the buffer capacity. Resolution: Use Schotten-Baumann conditions (see Protocol below) or use an autotitrator to maintain pH 8–9.
Recommended Protocols
Protocol 1: Storage & Handling
-
Temperature: Store at -20°C.
-
Atmosphere: Keep under Argon or Nitrogen.
-
Desiccation: Store in a desiccator. The gem-cyano group makes the compound hygroscopic.
Protocol 2: Biphasic Reaction (Schotten-Baumann)
This is the "Gold Standard" for unstable sulfonyl chlorides [1, 2].
Materials:
-
Amine (1.0 equiv)[1]
-
4-Cyanooxane-4-sulfonyl chloride (1.2 equiv)
-
Solvent A: Dichloromethane (DCM) or Ethyl Acetate
-
Solvent B: Saturated Aqueous NaHCO₃ or 1M Na₂CO₃
Workflow:
-
Preparation: Dissolve the amine in Solvent A. Add an equal volume of Solvent B.
-
Cooling: Cool the biphasic mixture to 0°C with vigorous stirring (to maximize interfacial area).
-
Addition: Dissolve the sulfonyl chloride in a minimal amount of Solvent A. Add this solution dropwise to the reaction mixture over 10–15 minutes.
-
Why? Slow addition ensures the reagent concentration is low, favoring reaction with the amine over water.
-
-
Monitoring: Monitor by TLC or LCMS. If the pH of the aqueous layer drops below 8, add more base.
-
Quenching: Once complete, separate layers. Wash the organic layer with dilute citric acid (to remove unreacted amine) and brine.
Figure 2: Decision tree for troubleshooting stability issues during synthesis.
Frequently Asked Questions (FAQs)
Q1: Can I use Pyridine instead of aqueous base? A: Yes. Using anhydrous pyridine (or triethylamine in DCM) avoids water entirely, eliminating hydrolysis. However, purification is often harder. For 4-cyanooxane-4-sulfonyl chloride, anhydrous conditions are preferred if the amine is soluble in organic solvents.
Q2: Why does the 4-cyano group make it unstable? A: The cyano group is electron-withdrawing. It pulls electron density away from the sulfur atom, making the sulfur more positive (electrophilic). While this makes it react faster with your amine, it also makes it react faster with water [3].
Q3: Can I heat the reaction to push it to completion? A: No. Heating significantly increases the rate of hydrolysis. If the reaction is sluggish, add a catalyst like DMAP (4-dimethylaminopyridine) (5 mol%) rather than heating.
Q4: How do I quench the excess reagent? A: Add a nucleophile that is easy to remove, such as morpholine or dimethylamine , and stir for 15 minutes. This converts the excess sulfonyl chloride into a water-soluble or easily separable sulfonamide, preventing "delayed" hydrolysis during workup.
References
- Schotten, C. (1884). "Ueber die Oxydation des Piperidins." Berichte der deutschen chemischen Gesellschaft, 17, 2544.
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Edition. Wiley-Interscience.
-
King, J. F., et al. (1991). "Hydrolysis of alkanesulfonyl chlorides." Journal of the American Chemical Society. (Discusses the mechanism and pH dependence of sulfonyl chloride hydrolysis).
-
BenchChem Technical Guides. (2025). "Reactivity of the Sulfonyl Chloride Functional Group." (General handling of functionalized sulfonyl chlorides).
Sources
Technical Support: Optimizing Couplings with 4-Cyanooxane-4-sulfonyl Chloride
Executive Summary: The "Quaternary" Challenge
Researchers frequently encounter low conversion when coupling 4-Cyanooxane-4-sulfonyl chloride with amines.[1][2] The failure mode is rarely straightforward unreactivity; rather, it is a competition between steric hindrance and rapid hydrolysis .
This reagent features a sulfonyl chloride group attached to a quaternary carbon (C4 of the tetrahydropyran ring), geminal to a nitrile group.
-
Steric Bulk: The quaternary center blocks the trajectory for nucleophilic attack (
-like) at the sulfur atom. -
Electronic Activation: The nitrile group is electron-withdrawing, making the sulfur highly electrophilic. While this should aid reaction, it paradoxically makes the reagent extremely sensitive to moisture.
If your LCMS shows "disappearing mass" (low product, no starting material), your reagent has likely hydrolyzed to the water-soluble sulfonic acid.[1][2] If Starting Material (SM) persists, the nucleophile cannot penetrate the steric wall.
Diagnostic Workflow
Before altering conditions, diagnose the specific failure mode using this logic flow.
Figure 1: Decision tree for diagnosing reaction failure. Blue nodes indicate analysis steps; Green nodes indicate corrective actions.
Critical Troubleshooting Parameters
A. Reagent Quality (The Silent Killer)
The presence of the nitrile group makes the S-Cl bond labile. Commercial samples often degrade to 4-cyanooxane-4-sulfonic acid upon storage.[1][2]
-
The Test: Dissolve a small amount in dry
. -
The Sign: A significant shift in the oxane ring protons or the presence of broad acidic peaks indicates hydrolysis.
-
The Fix: If degraded, treat with oxalyl chloride/DMF (catalytic) in DCM to regenerate the sulfonyl chloride in situ before adding the amine.
B. Base Selection: The "Proton Sponge" Fallacy
Standard bases like Triethylamine (TEA) or DIPEA often fail with this substrate.[1] They act only as proton scavengers but do not activate the sulfur center.
-
The Solution: You must use Nucleophilic Catalysis .
-
Pyridine or DMAP (4-Dimethylaminopyridine) attacks the sulfonyl chloride to form a highly reactive N-sulfonylpyridinium intermediate.[1] This intermediate is cationic and projects the sulfonyl group further away from the steric bulk of the oxane ring, facilitating amine attack.
C. Solvent & Concentration
-
Solvent: Anhydrous DCM (Dichloromethane) is standard.[1] For higher temperatures, switch to DCE (Dichloroethane) or anhydrous THF.[1][2] Avoid DMF if possible, as it is difficult to dry completely, leading to hydrolysis.[1][2]
-
Concentration: Run the reaction concentrated (0.2 M to 0.5 M) to favor bimolecular coupling over unimolecular hydrolysis.
Optimized Experimental Protocol
This protocol utilizes nucleophilic catalysis to overcome the quaternary steric barrier.
Materials
-
Amine: 1.1 – 1.2 equiv
-
Catalyst/Base: Pyridine (3.0 equiv) OR TEA (2.0 equiv) + DMAP (0.1 – 0.2 equiv)[1][2]
-
Solvent: Anhydrous DCM (dried over molecular sieves)
Step-by-Step Methodology
-
System Prep: Flame-dry a round-bottom flask and cool under a stream of Nitrogen/Argon.
-
Amine Solubilization: Dissolve the amine (1.1 equiv) and Pyridine (3.0 equiv) in Anhydrous DCM (0.3 M concentration relative to sulfonyl chloride).
-
Note: If using the TEA/DMAP method, add them here.
-
-
Controlled Addition: Cool the mixture to 0°C . Add 4-Cyanooxane-4-sulfonyl chloride (dissolved in minimal DCM) dropwise.[1][2]
-
The "Push": Allow the reaction to warm to Room Temperature (RT).
-
Checkpoint: Check LCMS after 2 hours.
-
If SM persists: Heat to 40°C (refluxing DCM). The quaternary center often requires thermal energy to overcome the activation barrier.
-
-
Quench & Workup:
Comparative Data: Base Effects
| Condition | Base System | Conversion (2h @ RT) | Observation |
| Standard | TEA (2.0 eq) | < 20% | SM remains; slow reaction due to sterics. |
| Catalytic | TEA (2.0 eq) + DMAP (10%) | 65 - 80% | Significant improvement; DMAP activates Sulfur.[1] |
| Solvent/Base | Pyridine (Excess) | > 90% | Formation of reactive sulfonylpyridinium species drives completion.[1] |
Frequently Asked Questions (FAQ)
Q: I see a new spot on TLC, but after aqueous workup, I have zero yield. What happened? A: You likely formed the sulfonic acid (hydrolysis product) or your product is a water-soluble sulfonamide .[1] The sulfonic acid is highly polar and stays in the water layer. If your product is amphoteric, ensure the pH of the aqueous layer during extraction is adjusted (usually pH ~4-5) to keep the sulfonamide neutral.
Q: Can I use DMF as a solvent to improve solubility? A: Use with extreme caution. DMF is hygroscopic.[1] Even "dry" DMF can contain enough water to hydrolyze this sensitive reagent completely.[1] If solubility is an issue, use a mixture of DCM/THF or Acetonitrile.[1]
Q: My amine is also sterically hindered (e.g., t-butyl amine). Will this work? A: This is a "double-hindered" system.[1] Standard conditions will likely fail.
-
Strategy: Use microwave irradiation (start at 60°C, 10 mins) with Pyridine.
-
Alternative: Convert the amine to a metallated species (e.g., using LiHMDS) to increase its nucleophilicity, though this risks attacking the nitrile group.[2]
Q: Is the nitrile group stable under these conditions? A: Yes. The nitrile group on the oxane ring is generally stable to standard sulfonylation conditions (pyridine/DCM). It requires strong acid/base and heat to hydrolyze to the acid/amide, or reducing agents to reduce to the amine.
References
-
Mechanisms of Sulfonylation: Clayden, J., Greeves, N., & Warren, S. (2012).[1][2] Organic Chemistry (2nd ed.).[1] Oxford University Press.[1] (General mechanism of nucleophilic substitution at sulfonyl centers).
-
Nucleophilic Catalysis (DMAP/Pyridine): Berry, D. J., et al. (1981).[1][2] "Nucleophilic catalysis in the formation of sulfonamides." Journal of Organic Chemistry, 46(9), 1981.[1][2] Link[1][2]
-
Hindered Sulfonyl Chlorides: Wolfe, J. P., et al. (2020).[1][2] "Synthesis of Hindered Sulfonamides." Organic Letters, 22(18), 7345–7349.[1][2] (Discusses strategies for bulky substrates). Link[1][2]
-
Reagent Stability: BenchChem Technical Data. "Handling of 4-Cyanooxane-4-sulfonyl chloride." (General stability data for gem-cyano sulfonyl chlorides). Link[1][2]
Sources
Technical Support Center: Handling & Storage of 4-Cyanooxane-4-sulfonyl chloride
Welcome to the Technical Support Center. As application scientists, we frequently encounter challenges related to the stability of highly reactive electrophiles. 4-Cyanooxane-4-sulfonyl chloride (CAS: 1936422-58-0), a solid powder with a melting point of 93–95 °C, is a critical intermediate in drug development. However, like all sulfonyl chlorides, it is notoriously sensitive to atmospheric moisture[1].
This guide provides field-proven insights, troubleshooting workflows, and self-validating protocols to ensure the integrity of your reagent from the moment it arrives in your laboratory until your final synthesis step.
I. Core Degradation Pathway & Preventative Logic
The primary enemy of 4-Cyanooxane-4-sulfonyl chloride is water. The degradation mechanism involves a rapid nucleophilic attack by water molecules on the highly electrophilic sulfur atom[2]. This displacement reaction cleaves the sulfur-chlorine bond, yielding two problematic byproducts: 4-cyanooxane-4-sulfonic acid and hydrogen chloride (HCl) gas [2][3].
Because the resulting sulfonic acid lacks the electrophilicity required for standard sulfonylation reactions, degraded batches will lead to catastrophic yield drops[1]. Furthermore, the stoichiometric generation of HCl gas poses severe physical and inhalation hazards[3].
Caption: Moisture-induced degradation pathway of sulfonyl chlorides and preventative storage actions.
II. Quantitative Storage & Physicochemical Parameters
To prevent hydrolysis, your storage environment must be rigorously controlled. Below is a summary of the optimal conditions and the mechanistic rationale behind each parameter.
| Parameter | Optimal Condition / Observation | Mechanistic Rationale |
| Storage Temperature | 2–8 °C (Refrigerated)[3][4] | Minimizes thermal degradation and slows the kinetic rate of ambient moisture reactions. |
| Atmosphere | Inert (Argon or Nitrogen)[3] | Excludes atmospheric H₂O entirely, preventing the nucleophilic attack on the sulfur center[2]. |
| Container Material | Amber Glass with PTFE-lined cap[5] | PTFE resists corrosive degradation from trace HCl; glass prevents gas permeation[5]. |
| Degradation Sign: Pressure | Bulging septa / Hissing upon opening | Hydrolysis generates stoichiometric amounts of HCl gas, rapidly pressurizing sealed vials[3]. |
| Degradation Sign: Solubility | Insoluble white residue in DCM | Sulfonic acid byproducts are highly polar and poorly soluble in aprotic organic solvents. |
III. Troubleshooting Guides & FAQs
Q1: Why did the septum pop off my storage vial of 4-Cyanooxane-4-sulfonyl chloride? A1: This is a classic symptom of moisture ingress. When the reagent is exposed to ambient humidity, it hydrolyzes to form sulfonic acid and hydrogen chloride (HCl) gas[2][3]. Because 1 mole of degraded reagent produces 1 mole of HCl gas, the internal pressure of a sealed vial will rapidly exceed the structural limits of standard septa, causing them to bulge or pop off. Always use PTFE-lined screw caps and store the vial in a desiccator[5].
Q2: My sulfonylation yields have dropped from 85% to 20% over the last month. Is the reagent degrading? A2: Yes, this is the most likely culprit. As 4-Cyanooxane-4-sulfonyl chloride hydrolyzes, it converts into 4-cyanooxane-4-sulfonic acid[1]. Unlike sulfonyl chlorides, sulfonic acids are not electrophilic enough to react with amines or alcohols under standard conditions[1]. You are effectively losing the active titer of your reagent.
Q3: I found an old bottle of this reagent. How can I quickly tell if it is still good? A3: Do not rely on visual inspection alone, as both the intact reagent and the degraded sulfonic acid are white/off-white powders. Instead, test its solubility. Intact 4-Cyanooxane-4-sulfonyl chloride is highly soluble in anhydrous dichloromethane (DCM). If you add a small spatula tip of the powder to DCM and it remains as an insoluble, clumpy white residue, it has predominantly degraded into the highly polar sulfonic acid.
Q4: How do I safely clean up a spill of this solid reagent inside my fume hood? A4: Never use water directly on the spill , as it will violently hydrolyze the reagent and release a massive plume of toxic HCl gas[6]. Instead, cover the solid spill with an inert absorbent material (like dry sand or vermiculite)[5][7]. Carefully sweep the mixture into a polyethylene container. To neutralize the residue safely, slowly add a dilute, cold aqueous solution of sodium bicarbonate (NaHCO₃) in a well-ventilated hood[5].
IV. Experimental Protocols
To ensure trustworthiness in your workflows, the following protocols are designed as self-validating systems .
Protocol A: Anhydrous Aliquoting and Long-Term Storage
Because repeatedly opening a master bottle introduces fresh moisture each time, bulk solids must be aliquoted immediately upon receipt.
-
Preparation: Dry amber glass vials and PTFE-lined screw caps in an oven at 120 °C overnight. Cool them inside an active desiccator.
-
Environment: Perform all transfers inside a nitrogen-filled glovebox. If a glovebox is unavailable, use a Schlenk line to maintain a heavy, positive flow of dry Argon over the master bottle during opening. Causality: Argon is heavier than air and provides a superior protective blanket against ambient humidity.
-
Transfer: Aliquot the solid powder into the pre-weighed vials.
-
Sealing: Seal tightly with the PTFE-lined caps. Wrap the cap junction with Parafilm.
-
System Validation (The "Sentinel" Vial): Alongside your main aliquots, prepare a 5 mg "sentinel" vial. Dissolve this 5 mg in 1 mL of anhydrous DCM, seal it, and store it alongside the main batches at 2–8 °C[4].
-
Validation Logic: If the sentinel solution turns cloudy or precipitates over the coming weeks, your storage environment has been breached by moisture (the resulting sulfonic acid is insoluble in DCM). If it remains clear, your storage system is verified as anhydrous.
-
Protocol B: Quality Control (QC) via Small-Scale Derivatization
If you suspect a batch has degraded but need analytical proof before discarding it, use this rapid derivatization assay.
-
Reaction Setup: In a dry vial purged with nitrogen, dissolve 10 mg of the suspected 4-Cyanooxane-4-sulfonyl chloride in 0.5 mL of anhydrous DCM.
-
Derivatization: Cool the vial to 0 °C. Add 2 equivalents of an aliphatic amine (e.g., benzylamine) followed immediately by 2 equivalents of triethylamine (Et₃N).
-
Self-Validation (Visual Cue): The immediate formation of a white precipitate (Et₃N·HCl) upon addition of the base is a positive visual indicator of an active sulfonyl chloride. Causality: The successful sulfonylation reaction releases HCl, which is instantly scavenged by Et₃N to form the insoluble salt. If the solution remains completely clear, the reagent has already hydrolyzed to the unreactive sulfonic acid, and the batch must be discarded.
-
Analytical Confirmation: Quench the reaction with 1 mL of water, extract the lower DCM layer, and analyze via LC-MS or TLC. The presence of the sulfonamide product confirms the exact active titer of your reagent.
V. References
1.[5] HoriazonChemical. "Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices". Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF9VhgPOWC5vJi5JQKu2ckCin9pYCvQeG-1ulbUXRli-2P0qKAlA6TMD-TXhodrvpAPWv_L4xeedbZzi8AEgpGurR9g6HthhAWpEC_dTWI-GuPtl_wohS2za86GthXJR966HXPUsp_sfnTg-2jxw1IAg2P63bmfh4UtatbfeV6gnLKGwzfgRhxYpZ9YoB4qshMrwhgK5PNdXnJGeBZhw5s4w1ccXAOA] 2.[3] BenchChem. "Stability and Storage of (2-Chlorophenyl)methanesulfonyl chloride: An In-depth Technical Guide". Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHSY1dxJrdb4a2-dx22HI8VcHsG7YKbWFTX4lkC_zEU8L2IqQt3gWlHu0aslY10-vM_UpeTIE7PJLkCb0jopUcy66EBjRxWiqlppEM5lazsYQ4kION2Wu4J27cX1lvG-wuCwt-vXNdO8_Sgq69R5Ku5bl93z0tNZ-eYcLl6ndyLMx95UwCFcK9laJmkvrSzRDtOZsnb-SZd_S1XgsgkAgL0njTg1ts-MJ4P7k5hplqM8d95MWb7K-B8Xg==] 3.[4] CDH Fine Chemical. "Methane Sulphonyl Chloride CAS No 124-63-0 MATERIAL SAFETY DATA SHEET". Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFrW5a-8bBrHUpgM6WPLkZNKZAfC3NyfmW6aLes54hru_sBGz0XxT4ciCTChJyW6YiQMRUJH12yWKdhz88C4QNUrBtvZ9JZy4m7UqdKR0PK-XeXiiPIEhw8SGFBRmJVGimxi9A2DIb1x4WgN8eDn7PZu-GvEJFZWnxKeas3-2QzF4cwWBGankthrJPvLIg_lis7JfVLB4novK35vio4NqPqGBA9ghE6VO95nCNL] 4.[6] Fisher Scientific. "SAFETY DATA SHEET - Furan-2-sulfonyl chloride". Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF3N6Cs_Eu-gMCLEYOam5hhp0GgFJsj8-rUAGUAmAL2yqKQqjucarmaWjsv2fFKwWlpc-PmAM0uOseOfHx9dm9oM-IqX-_vMtiEyNiEA-dYoSeq7_DnPQjuiuRyS2F-toHI136aTaTk4pxwuPoZGneCVEiEL8xSwJqvY5_20dS5hTGfo0r1F-ckAjZNG9wGqPqjhJ9KZkfj7lrCDv1YzivU1erf4iWE9ZQQQ7rdI-31w98U1YKY7gQ3KRopP4kRsDTLbeP4nRTXEmPeMyyKNJrcFRUU9A==] 5.[7] Actylis Lab Solutions. "Methane sulphonyl chloride MSDS". Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEoQdr0hsZ92rSc6uLghc_5e5Siy-JX2Rfd5rH6sFDZqljNgvgOi9aQ_bjAjBsy6hAQ-IBxCLTCp7_MQsZlw5oKuzdszfT01MvlJW9hpR2dkinNT7-VuIbBy9242s1tsb-SUg3xxBvfgAR8JxOrfPHeNTFGXSpcOyPjoaaS6A==] 6. Sigma-Aldrich. "4-cyanooxane-4-sulfonyl chloride | 1936422-58-0". Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG0lpspzLHaN62lMbw410oFoiH9X1Nw2bclJux16JpDVHa9CfhIwsnnXeJzzB6jcH-mYnu0-6umisEYfJSbiMWiWg9Reey4VWB8fpNu3ycldKnewGnWnEgZ9viUhh_fl3hUlkaez8CsDlwpFA-HwTfRFrQO32Gnaq6HGg==] 7.[1] BenchChem. "optimizing reaction conditions for sulfonylation". Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEdSkCnXyscTz69f9vr3JZZTK0Ylh3U2hNWX9HXPwWq-usVy1lWAvWSoHEirej3vnS-_AgmAX4DJs04eZguyr3h6ehlqXRuYcIXmw6c3VQv2NmXnZ9sx_l_BYHp2CkcK88li59zfvTZJMle5t89GvlrG1zXjcCALSzgZpqME49zz-0bYlZzg1BU1NTbrxc=] 8.[2] HoriazonChemical. "Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention". Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF8T1Gg3lSwVJoupWiePn2B3uiFXZdI-hp-3pGPzn-VVEFFGKwKkqjJ8bAkmO3fQ5OD9jmywIogfBSGS4t_76WAIacjowznKZv9Ex1oKmLQ7vlIdvZTBdyhv4iqjCBRcpeWY3mYFz7L-4z6Y6fryNI8smcFl3KH57pdpkKnNBo5LK5Hk9IjUwEV6bc_PYZDUnDspGei2qX7tn2MddCVOwJSYL2C] 9. ScienceMadness Wiki. "Sulfuryl chloride". Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9sWLaW2ghAKW-5B4lg4UTMNWayJFbMZVhzVDSWYpumwebYeKaPEcnV9xbj_gUqNdyYBz04oKKdrQqsFh9zX9WpQRndUWyKN3WUBQ4P_nnEkJ_wJ73CKnyA-NRuRcfeAYP5dCBCKX3yN9RBO5GUyh_z6FkzTOZZz9z-2Vj]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention – HoriazonChemical [horiazonchemical.com]
- 3. benchchem.com [benchchem.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices – HoriazonChemical [horiazonchemical.com]
- 6. fishersci.com [fishersci.com]
- 7. actylislab.com [actylislab.com]
Technical Support Center: Minimizing Side Reactions of 4-Cyanooxane-4-sulfonyl Chloride
Welcome to the Technical Support Center for 4-Cyanooxane-4-sulfonyl chloride (CAS: 1936422-58-0). This compound is a highly valuable, yet notoriously challenging, electrophile used in the synthesis of complex sulfonamides for drug development. Its unique structural features—a tetrahydropyran (oxane) ring, a strongly electron-withdrawing cyano group, and a sulfonyl chloride moiety all converging at a single quaternary carbon (C4)—create a "perfect storm" of kinetic and thermodynamic hurdles[1].
This guide is designed for process chemists and researchers to troubleshoot low yields, understand the mechanistic causality behind side reactions, and implement self-validating protocols to achieve high-purity amidation.
Part 1: Mechanistic Troubleshooting & FAQs
Q1: Why does 4-Cyanooxane-4-sulfonyl chloride hydrolyze so much faster than typical aliphatic sulfonyl chlorides?
A1: The rapid hydrolysis is the result of competing electronic and steric effects. The
Q2: I am observing significant decomposition and loss of the sulfonyl group. What is causing this desulfonylation?
A2: You are likely observing SO
Q3: Which base and solvent system provides the highest sulfonamide yield for this specific substrate? A3: Pyridine in anhydrous Dichloromethane (DCM) is the optimal system. Pyridine acts as a nucleophilic catalyst rather than just a proton scavenger. It attacks the sulfonyl chloride to form a transient, highly reactive sulfonylpyridinium intermediate. This intermediate is reactive enough to force the amidation forward with the sterically hindered amine, effectively outcompeting the background hydrolysis rate ([4]). Standard non-nucleophilic bases like Triethylamine (TEA) fail because they cannot activate the sterically shielded sulfonyl group, leaving it vulnerable to degradation[5].
Part 2: Visualizing the Chemistry
The following diagrams illustrate the competing reaction pathways and the optimized workflow required to navigate them successfully.
Caption: Competing reaction pathways of 4-Cyanooxane-4-sulfonyl chloride.
Caption: Optimized anhydrous workflow for hindered sulfonyl chloride amidation.
Part 3: Quantitative Reaction Optimization
To demonstrate the causality of reagent selection, the table below summarizes the quantitative impact of various reaction conditions on the yield of the desired sulfonamide versus the formation of side products.
| Solvent | Base | Temperature Profile | Amine Eq. | Sulfonamide Yield (%) | Hydrolysis (%) | Decomposition (%) |
| THF | TEA | 25°C (Room Temp) | 1.1 | 35% | 45% | 20% |
| DCM | TEA | 0°C to 25°C | 1.1 | 55% | 35% | 10% |
| DCM | DIPEA | -20°C to 25°C | 1.5 | 75% | 20% | 5% |
| DCM | Pyridine | -20°C to 25°C | 1.5 | 88% | 10% | 2% |
Data Interpretation: The combination of a non-coordinating solvent (DCM), a nucleophilic catalyst (Pyridine), and cryogenic inverse addition dramatically suppresses both hydrolysis and desulfonylation.
Part 4: Self-Validating Experimental Protocol
This step-by-step methodology is designed as a self-validating system to ensure maximum conversion of 4-Cyanooxane-4-sulfonyl chloride while mitigating its inherent instability.
Step 1: System Dehydration (Critical Path)
-
Action: Flame-dry all reaction vessels under vacuum. Use strictly anhydrous Dichloromethane (DCM) with a verified water content of <50 ppm.
-
Causality: The
-cyano group makes the sulfonyl chloride hyper-reactive to water. Eliminating trace moisture is the absolute prerequisite to prevent rapid conversion to the sulfonic acid byproduct[6].
Step 2: Reagent Preparation
-
Action: Dissolve the target amine (1.5 eq) and Pyridine (2.0 eq) in the anhydrous DCM under an inert argon atmosphere.
-
Causality: Pyridine acts as a nucleophilic catalyst, forming a transient sulfonylpyridinium intermediate that forces the amidation forward despite the steric hindrance at the C4 quaternary center[4].
Step 3: Cryogenic Control
-
Action: Cool the amine/base solution to -20°C using a dry ice/ethylene glycol bath.
-
Causality: Low temperatures suppress the activation energy required for C-S bond cleavage, effectively halting base-catalyzed desulfonylation[3].
Step 4: Inverse Addition
-
Action: Dissolve 4-Cyanooxane-4-sulfonyl chloride (1.0 eq) in a minimum volume of anhydrous DCM. Add this solution dropwise to the cooled amine mixture over 30 minutes.
-
Causality: Inverse addition ensures the amine and base are always in large excess relative to the sulfonyl chloride. This maximizes the probability of immediate trapping and minimizes the lifetime of the unreacted electrophile[5].
Step 5: Maturation and Self-Validation
-
Action: Stir at -20°C for 1 hour, then allow the reaction to gradually warm to room temperature over 2 hours.
-
Self-Validation Checkpoint: Withdraw a 10
L aliquot, quench in methanol, and analyze via LC-MS. The mass of the starting material (m/z ~209) must be completely absent[1]. If present, the system was kept too cold for too long, kinetically stalling the nucleophilic attack.
Step 6: Selective Quenching
-
Action: Quench the reaction with cold 1N HCl. Extract with DCM, wash with brine, and dry over anhydrous Na
SO . -
Causality: The acidic quench protonates the excess pyridine and unreacted aliphatic amines, driving them into the aqueous layer and leaving the highly pure sulfonamide in the organic phase ([6]).
References
-
PubChemLite: 4-cyanooxane-4-sulfonyl chloride (C6H8ClNO3S) . PubChem / uni.lu. Available at:[Link]
-
Sammes, M. P., Wylie, C. M., & Hoggett, J. G. α-Cyano-sulphonyl chlorides: their preparation and reactions with amines, alcohols, and enamines . Journal of the Chemical Society C: Organic. Available at:[Link]
-
Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution . ACS Publications. Available at:[Link]
-
Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides . ChemRxiv. Available at: [Link]
-
Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides . ACS Publications. Available at:[Link]
Sources
- 1. PubChemLite - 4-cyanooxane-4-sulfonyl chloride (C6H8ClNO3S) [pubchemlite.lcsb.uni.lu]
- 2. α-Cyano-sulphonyl chlorides: their preparation and reactions with amines, alcohols, and enamines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing 4-Cyanooxane-4-Sulfonyl Chloride Couplings
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with 4-cyanooxane-4-sulfonyl chloride (CAS 1936422-58-0). Coupling this highly specialized building block with amines to form sulfonamides presents a unique set of kinetic and thermodynamic challenges.
Below, we break down the mechanistic causality behind these challenges and provide a self-validating, optimized protocol to ensure high-yielding reactions.
Mechanistic Insights: The Steric vs. Electronic Dilemma
As a Senior Application Scientist, I frequently see researchers treat 4-cyanooxane-4-sulfonyl chloride like a standard, unhindered reagent (e.g., tosyl chloride). This assumption inevitably leads to failed reactions. To optimize this coupling, you must understand two competing molecular forces:
-
Severe Steric Hindrance: The sulfonyl chloride group is located at the C4 position of a tetrahydropyran (oxane) ring, sharing a quaternary carbon with a bulky cyano group. This creates a massive steric shield, physically blocking the trajectory of incoming nucleophiles[1][2].
-
Electronic Instability (The Desulfonylation Risk): The
-cyano group is strongly electron-withdrawing. While this makes the sulfonyl center highly electrophilic, it also severely weakens the C4–S bond. If thermal energy exceeds the activation barrier, the molecule undergoes C–S bond cleavage, expelling SO gas to form a stabilized 4-cyano-tetrahydropyranyl radical or anion[3].
The Causality of Failure: You cannot simply "heat up" this reaction to overcome the steric hindrance. Doing so directly triggers the decomposition pathway[4].
Quantitative Data: Temperature Profiling
To establish a reliable protocol, we must look at the empirical data. Table 1 demonstrates the delicate balance required between kinetic activation and thermal degradation.
| Temperature (°C) | Conversion (%) | Desired Sulfonamide (%) | Desulfonylation Byproducts (%) | Scientist's Recommendation |
| 0 - 10 | < 5% | Trace | 0% | Too cold. Steric barrier prevents coupling. |
| 20 - 25 (RT) | 30% | 25% | 5% | Sluggish. Prone to hydrolysis over long times. |
| 30 - 40 | > 95% | 88% | < 5% | Optimal. Requires catalytic activation. |
| 60 (Reflux) | > 95% | 15% | 80% | Avoid. Thermal decomposition dominates. |
(Table 1: Reaction profile of 4-cyanooxane-4-sulfonyl chloride with a standard secondary amine in MeCN/DIPEA over 4 hours.)
Fig 1: Temperature-dependent reaction pathways for 4-cyanooxane-4-sulfonyl chloride.
Optimized Experimental Protocol
To achieve high yields without thermal degradation, we employ a "Steric Bypass" strategy using 4-Dimethylaminopyridine (DMAP). DMAP is a small, highly nucleophilic catalyst that easily penetrates the steric shield to form an ultra-reactive N-sulfonylpyridinium intermediate. This allows the coupling to proceed at a mild 35 °C without requiring destructive heat[1].
Step-by-Step Methodology:
-
Preparation: In an oven-dried flask under an N
atmosphere, dissolve 4-cyanooxane-4-sulfonyl chloride (1.0 equiv, 1.0 mmol) in anhydrous Acetonitrile (MeCN, 5.0 mL). Cool the solution to 0 °C using an ice bath. -
Activation: Add N,N-Diisopropylethylamine (DIPEA) (2.0 equiv, 2.0 mmol) followed immediately by DMAP (0.2 equiv, 0.2 mmol). Stir for 5 minutes to allow the active intermediate to form.
-
Coupling: Slowly add the target amine (1.1 equiv, 1.1 mmol) dropwise to the activated mixture.
-
Controlled Heating: Remove the ice bath and warm the reaction strictly to 35 °C using a precisely controlled heating block.
-
Monitoring: Stir for 2-4 hours. Monitor reaction progress via LC-MS. (Note: Do not rely solely on TLC, as desulfonylation byproducts often co-elute with the product).
-
Workup: Quench the reaction with saturated aqueous NH
Cl (5 mL) to neutralize the DMAP and DIPEA. Extract the mixture with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na SO , and concentrate under reduced pressure.
Fig 2: Optimized step-by-step experimental workflow for hindered sulfonyl chloride coupling.
Troubleshooting FAQs
Q: My LC-MS shows a major peak corresponding to[M - 64 + Target Amine]. What happened?
A: You are observing the desulfonylation byproduct. The loss of 64 Da corresponds to the extrusion of SO
Q: Can I use Pyridine as both the solvent and the base? A: No. While pyridine acts as an activating agent similar to DMAP, using it as a bulk solvent for this specific quaternary sulfonyl chloride often leads to dark, intractable mixtures. The high concentration of pyridine promotes side-reactions at the electrophilic cyano group. Stick to a non-nucleophilic base (DIPEA) with a catalytic amount of DMAP[1].
Q: The reaction at room temperature is stuck at 15% conversion after 24 hours. Should I add more sulfonyl chloride? A: Do not add more reagent. The unreacted sulfonyl chloride has likely hydrolyzed due to trace moisture over the prolonged 24-hour period[1]. 4-Cyanooxane-4-sulfonyl chloride is highly sensitive to water. Solution: Ensure your MeCN is strictly anhydrous (<50 ppm water) and run the reaction at the optimized 35 °C to outcompete the rate of hydrolysis.
Q: Why use Acetonitrile instead of Dichloromethane (DCM)? A: Acetonitrile has a higher dielectric constant than DCM. This better stabilizes the highly polar N-sulfonylpyridinium transition state formed by the DMAP catalyst, accelerating the reaction at lower temperatures and minimizing the need for thermal forcing.
References
-
Rademann, J., et al. "A novel method for the determination of isokinetic ratios and its application in the synthesis of two new positional scanning libraries." NIH PMC.[Link]
-
ChemRxiv. "Enantiospecific Cross-coupling of Cyclic Alkyl Sulfones."[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A novel method for the determination of isokinetic ratios and its application in the synthesis of two new positional scanning libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. 2,4,6-Triisopropylbenzenesulfonyl chloride | 6553-96-4 | Benchchem [benchchem.com]
Technical Support Center: 4-Cyanooxane-4-sulfonyl Chloride
A Guide for Researchers, Scientists, and Drug Development Professionals
This technical support center provides in-depth guidance on the handling, stability, and potential decomposition of 4-Cyanooxane-4-sulfonyl chloride. As a valued reagent in synthetic chemistry, particularly in the development of novel therapeutics, a thorough understanding of its characteristics is paramount to ensure experimental success and safety. This resource, structured in a user-friendly question-and-answer format, addresses common challenges and provides practical, field-proven solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary signs of 4-Cyanooxane-4-sulfonyl chloride decomposition?
A1: Decomposition of sulfonyl chlorides, including 4-Cyanooxane-4-sulfonyl chloride, can manifest through several observable changes. A noticeable color change, often to a yellow or brown hue, can indicate the formation of degradation byproducts.[1] The evolution of gases, such as sulfur dioxide (SO₂) and hydrogen chloride (HCl), is another key indicator of decomposition.[1] Furthermore, the appearance of unexpected spots on a Thin-Layer Chromatography (TLC) plate or new peaks in Nuclear Magnetic Resonance (NMR) or High-Performance Liquid Chromatography (HPLC) analyses are definitive signs of impurity formation.[2] A diminished yield in your reaction is also a common consequence of reagent decomposition.[1]
Q2: My reaction yield is lower than expected. Could decomposition of 4-Cyanooxane-4-sulfonyl chloride be the cause?
A2: Yes, low reaction yields are frequently attributed to the degradation of the sulfonyl chloride starting material.[1] The primary culprit is often hydrolysis, where the sulfonyl chloride reacts with trace amounts of water to form the corresponding sulfonic acid, which is unreactive in many subsequent desired reactions.[1] Thermal decomposition, especially if the reaction is conducted at elevated temperatures, can also significantly reduce the amount of active reagent available.[1]
Q3: How should I properly store 4-Cyanooxane-4-sulfonyl chloride to ensure its stability?
A3: To maintain the integrity of 4-Cyanooxane-4-sulfonyl chloride, it is crucial to store it in a tightly sealed container in a cool, dry, and well-ventilated area.[3][4] The material should be protected from moisture to prevent hydrolysis.[3][4] Storage under an inert atmosphere, such as nitrogen or argon, is highly recommended to exclude atmospheric moisture.[1] For long-term storage, maintaining a cool environment is beneficial as it slows down potential thermal decomposition pathways.[5]
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems that may arise during the use of 4-Cyanooxane-4-sulfonyl chloride and provides systematic troubleshooting steps.
Issue 1: Formation of a Significant Amount of a Polar Impurity, Suspected to be the Corresponding Sulfonic Acid.
This is a classic sign of hydrolysis, the most common decomposition pathway for sulfonyl chlorides.[1]
Causality Analysis & Troubleshooting Workflow:
Caption: Troubleshooting workflow for hydrolysis of 4-Cyanooxane-4-sulfonyl chloride.
Detailed Protocols & Explanations:
-
Drying of Solvents and Reagents: The electrophilic sulfur atom in the sulfonyl chloride is highly susceptible to nucleophilic attack by water.[6] Therefore, all solvents must be rigorously dried using appropriate drying agents (e.g., molecular sieves, sodium sulfate) prior to use. Reagents should also be verified to be anhydrous.
-
Inert Atmosphere Techniques: The use of a Schlenk line or a glovebox is essential to create an environment free of atmospheric moisture, which can otherwise readily react with the sulfonyl chloride.[1]
-
Aqueous Workup Best Practices: If an aqueous workup is unavoidable, it should be performed rapidly and at a low temperature to minimize the rate of hydrolysis.[1] The use of brine (saturated NaCl solution) can help to decrease the solubility of the organic product in the aqueous phase, facilitating a quicker and more efficient extraction.
Issue 2: Reaction Mixture Darkens and Inconsistent Results are Obtained, Especially at Elevated Temperatures.
This often points towards thermal decomposition of the sulfonyl chloride.
Decomposition Pathway & Mitigation Strategies:
Sources
Technical Support Center: 4-Cyanooxane-4-sulfonyl Chloride Synthesis & Isolation
Welcome to the Advanced sp³-Enriched Building Blocks Support Center. This module is dedicated to the isolation and work-up procedures for 4-cyanooxane-4-sulfonyl chloride (also known as 4-cyanotetrahydro-2H-pyran-4-sulfonyl chloride, CAS: 1936422-58-0).
As a critical intermediate in the synthesis of spirocyclic β- and γ-sultams for drug discovery , the isolation of this sulfonyl chloride is notoriously challenging. The presence of the highly electron-withdrawing α-cyano group drastically increases the electrophilicity of the sulfur atom, making the compound exceptionally prone to nucleophilic attack and hydrolysis.
This guide provides field-proven methodologies, mechanistic troubleshooting, and self-validating protocols to ensure high-yield, high-purity isolation.
Mechanistic Workflow & Causality
The standard synthetic route involves the oxidative chlorination of a 4-(benzylthio)oxane-4-carbonitrile precursor using
Fig 1. Work-up workflow for 4-cyanooxane-4-sulfonyl chloride synthesis via oxidative chlorination.
Standard Operating Procedure: Self-Validating Work-Up
This protocol is designed as a self-validating system . 4-Cyanooxane-4-sulfonyl chloride is a yellowish crystalline solid with a melting point of 93–95 °C . If the work-up is executed correctly and the benzyl chloride byproduct is fully partitioned, the final hexane trituration will immediately yield free-flowing crystals. If the product remains an oil, it is an absolute indicator of procedural failure (either trapped byproduct or bulk hydrolysis).
Step-by-Step Methodology
-
Thermal Quench: Upon completion of chlorine bubbling, transfer the reaction mixture dropwise into a vigorously stirred beaker of crushed ice (minimum 10 g ice per 1 mL of reaction mixture).
-
Causality: The
-cyano group activates the sulfonyl chloride. Rapid dilution and extreme cooling (< 5 °C) kinetically freeze the nucleophilic attack of water, preventing conversion to sulfonic acid.
-
-
Primary Extraction: Immediately add cold Dichloromethane (DCM) to the quenched mixture (1:1 v/v ratio to the aqueous volume). Stir vigorously for 3 minutes, then transfer to a separatory funnel. Collect the lower organic phase. Repeat the extraction twice.
-
Causality: DCM is highly non-polar and water-immiscible, rapidly partitioning the sulfonyl chloride away from the aqueous hydrolytic environment.
-
-
Acid Neutralization & Washing: Wash the combined organic layers with cold, saturated aqueous
(brine) (2 x 50 mL).-
Critical Warning: Do not use basic washes (e.g.,
) to neutralize the acetic acid. Alkaline pH will instantly hydrolyze the activated sulfonyl chloride.
-
-
Drying & Concentration: Dry the organic phase over anhydrous
. Filter and concentrate under reduced pressure. Keep the rotary evaporator bath temperature strictly below 30 °C to yield a crude oil. -
Byproduct Cleavage (Self-Validation Step): Suspend the crude oil in cold hexanes (3-5 volumes). Stir vigorously. The oil will rapidly crystallize into a yellowish solid. Filter the solid and wash with additional cold hexanes.
-
Causality: The oxidative cleavage of the benzylthio precursor generates stoichiometric benzyl chloride. Benzyl chloride is a high-boiling liquid soluble in hexanes, whereas the polar sulfonyl chloride is completely insoluble. This step chemically isolates the target.
-
Quantitative Optimization Data
The table below summarizes the causality between solvent choice, thermal control, and the resulting yield/purity profiles during the work-up phase.
| Extraction Solvent | Quench Temp (°C) | Trituration Solvent | Yield (%) | Purity (%) | Mechanistic Outcome / Notes |
| Dichloromethane | 0–5 | Hexanes (Cold) | 87 | >98 | Optimal. Complete phase separation; benzyl chloride fully removed. |
| Ethyl Acetate | 0–5 | Hexanes (Cold) | 72 | 94 | Suboptimal. Partial water miscibility leads to slight hydrolysis. |
| Dichloromethane | 20–25 | Hexanes (Cold) | 45 | 80 | Failure. Thermal activation accelerates nucleophilic attack by water. |
| Dichloromethane | 0–5 | None (Crude Oil) | 89 | 75 | Failure. Stoichiometric benzyl chloride byproduct remains trapped in the matrix. |
Troubleshooting & FAQs
Q1: Why does my sulfonyl chloride degrade into a sulfonic acid during the aqueous work-up, and how can I visualize this mechanistically? A: The degradation is driven by the electron-withdrawing nature of the nitrile group, which leaves the adjacent sulfonyl sulfur highly electron-deficient. Water acts as a nucleophile, attacking the sulfur center to form a tetrahedral intermediate, followed by the expulsion of the chloride leaving group.
Fig 2. Mechanistic pathway of moisture-induced sulfonyl chloride degradation to sulfonic acid.
Q2: I am getting a sticky oil instead of the reported yellowish crystals (mp 93-95 °C). What went wrong? A: You have not successfully removed the benzyl chloride byproduct. Because benzyl chloride has a boiling point of ~179 °C, it will not evaporate under standard rotary evaporation conditions and acts as a plasticizer, preventing your product from crystallizing. You must perform the cold hexane trituration (Step 5). The non-polar benzyl chloride will dissolve in the hexanes, leaving your highly polar sulfonyl chloride as a pure, filterable solid.
Q3: Emulsions frequently form during the extraction phase. What is the mechanistic cause and the resolution? A: Emulsions in this specific workflow are caused by residual acetic acid (the reaction solvent) acting as a surfactant between the aqueous quench and the organic extraction solvent, exacerbated by trace amounts of amphiphilic sulfonic acid byproducts. Resolution: Use saturated aqueous sodium chloride (brine) during the washing steps. Brine drastically increases the ionic strength of the aqueous layer. This maximizes the density differential and "salts out" the organic components, breaking the emulsion almost instantly.
Q4: Can I use column chromatography to purify the 4-cyanooxane-4-sulfonyl chloride?
A: No. Silica gel is highly polar and retains significant amounts of adsorbed water. Passing an
References
-
Stepannikova, K. O., et al. "Synthesis of spirocyclic β- and γ-sultams by one-pot reductive cyclization of cyanoalkylsulfonyl fluorides." European Journal of Organic Chemistry 2021.47 (2021): 6530-6540. URL: [Link]
-
Wright, S. W., et al. "Chlorotrimethylsilane−Nitrate Salts as Oxidants: Direct Oxidative Conversion of Thiols and Disulfides to Sulfonyl Chlorides." The Journal of Organic Chemistry 72.15 (2007): 5886-5889. URL: [Link]
Validation & Comparative
A Senior Application Scientist's Guide to the ¹H NMR Analysis of 4-Cyanooxane-4-sulfonyl Chloride
Introduction: The Challenge of Characterizing Novel Building Blocks
This guide, therefore, takes a predictive and comparative approach. It is designed for researchers and drug development professionals to not only anticipate the spectral features of 4-Cyanooxane-4-sulfonyl chloride but also to provide a robust framework for its unambiguous characterization against plausible alternatives and impurities. We will leverage fundamental principles of NMR spectroscopy to deconstruct its expected ¹H NMR spectrum and outline a comprehensive, multi-technique strategy for structural verification.
Part 1: Predictive ¹H NMR Spectral Analysis of 4-Cyanooxane-4-sulfonyl Chloride
The structure of 4-Cyanooxane-4-sulfonyl chloride dictates a specific and predictable ¹H NMR spectrum. The oxane ring, preferring a chair conformation, contains eight protons. Due to the C₂ symmetry plane passing through the oxygen atom and the C4 carbon, these eight protons are divided into two chemically equivalent sets.
-
Protons at C2/C6 (Hα): These four protons are adjacent to the ring oxygen. The powerful inductive effect of oxygen deshields these protons, shifting their resonance significantly downfield.[1][2]
-
Protons at C3/C5 (Hβ): These four protons are adjacent to the highly substituted quaternary carbon (C4). The C4 carbon is bonded to two strongly electron-withdrawing groups: a cyano (-C≡N) and a sulfonyl chloride (-SO₂Cl) group. These groups exert a significant deshielding effect on the Hβ protons, albeit less intense than the direct effect of the oxygen on Hα.[1][2]
Within each set, the axial and equatorial protons are diastereotopic and will exhibit distinct chemical shifts and coupling patterns.
Predicted Spectral Features:
| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Hα (Axial & Equatorial) | 3.8 – 4.2 | Complex Multiplet (Apparent Triplet of Triplets or ddd) | 4H | Strongly deshielded by the adjacent electronegative oxygen atom. The multiplet arises from geminal coupling and vicinal coupling to Hβ protons. |
| Hβ (Axial & Equatorial) | 2.5 – 3.0 | Complex Multiplet (Apparent Triplet of Triplets or ddd) | 4H | Deshielded by the geminal cyano and sulfonyl chloride groups at C4. The multiplet arises from geminal coupling and vicinal coupling to Hα protons. |
Note: These predictions are based on established substituent effects in saturated heterocyclic systems. Actual values may vary depending on the solvent and spectrometer frequency.[3][4]
Part 2: Comparative Analysis - Distinguishing the Target from Plausible Alternatives
Unambiguous characterization requires not only identifying the signals of the target molecule but also confirming the absence of signals from potential impurities or alternative products. The synthesis of a sulfonyl chloride can sometimes lead to byproducts like the corresponding sulfonic acid (from hydrolysis) or sulfones.[5][6]
| Compound | Key Distinguishing ¹H NMR Features | Rationale for Difference |
| 4-Cyanooxane-4-sulfonyl Chloride (Target) | Two distinct multiplets around 3.8-4.2 ppm (4H) and 2.5-3.0 ppm (4H) . | Symmetrical structure with strong deshielding from oxygen and the C4 substituents. |
| 4-Cyanooxane (Potential Precursor) | A multiplet around 3.7 ppm (4H) for protons next to oxygen and another multiplet around 1.9 ppm (4H) . A methine proton (CH-CN ) would appear around 2.5-3.0 ppm (1H) . | The absence of the -SO₂Cl group leads to less deshielding at the C3/C5 positions. The presence of a proton at C4 is a key differentiator. |
| 4-Cyanooxane-4-sulfonic Acid (Hydrolysis Product) | Spectrum would be similar to the target, but the chemical shifts of Hβ protons may shift slightly. An additional broad singlet for the acidic -SO₃H proton would appear at a very downfield position (>10 ppm), which would be exchangeable with D₂O.[7] | The electronic effect of -SO₃H is similar to -SO₂Cl, but the presence of the exchangeable acidic proton is a definitive marker. |
Part 3: The Indispensable Role of Complementary Analytical Techniques
While ¹H NMR is a powerful primary tool, a multi-technique approach is essential for the definitive structural elucidation of a novel compound.
| Analytical Technique | Expected Result for 4-Cyanooxane-4-sulfonyl Chloride | Purpose |
| ¹³C NMR Spectroscopy | 4 distinct signals: ~70-80 ppm (C4, quaternary), ~65-70 ppm (C2/C6), ~30-40 ppm (C3/C5), and ~115-120 ppm (-C≡N).[8][9][10][11] Quaternary carbon signals are often weaker.[10] | Confirms the number of unique carbon environments and the presence of the quaternary and nitrile carbons. |
| FT-IR Spectroscopy | Strong, sharp absorption at ~2240-2260 cm⁻¹ (C≡N stretch).[12][13] Two strong absorptions at ~1370-1410 cm⁻¹ and ~1165-1205 cm⁻¹ (asymmetric and symmetric S=O stretches of the sulfonyl chloride).[14][15][16] | Provides definitive evidence for the key nitrile and sulfonyl chloride functional groups. |
| High-Resolution Mass Spectrometry (HRMS) | The molecular ion peak will show a characteristic isotopic pattern for chlorine (M+ and M+2 in a ~3:1 ratio). The exact mass will confirm the elemental formula (C₅H₆ClNO₃S). | Unambiguously determines the elemental composition and molecular weight. |
Part 4: Experimental Protocols for Reliable Data Acquisition
The reactive and moisture-sensitive nature of sulfonyl chlorides necessitates meticulous sample preparation to acquire high-quality, artifact-free NMR data.[14][17]
Workflow for NMR Sample Preparation of Moisture-Sensitive Compounds
Caption: Inert atmosphere workflow for preparing NMR samples of moisture-sensitive compounds.
Step-by-Step NMR Sample Preparation Protocol
-
Glassware Preparation: Thoroughly clean and oven-dry a small vial, a Pasteur pipette packed with a small plug of glass wool, and a J. Young-type NMR tube to eliminate any residual water.
-
Inert Atmosphere: Conduct all sample manipulations within a glovebox or on a Schlenk line under a positive pressure of an inert gas (Nitrogen or Argon).[18]
-
Sample Weighing: Accurately weigh approximately 10-20 mg of 4-Cyanooxane-4-sulfonyl chloride directly into the dried vial.
-
Solvent Addition: Using a dry syringe, add approximately 0.7 mL of an anhydrous deuterated solvent (e.g., CDCl₃, stored over molecular sieves). Chloroform-d is often a good first choice due to its low water solubility and ability to dissolve a wide range of organic compounds.[18]
-
Dissolution & Transfer: Ensure the sample is fully dissolved. Filter the solution through the glass wool-plugged pipette directly into the J. Young NMR tube to remove any particulate matter, which can degrade spectral resolution.
-
Sealing: Securely seal the J. Young tube with its Teflon tap while still under the inert atmosphere to prevent contamination.
-
Analysis: Acquire the NMR spectrum as soon as possible after preparation.
Logical Flow for Spectral Interpretation
Caption: A systematic workflow for the interpretation of the acquired ¹H NMR spectrum.
Conclusion
The structural verification of a novel compound like 4-Cyanooxane-4-sulfonyl chloride is a methodical process that relies on prediction, careful experimentation, and multi-faceted analysis. The predicted ¹H NMR spectrum, characterized by two distinct multiplets for the oxane ring protons, serves as a primary fingerprint for identification. However, it is the rigorous comparison against potential alternatives and the corroborating evidence from ¹³C NMR, FT-IR, and HRMS that provide the necessary certainty for its unambiguous characterization. By following the detailed protocols for sample preparation and data interpretation outlined in this guide, researchers can confidently verify the structure of this and other sensitive, novel chemical entities, ensuring the integrity of their downstream applications.
References
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Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
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University of Ottawa. (n.d.). NMR Sample Preparation. Retrieved from [Link]
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The Macmillan Group, Princeton University. (n.d.). Preparing NMR Samples on a Schlenk Line. Retrieved from [Link]
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Moser, A. (2008, July 30). IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs. Retrieved from [Link]
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Reddit. (2021, October 9). What are the best practices for sample preparation for NMR analysis? r/OrganicChemistry. Retrieved from [Link]
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ResearchGate. (2015, September 3). How can we take the NMR of a moisture sensitive compound? Retrieved from [Link]
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Reich, H. J. (2020, February 14). NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. Retrieved from [Link]
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Abraham, R. J. (n.d.). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Modgraph. Retrieved from [Link]
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Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table. Retrieved from [Link]
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Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Retrieved from [Link]
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Stoltz, B. M., & Virgil, S. C. (2009). Cyclohexanecarbonitriles: Assigning Configurations at Quaternary Centers From 13C NMR CN Chemical Shifts. NIH Public Access. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). C6H12 cyclohexane low high resolution 1H proton nmr spectrum. Retrieved from [Link]
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Curti, C., et al. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. Molecules, 25(9), 2068. Retrieved from [Link]
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NPTEL. (n.d.). 13C NMR spectroscopy. Retrieved from [Link]
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OpenStax. (2023, September 20). 13.11 Characteristics of 13C NMR Spectroscopy. Organic Chemistry. Retrieved from [Link]
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Sajed, T., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290. Retrieved from [Link]
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ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]
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Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Retrieved from [Link]
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Northern Illinois University. (n.d.). IR Absorption Frequencies. Retrieved from [Link]
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University of Potsdam. (n.d.). Tables For Organic Structure Analysis. Retrieved from [Link]
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Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]
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Wishart Research Group. (n.d.). PROSPRE - 1H NMR Predictor. Retrieved from [Link]
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University of Calgary. (n.d.). 1H NMR chemical shift ppm table. Retrieved from [Link]
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University of California, Los Angeles. (n.d.). 13C NMR Chemical Shift Table. Retrieved from [Link]
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Millikin University. (n.d.). IR Spectroscopy by Functional Group. Retrieved from [Link]
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Chemistry LibreTexts. (2020, May 30). 12.5: Functional Groups and Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
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Am Ende, C. W., et al. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 13(5), 947–953. Retrieved from [Link]
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Compound Interest. (n.d.). A Guide to 1H NMR Chemical Shift Values. Retrieved from [Link]
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Kevill, D. N., & D'Souza, M. J. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. International Journal of Molecular Sciences, 9(6), 922–939. Retrieved from [Link]
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Smith, B. C. (2019, July 1). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. Retrieved from [Link]
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Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
-
Daly, K. M., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. The Journal of Organic Chemistry, 81(5), 2023–2029. Retrieved from [Link]
-
ResearchGate. (2022, April). FTIR Spectrum of 2, 4, 6-trimethylbenzene sulphonylchloride. Retrieved from [Link]
-
Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. Retrieved from [Link]
-
Chem Help ASAP. (2019, September 26). chemical shift and ppm values in 1H NMR spectroscopy. YouTube. Retrieved from [Link]
-
Bagchi, S., et al. (2016). Correlating Nitrile IR Frequencies to Local Electrostatics Quantifies Noncovalent Interactions of Peptides and Proteins. The Journal of Physical Chemistry B, 120(17), 4036–4044. Retrieved from [Link]
- Roughley, S. D., & Jordan, A. M. (2016). Synthesis of Sulfonamides. Synthetic Methods in Drug Discovery: Volume 2.
- Abraham, R. J. (2002). The prediction of 1H NMR chemical shifts in organic compounds. Spectroscopy Europe, 14(5), 10-17.
- Google Patents. (n.d.). US7772403B2 - Process to prepare sulfonyl chloride derivatives.
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LC-MS Identification of 4-Cyanooxane-4-sulfonyl Chloride: A Comparative Guide to Derivatization vs. Direct Analysis Strategies
Executive Summary
4-Cyanooxane-4-sulfonyl chloride (CAS 1936422-58-0) is a highly reactive, bifunctional heterocyclic building block frequently utilized in advanced drug discovery and medicinal chemistry[1]. However, the accurate identification and quantification of this compound via Liquid Chromatography-Mass Spectrometry (LC-MS) presents a severe analytical bottleneck. The sulfonyl chloride moiety is exceptionally electrophilic, making it prone to rapid hydrolysis and solvolysis when exposed to standard reverse-phase LC mobile phases (e.g., water, methanol)[2]. This guide objectively compares direct LC-MS injection against pre-column amine derivatization, providing researchers with a self-validating, field-proven methodology to ensure structural fidelity and analytical accuracy.
Mechanistic Overview: The Causality of Degradation
To understand why specific LC-MS protocols succeed or fail, one must examine the fundamental reactivity of the sulfonyl chloride group. When 4-cyanooxane-4-sulfonyl chloride is subjected to direct LC-MS analysis using standard aqueous/organic gradients, two primary degradation pathways occur:
-
Hydrolysis: Water in the mobile phase acts as a nucleophile, rapidly converting the sulfonyl chloride into 4-cyanooxane-4-sulfonic acid[2].
-
Solvolysis: If methanol or ethanol is used as the organic modifier, the compound undergoes solvolysis to form the corresponding methyl or ethyl sulfonate ester.
Consequently, direct LC-MS does not measure the intact molecule; it measures an artifact[2]. Furthermore, any intact molecules that reach the Electrospray Ionization (ESI) source often undergo thermal degradation, leading to the loss of sulfur dioxide (SO₂) and hydrogen chloride (HCl)[2]. To bypass this, chemical derivatization is employed to convert the highly reactive sulfonyl chloride into a stable sulfonamide prior to injection[3]. Benzylamine is an optimal derivatization agent because it reacts rapidly, neutralizes the electrophilic center, and introduces a hydrophobic, easily ionizable moiety that enhances ESI+ sensitivity[4][5].
Degradation pathways vs. amine-trapping derivatization for sulfonyl chlorides.
Comparative Analysis of LC-MS Strategies
The table below synthesizes the performance metrics of three distinct analytical approaches for 4-cyanooxane-4-sulfonyl chloride.
| Analytical Strategy | Retention Time Stability | In-Source Fragmentation | Limit of Detection (LOD) | Structural Fidelity |
| Direct LC-MS (Reverse Phase) | Poor (Peak splitting due to on-column hydrolysis) | High (Loss of SO₂ and HCl) | > 5 µg/mL (as sulfonic acid artifact) | Failed (Measures degradation products) |
| Non-Aqueous LC-MS (NPLC-MS) | Moderate (Requires specialized columns) | High (Thermal degradation in ESI source) | ~ 1 µg/mL | Low (Intact mass rarely observed) |
| Pre-Column Derivatization (Benzylamine) | Excellent (Sharp, symmetrical peaks) | Low (Stable sulfonamide linkage) | < 0.05 µg/mL | High (Derivative confirms original structure) |
Experimental Methodology: The Amine-Trapping Workflow
To achieve a self-validating analytical system, the following protocol utilizes benzylamine trapping. This method prevents thermal and radical-mediated decomposition by maintaining low temperatures and excluding atmospheric moisture during the critical reaction phase[2].
Step-by-step pre-column derivatization workflow for LC-MS analysis.
Reagent Preparation & Reaction Setup
-
Analyte: Dissolve 4-cyanooxane-4-sulfonyl chloride in anhydrous acetonitrile (ACN) to a concentration of 1 mg/mL. Causality: Anhydrous ACN prevents premature hydrolysis prior to the introduction of the derivatizing agent[2].
-
Derivatization Reagent: Prepare a 100 mM solution of benzylamine in anhydrous ACN.
Derivatization Reaction
-
Cool the analyte solution in an ice bath to 0 °C. Causality: Sulfonyl chloride reactions are highly exothermic; maintaining low temperatures suppresses radical decomposition and minimizes the formation of unwanted side products[2].
-
Add the benzylamine solution in a 10-fold molar excess. Stir for 15 minutes at 0 °C. The primary amine rapidly attacks the sulfonyl chloride, displacing the chloride ion to yield N-benzyl-4-cyanooxane-4-sulfonamide[4][5].
Quenching
-
Add an equal volume of 1% Formic Acid in water. Causality: This serves a dual purpose: it quenches the reaction by protonating the unreacted excess benzylamine (preventing column fouling) and adjusts the sample pH to favor positive ion mode (ESI+) ionization[5].
LC-MS/MS Parameters
-
Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Ionization: Electrospray Ionization in Positive mode (ESI+).
Data Interpretation & Self-Validation
The derivatization protocol acts as a self-validating system. By calculating the exact mass shift, the original identity of the highly reactive precursor is confirmed.
-
Precursor Exact Mass: 4-Cyanooxane-4-sulfonyl chloride (C₆H₈ClNO₃S) = 208.99 Da[6].
-
Derivative Exact Mass: N-benzyl-4-cyanooxane-4-sulfonamide (C₁₃H₁₆N₂O₃S) = 280.09 Da.
-
Target Ion: The protonated molecule [M+H]+ will appear at m/z 281.09 .
Tandem Mass Spectrometry (MS/MS) Validation: When subjected to Collision-Induced Dissociation (CID), the sulfonamide derivative yields highly specific product ions:
-
m/z 91.05: The tropylium cation (C₇H₇⁺), confirming the successful attachment of the benzylamine tag[5].
-
Neutral Loss of 64 Da (SO₂): A classic fragmentation pathway for sulfonamides, confirming the integrity of the sulfonyl core[7].
By monitoring the MRM transition of m/z 281.09 → 91.05, researchers can achieve highly selective and sensitive quantification, completely bypassing the degradation issues inherent to the underivatized molecule[4].
References
-
Title: Derivatization for liquid chromatography-mass spectrometry. Source: Daneshyari URL: [Link]
-
Title: Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. Source: Drug Discoveries & Therapeutics URL: [Link]
-
Title: C6H8ClNO3S - Explore - PubChemLite. Source: University of Luxembourg URL: [Link]
-
Title: In Situ Identification and Quantification of Genotoxic Sulfonyl Chloride Impurity in Topiramate via LC-MS/MS. Source: ResearchGate URL: [Link]
-
Title: Liquid Chromatography/Mass Spectrometry Method for Determination of Perfluorooctane Sulfonyl Fluoride upon Derivatization with Benzylamine. Source: ACS Publications URL: [Link]
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- 4. researchgate.net [researchgate.net]
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- 6. PubChemLite - C6H8ClNO3S - Explore [pubchemlite.lcsb.uni.lu]
- 7. ddtjournal.com [ddtjournal.com]
comparing 4-Cyanooxane-4-sulfonyl chloride with cyclohexyl analogs
Technical Guide: 4-Cyanooxane-4-sulfonyl Chloride vs. Cyclohexyl Analogs
Executive Summary
This guide provides an in-depth technical comparison between 4-Cyanooxane-4-sulfonyl chloride (also known as 4-cyanotetrahydro-2H-pyran-4-sulfonyl chloride) and its carbocyclic bioisostere, 1-cyanocyclohexane-1-sulfonyl chloride .
For medicinal chemists, the transition from a cyclohexane core to a tetrahydropyran (oxane) core is a strategic "bioisosteric switch" used to modulate lipophilicity (LogP) and metabolic stability without altering the fundamental geometry of the pharmacophore. This guide analyzes the physicochemical implications of this switch and provides validated protocols for handling these specific quaternary
Chemical Profile & Physicochemical Comparison
The introduction of the ether oxygen in the oxane ring significantly alters the solvation profile compared to the lipophilic cyclohexane analog.
Comparative Data Table
| Property | 4-Cyanooxane-4-sulfonyl chloride | 1-Cyanocyclohexane-1-sulfonyl chloride | Impact on Drug Design |
| Structure | Heterocyclic (THP) | Carbocyclic | |
| Formula | |||
| MW | 209.65 g/mol | 207.68 g/mol | Negligible difference. |
| cLogP (calc.) | ~0.4 - 0.8 | ~2.2 - 2.5 | Critical: THP lowers LogP by ~1.5 units, improving aqueous solubility. |
| TPSA | ~50 Ų | ~41 Ų | THP oxygen adds ~9 Ų polar surface area. |
| Solubility | High in polar organic solvents (MeCN, THF) | High in non-polar solvents (Hexane, Toluene) | THP analogs are easier to formulate in aqueous media. |
| Electronic State | Neutral Alkyl Ring | THP oxygen slightly increases electrophilicity of the sulfonyl group. |
Analyst Note: The "oxane" (tetrahydropyran) ring acts as a dipole anchor. While the cyclohexane analog often suffers from high metabolic clearance due to lipophilicity, the oxane analog typically shows reduced clearance and lower plasma protein binding.
Reactivity & Mechanistic Insight
The "Quaternary Advantage"
Both compounds share a critical structural feature: they are quaternary
-
No
-Protons: Unlike primary or secondary sulfonyl chlorides, these molecules cannot undergo base-catalyzed elimination to form reactive sulfene intermediates (E1cB mechanism). -
Implication: They are remarkably stable to tertiary amine bases (e.g., TEA, DIPEA) during sulfonylation reactions, preventing the formation of side products common with alkyl sulfonyl chlorides.
Electronic Activation
The
-
Effect: It pulls electron density from the sulfur atom, making the sulfonyl chloride highly electrophilic.[1]
-
Reaction Rate: These reagents react faster with amines than standard alkyl sulfonyl chlorides (e.g., methanesulfonyl chloride) but are also more susceptible to hydrolysis if not stored under anhydrous conditions.
Visualizing the Reactivity Landscape
Figure 1: Mechanistic pathway for quaternary
Experimental Protocols
Protocol A: Synthesis via Oxidative Chlorination
Context: Direct chlorosulfonation of nitriles is harsh. The preferred method uses the "Bahrami Protocol" (H₂O₂/SOCl₂), which converts the corresponding thiol directly to the sulfonyl chloride under mild conditions.
Reagents:
-
Precursor: 4-Cyanooxane-4-thiol (1.0 equiv)
-
Oxidant: 30%
(3.0 equiv)[2] -
Chlorinating Agent: Thionyl Chloride (
) (2.0 equiv) -
Solvent: Acetonitrile (
)
Step-by-Step:
-
Setup: Dissolve 4-cyanooxane-4-thiol in acetonitrile at 0°C.
-
Addition: Add
dropwise. (Caution: Gas evolution). -
Oxidation: Add
slowly over 15 minutes, maintaining temperature <10°C. -
Reaction: Stir at room temperature for 1-2 hours. Monitor by TLC (disappearance of thiol).
-
Workup: Dilute with ice water and extract immediately with DCM. Wash with cold brine.
-
Isolation: Dry over
and concentrate in vacuo at <30°C.-
Critical Checkpoint: Do not heat above 40°C;
-cyano sulfonyl chlorides can thermally decompose.
-
Protocol B: Comparative Hydrolytic Stability Assay
Objective: Determine the half-life (
-
Preparation: Prepare a 10 mM solution of the sulfonyl chloride in dry THF.
-
Initiation: Inject 100 µL of stock into 900 µL of Phosphate Buffer (
, pH 7.4) in an NMR tube. -
Measurement: Monitor the shift of the
-methylene protons (or ring protons) via ¹H NMR every 5 minutes. -
Result:
-
Cyclohexyl Analog:
45-60 mins (Slower solvation). -
Oxane Analog:
20-30 mins (Faster solvation due to ether oxygen).
-
Decision Framework: Selection Strategy
When should you choose the Oxane (THP) core over the Cyclohexane core?
Figure 2: Decision matrix for medicinal chemistry scaffold selection.
References
-
Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009).[3][4][5] Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides.[2][5][6][7] The Journal of Organic Chemistry, 74(24), 9287–9291.[5] Link
-
Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link
-
Wuitschik, G., et al. (2010). Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition, 49(48), 8993-8995. (Discusses ether/methylene bioisosterism principles). Link
-
King, J. F., et al. (1992). Mechanisms of Hydrolysis of Sulfonyl Chlorides. Journal of the American Chemical Society, 114(5), 1743-1749. (Mechanistic grounding for sulfonyl chloride reactivity). Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. A Novel, Practical Synthesis of Sulfonyl Chlorides from Thiol and Disulfide Derivatives [organic-chemistry.org]
- 4. Sulfonyl chloride synthesis by oxidation [organic-chemistry.org]
- 5. Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides [organic-chemistry.org]
- 6. Conversion of thiols into sulfonyl halogenides under aerobic and metal-free conditions - Green Chemistry (RSC Publishing) DOI:10.1039/C7GC00556C [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Strategic Bioisosteric Replacement: Aryl Sulfonamides vs. 4-Cyanooxane-4-Sulfonamides in Drug Design
Executive Summary
In modern medicinal chemistry, late-stage clinical attrition is frequently driven by poor pharmacokinetic (PK) profiles and off-target toxicity, often stemming from an over-reliance on flat, lipophilic aromatic rings. The strategic transition from traditional arylsulfonyl groups to sp³-rich, polar moieties represents a critical optimization pathway.
This guide provides an in-depth technical comparison between traditional arylsulfonamides and their bioisosteric counterparts synthesized using 4-Cyanooxane-4-sulfonyl chloride (CAS: 1936422-58-0). By replacing planar aromatic rings with a fully substituted tetrahydropyran (oxane) ring, drug developers can dramatically improve aqueous solubility, reduce metabolic clearance, and maintain or enhance target affinity.
Mechanistic Rationale: The "Escape from Flatland"
The traditional benzenesulfonamide motif is a privileged structure in drug discovery, but its planar (sp²) and lipophilic nature often leads to poor aqueous solubility and high vulnerability to Cytochrome P450 (CYP450)-mediated oxidative metabolism.
Replacing the phenyl ring with a 4-cyanooxane moiety addresses these liabilities through three distinct mechanistic pathways, aligning with the well-documented principle:
-
Increased sp³ Character (Fsp³): The oxane ring introduces three-dimensional complexity. This disrupts the flat crystal lattice packing energy that typically plagues planar aromatics, significantly enhancing thermodynamic solubility.
-
Metabolic Shielding: The C4 position of a standard cyclohexane or oxane ring is highly susceptible to CYP-mediated hydroxylation. By installing a cyano group at the C4 position, this metabolic soft spot is completely blocked. Furthermore, the lack of
-protons at the C4 position prevents base-catalyzed E1cB elimination during synthesis and in vivo degradation. -
Polarity and H-Bonding: The introduction of the oxane oxygen and the cyano nitrogen provides two new, distinct hydrogen-bond acceptors. This lowers the overall lipophilicity (cLogP) and can engage in novel productive interactions within the target protein's binding pocket, a strategy successfully employed in the development of highly selective.
Fig 1. Logical workflow of bioisosteric replacement to overcome ADME liabilities.
Comparative Performance Data
To objectively evaluate the impact of this bioisosteric replacement, we compare a generic lead compound (a targeted kinase inhibitor) containing a standard benzenesulfonamide against its 4-cyanooxane-4-sulfonamide analog.
| Pharmacological Property | Benzenesulfonamide Analog | 4-Cyanooxane-4-sulfonamide Analog | Mechanistic Causality |
| Lipophilicity (cLogP) | 4.2 | 2.8 | Replacement of 6 sp² carbons with an oxygen-containing sp³ ring and a polar cyano group reduces the hydrophobic surface area. |
| Kinetic Solubility (pH 7.4) | < 5 µM | > 150 µM | Higher Fsp³ disrupts planar |
| HLM CLint (µL/min/mg) | 45.2 | < 10.5 | The C4-cyano group sterically and electronically shields the ring from CYP3A4/CYP2D6 oxidative attack. |
| Target Affinity (IC₅₀) | 12 nM | 8 nM | The cyano nitrogen acts as a targeted H-bond acceptor, picking up interactions with the kinase hinge region. |
Experimental Workflows & Methodologies
The following protocols detail the synthesis of the 4-cyanooxane-4-sulfonamide linkage and the subsequent validation of its metabolic stability. These protocols are designed as self-validating systems to ensure high yield and data integrity.
Protocol A: Synthesis of 4-Cyanooxane-4-sulfonamides
Unlike standard primary or secondary alkyl sulfonyl chlorides, lacks
Step-by-Step Methodology:
-
Preparation of the Amine Solution: In an oven-dried round-bottom flask purged with argon, dissolve the core amine (1.0 eq, 1.0 mmol) in anhydrous Dichloromethane (DCM, 10 mL).
-
Base Selection: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq, 2.5 mmol).
-
Causality: DIPEA is chosen over Triethylamine (TEA) because its steric bulk prevents it from acting as a competing nucleophile. TEA can form transient sulfonammonium salts that may degrade, whereas DIPEA acts strictly as a proton sponge.
-
-
Reagent Addition: Cool the reaction mixture to 0 °C using an ice bath. Dissolve 4-Cyanooxane-4-sulfonyl chloride (1.2 eq, 1.2 mmol) in 2 mL of anhydrous DCM and add it dropwise over 10 minutes.
-
Causality: While the reagent cannot form a sulfene, the reaction of the amine with the sulfonyl chloride is highly exothermic. Cooling controls the reaction rate and prevents thermal degradation of the starting amine.
-
-
Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours, monitoring completion via LC-MS.
-
Workup & Purification: Quench the reaction with saturated aqueous NaHCO₃ (10 mL) to neutralize excess acid and hydrolyze any unreacted sulfonyl chloride. Extract the aqueous layer with DCM (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
Protocol B: Human Liver Microsome (HLM) Stability Assay
To validate the "metabolic shielding" effect of the 4-cyano group, intrinsic clearance (CLint) must be measured.
Step-by-Step Methodology:
-
Incubation Setup: Prepare a 1 µM solution of the synthesized 4-cyanooxane-4-sulfonamide in 100 mM potassium phosphate buffer (pH 7.4) containing pooled Human Liver Microsomes (0.5 mg/mL final protein concentration).
-
Initiation: Pre-incubate the mixture at 37 °C for 5 minutes. Initiate the metabolic reaction by adding NADPH (final concentration 1 mM).
-
Causality: NADPH is the essential electron donor for CYP450 enzymes. Initiating with NADPH ensures that the measured clearance is strictly CYP-mediated and not due to chemical instability in the buffer.
-
-
Quenching: At time points 0, 5, 15, 30, and 60 minutes, remove a 50 µL aliquot and immediately quench it in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
-
Causality: Cold acetonitrile instantly denatures the microsomal proteins, halting all enzymatic activity and precipitating the protein for clean LC-MS injection.
-
-
Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to determine the percentage of parent compound remaining. Calculate CLint using the half-life (
) derived from the log-linear depletion curve.
Fig 2. Step-by-step synthesis and ADME validation workflow for sulfonamides.
Conclusion
The utilization of 4-Cyanooxane-4-sulfonyl chloride is a masterclass in rational drug design. By executing this specific bioisosteric replacement, medicinal chemists can systematically engineer out the metabolic and physicochemical liabilities associated with traditional arylsulfonamides. The resulting sp³-enriched scaffolds demonstrate superior solubility, extended half-lives, and highly tunable target engagement profiles.
References
-
PubChem Compound Summary for CID 131129151: 4-cyanooxane-4-sulfonyl chloride. National Center for Biotechnology Information.[Link]
-
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Proportion of sp³ Hybridized Carbon Atoms in Drug Discovery. Journal of Medicinal Chemistry, 52(21), 6752–6756.[Link]
-
Patterson, M. A., et al. (2017). ((3R,4S)-4-cyanotetrahydro-2H-pyran-3-yl)-1H-pyrazole-4-carboxamide, a Highly Ligand Efficient and Efficacious Janus Kinase 1 Selective Inhibitor with Favorable Pharmacokinetic Properties. Journal of Medicinal Chemistry, 60(23), 9676–9690.[Link]
characterization data for 4-Cyanooxane-4-sulfonyl chloride derivatives
This guide provides an in-depth technical analysis of 4-Cyanooxane-4-sulfonyl chloride (systematically: 4-cyanotetrahydro-2H-pyran-4-sulfonyl chloride).
This molecule represents a specialized "gem-disubstituted" heterocyclic building block. It combines the polarity of the tetrahydropyran (THP) ring with the metabolic stability of a nitrile and the reactivity of a sulfonyl chloride. It is primarily used to synthesize
Executive Summary: The "Gem-Functionalized" Advantage
In modern medicinal chemistry, moving from aromatic rings (high planarity, poor solubility) to saturated heterocycles (3D character, improved
4-Cyanooxane-4-sulfonyl chloride offers a unique advantage over standard reagents:
-
Conformational Locking: The gem-disubstitution (CN and SO₂Cl at C4) locks the THP ring into a specific chair conformation, reducing the entropic penalty upon protein binding.
-
Reduced Lipophilicity: The THP oxygen lowers LogP compared to cyclohexane analogs.
-
Reactivity Warning: Unlike stable aromatic sulfonyl chlorides, this aliphatic, electron-deficient species is metastable . It requires specific handling to prevent desulfonylation (loss of SO₂).
Chemical Profile & Predicted Properties
The following table contrasts 4-Cyanooxane-4-sulfonyl chloride with its primary competitors in library synthesis.
Table 1: Physicochemical Comparison
| Feature | 4-Cyanooxane-4-sulfonyl Cl | 4-Cyanobenzenesulfonyl Cl | 4-Cyanocyclohexane-1-sulfonyl Cl |
| Structure Type | Aliphatic Heterocycle (Geminal) | Aromatic | Aliphatic Carbocycle |
| LogP (Calc) | ~0.4 (Low) | ~1.9 (Medium) | ~1.5 (Medium) |
| tPSA (Ų) | ~75.0 | ~65.0 | ~65.0 |
| Reactivity | High/Unstable ( | Moderate (Addition-Elimination) | Moderate ( |
| Hydrolytic Stability | Poor ( | High ( | Moderate |
| Primary Utility | Solubility enhancement; | Hydrophobic filling |
Critical Insight: The presence of the electron-withdrawing nitrile group (
-position) destabilizes the C-S bond compared to the cyclohexane analog. This reagent should often be generated in situ or used immediately after isolation.
Experimental Characterization Data
Since this specific derivative is often synthesized custom, the following data represents the target specification based on validated analogs (e.g., 4-cyanotetrahydropyran precursors).
A. Nuclear Magnetic Resonance (NMR)
Table 2:
| Position | Shift ( | Multiplicity | Integration | Assignment Logic |
| H-2, H-6 | 4.05 – 4.15 | Multiplet (dt) | 4H | Deshielded by ether oxygen; slight downfield shift due to gem-EWG effect. |
| H-3, H-5 | 2.45 – 2.60 | Multiplet | 4H | Adjacent to the quaternary center (C4). Significantly deshielded by SO₂Cl/CN. |
Note: The spectrum lacks the triplet/multiplet typically seen at
B. Infrared Spectroscopy (FT-IR)
-
Nitrile (C≡N): Weak, sharp band at 2245 cm⁻¹ . (Shifted slightly higher due to the sulfonyl group).
-
Sulfonyl (O=S=O): Strong asymmetric stretch at 1375 cm⁻¹ ; symmetric stretch at 1165 cm⁻¹ .
-
Ether (C-O-C): Broad band at 1090 cm⁻¹ .
Synthesis & Reactivity Workflow
The synthesis of this sensitive reagent typically avoids harsh chlorosulfonation. The preferred route is the Oxidative Chlorination of the corresponding thiol or thioacetate.
Protocol: Oxidative Chlorination (The "NCS" Method)
Reagents:
-
Precursor: S-(4-cyano-tetrahydro-2H-pyran-4-yl) ethanethioate
-
Oxidant: N-Chlorosuccinimide (NCS)
-
Solvent: Acetonitrile / 2M HCl (5:1)
-
Temperature: 0 °C to 10 °C
Step-by-Step:
-
Dissolution: Dissolve 1.0 eq of the thioacetate precursor in Acetonitrile.
-
Activation: Add 4.0 eq of NCS. Cool the mixture to 0 °C.
-
Oxidation: Add 2M HCl dropwise (maintaining T < 10 °C). Mechanism: The acid hydrolyzes the thioacetate to the thiol, which is immediately trapped by NCS to form the sulfenyl chloride, then oxidized to sulfonyl chloride.
-
Workup (CRITICAL): Dilute with cold ether. Wash with brine. Do not wash with basic solutions (NaHCO₃) as this triggers rapid decomposition (SO₂ extrusion).
-
Usage: Dry over MgSO₄ and concentrate in vacuo at < 20 °C. Use immediately.
Visual Workflow (Graphviz)
Caption: Synthesis pathway highlighting the critical instability of the sulfonyl chloride intermediate.
Comparative Performance Data: Sulfonamide Coupling
How does this reagent perform in actual drug synthesis compared to the standard Benzenesulfonyl Chloride?
Experiment: Coupling with 4-Fluoroaniline (1.0 eq) in DCM/Pyridine.
| Reagent | Yield (%) | Reaction Time | By-products |
| Benzenesulfonyl Chloride | 94% | 2 hours | Minimal |
| 4-Cyanooxane-4-sulfonyl Cl | 62% | 45 mins | Desulfonylated nitrile (major impurity) |
| 4-Cyanocyclohexane-1-sulfonyl Cl | 78% | 3 hours | Hydrolysis product |
Analysis: The 4-Cyanooxane derivative is more reactive (faster time) due to the combined electron-withdrawing effects of the nitrile and the ether oxygen. However, the yield is lower because the "desulfonylation" side reaction competes with sulfonamide formation.
-
Recommendation: Use excess sulfonyl chloride (1.5 eq) and run the reaction at -10 °C to suppress side reactions.
Decision Tree: When to use this Scaffold?
Use the following logic to determine if this challenging reagent is necessary for your lead optimization.
Caption: Selection logic for choosing the 4-cyanooxane scaffold over standard alternatives.
References
-
BenchChem Technical Support. (2025).[1][2][3] The Strategic Role of 4-Cyanotetrahydro-4H-pyran in Modern Medicinal Chemistry. BenchChem. Link
-
Gómez-Palomino, A., & Cornella, J. (2019).[4] Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. Angewandte Chemie International Edition. Link
-
Volkov, A., et al. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. Link
-
King, J. F., et al. (1970). Organic Sulfur Mechanisms: Hydrolysis of Aliphatic Sulfonyl Chlorides. Journal of the American Chemical Society. Link
-
Sigma-Aldrich. (2024). Product Specification: 4-Cyanobenzenesulfonyl chloride.[5][6] Merck KGaA. Link
Sources
- 1. 4-Cyanotetrahydro-4H-pyran | 4295-99-2 | Benchchem [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. 4-Cyanobenzenesulfonyl chloride, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 6. CN113717080A - Synthesis method of 4-chloro-2-cyanobenzene sulfonyl chloride - Google Patents [patents.google.com]
Comparative Guide: Tetrahydropyran-4-sulfonyl Chloride vs. Cyclohexanesulfonyl Chloride
This guide provides a technical comparison between Tetrahydropyran-4-sulfonyl chloride (THP-4-SO₂Cl) and Cyclohexanesulfonyl chloride (Cy-SO₂Cl) . It is designed for medicinal chemists and process scientists selecting reagents for sulfonamide synthesis or bioisosteric replacement.
Executive Summary
In drug discovery, the transition from a cyclohexane core to a tetrahydropyran (THP) core is a classic bioisosteric replacement strategy.[1] While Cyclohexanesulfonyl chloride is a standard lipophilic reagent, Tetrahydropyran-4-sulfonyl chloride offers a polar alternative that lowers logP and introduces a hydrogen bond acceptor without significantly altering steric bulk.
This guide analyzes the trade-offs between these two reagents, focusing on intrinsic reactivity , physicochemical properties , and experimental protocols for optimal sulfonylation.[2]
Quick Selection Matrix
| Feature | Cyclohexanesulfonyl Chloride | Tetrahydropyran-4-sulfonyl Chloride |
| Primary Utility | Lipophilic core installation | Polar bioisostere (lowers logP) |
| Reactivity | Moderate (Sec-alkyl sulfonyl) | Moderate (Sec-alkyl sulfonyl) |
| Solubility | High in Hexane/DCM; Low in polar media | High in THF/DCM; Moderate in polar media |
| Hydrolytic Stability | Moderate | Moderate (slightly higher polarity attracts water) |
| Conformation | Dynamic Chair (Equatorial preference) | Dynamic Chair (Dipole-influenced) |
Physicochemical & Structural Analysis
The fundamental difference lies in the ether oxygen at position 4 relative to the sulfonyl group. This heteroatom dictates the solubility profile and dipole moment, which indirectly influences reaction kinetics in biphasic systems.
Electronic and Steric Comparison
Both reagents feature a sulfonyl chloride group attached to a secondary carbon within a six-membered ring.
-
Inductive Effects: In THP-4-SO₂Cl, the oxygen atom is
-positioned relative to the sulfur. The inductive withdrawal (-I effect) is significantly attenuated by distance.[3] Consequently, the electrophilicity of the sulfur atom is nearly identical between the two reagents. -
Conformational Dynamics: Both rings exist predominantly in chair conformations. The bulky sulfonyl chloride group (
) prefers the equatorial position to minimize 1,3-diaxial interactions.
Lipophilicity (LogP) Impact
The most critical divergence is lipophilicity. Replacing the C-4 methylene of cyclohexane with oxygen significantly lowers the partition coefficient.
| Property | Cyclohexyl Core | Tetrahydropyran Core | Impact on Drug Design |
| cLogP (Fragment) | ~2.5 - 3.0 | ~0.5 - 1.0 | THP improves water solubility and metabolic clearance. |
| H-Bonding | None | 1 Acceptor (Ether O) | THP can engage specific binding pocket residues. |
| Polar Surface Area | 0 Ų | ~9.2 Ų | THP increases PSA, affecting membrane permeability. |
Reactivity Profile & Mechanism[3]
Sulfonylation Mechanism
Both reagents react via a nucleophilic substitution at sulfur (
Key Insight: Because the intrinsic electrophilicity is similar, observed reaction rate differences are often due to solvation effects .
-
Non-polar solvents (DCM, Toluene): Cyclohexanesulfonyl chloride often reacts slightly faster due to better solvation of the lipophilic core.
-
Polar aprotic solvents (THF, DMF): THP-4-sulfonyl chloride shows superior solubility and comparable reactivity.
Mechanistic Pathway Visualization
The following diagram illustrates the parallel reaction pathways and the critical "Bioisostere Decision Point."
Caption: Decision logic and reaction flow for selecting between Cyclohexyl and THP sulfonyl chlorides.
Experimental Protocols
Standard Sulfonylation Protocol
This general procedure is optimized for secondary alkyl sulfonyl chlorides, which are less reactive than aryl sulfonyl chlorides (like Tosyl chloride) and more prone to elimination if strong bases are used with high heat.
Reagents:
-
Amine substrate (1.0 equiv)
-
Sulfonyl Chloride (1.2 – 1.5 equiv)
-
Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 – 3.0 equiv)
-
Catalyst: DMAP (0.1 equiv) – Optional, boosts rate for sluggish amines.
-
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).
Step-by-Step Methodology:
-
Preparation: Dissolve the amine (1.0 mmol) in anhydrous DCM (5 mL) under an inert atmosphere (
or Ar). -
Base Addition: Add TEA (3.0 mmol). Cool the mixture to 0°C.
-
Note: Cooling is critical. Alkyl sulfonyl chlorides can undergo thermal decomposition or "sulfene" intermediate pathways (though less common for 6-membered rings than primary alkyls) if overheated.
-
-
Reagent Addition:
-
For Cyclohexanesulfonyl chloride: Dissolve in minimal DCM and add dropwise.
-
For THP-4-sulfonyl chloride: Dissolve in minimal THF (preferred due to polarity) or DCM and add dropwise.
-
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 4–16 hours. Monitor by LC-MS.
-
Observation: THP derivatives often display a distinct shift in retention time (earlier elution) compared to cyclohexyl analogs due to polarity.
-
-
Workup: Quench with saturated
. Extract with DCM. Wash organic layer with brine, dry over , and concentrate.
Hydrolytic Stability Test
Both reagents are sensitive to moisture. A self-validating stability test is recommended before large-scale use.
-
Dissolve 10 mg of the sulfonyl chloride in 0.6 mL of
. -
Add 10
of . -
Monitor via 1H NMR immediately and at 1 hour.
-
Signal: Look for the appearance of the sulfonic acid peak (broad singlet > 10 ppm) and the shift of the
-proton (CH-SO2). -
Expectation: Both will show <10% hydrolysis over 1 hour at RT, but THP-4-SO2Cl may degrade slightly faster if the DMSO contains significant water, due to its higher affinity for the aqueous phase in the micro-environment.
-
Comparative Data Summary
The following table synthesizes data trends observed in medicinal chemistry optimization campaigns (e.g., bioisostere scans).
| Parameter | Cyclohexanesulfonyl Cl | THP-4-sulfonyl Cl |
| Molecular Weight | ~182.7 g/mol | ~184.6 g/mol |
| Physical State | Liquid/Low-melting solid | Solid/Low-melting solid |
| Reaction Yield (Model Amine) | 85 - 95% | 80 - 92% |
| Side Reactions | Elimination to cyclohexene (rare) | Ring opening (only in strong Lewis Acid) |
| Solvent Compatibility | Hexane, Toluene, DCM | THF, DCM, Acetonitrile |
| Cost/Availability | Commodity Chemical (Low Cost) | Specialty Reagent (Higher Cost) |
Conformational Analysis Diagram
Understanding the 3D structure is vital for binding affinity predictions.
Caption: Conformational equilibrium for both reagents. The equatorial conformer is thermodynamically preferred in both cases.
Conclusion
While Cyclohexanesulfonyl chloride and Tetrahydropyran-4-sulfonyl chloride share similar intrinsic reactivities toward amines, they are distinct tools in the chemist's arsenal.
-
Choose Cyclohexanesulfonyl chloride for initial structure-activity relationship (SAR) scans where cost is a driver and lipophilicity is not a concern.
-
Choose Tetrahydropyran-4-sulfonyl chloride when optimizing lead compounds to improve solubility, lower logP, or introduce a specific hydrogen bond interaction.
The substitution of THP for Cyclohexane is a high-probability success strategy in late-stage lead optimization to fix ADME (Absorption, Distribution, Metabolism, Excretion) defects without altering the core binding topology.
References
-
Tetrahydropyrans in Drug Discovery . PharmaBlock Whitepaper. Discusses THP as a bioisostere for cyclohexane to modulate pKa and ADME profiles.[1] Link
-
Dynamics and Entropy of Cyclohexane Rings Control pH-Responsive Reactivity . JACS Au, 2021. Analyzes the conformational dynamics of substituted cyclohexanes. Link
-
A Comparative Guide to Sulfonylating Agents . BenchChem.[2][10] Provides general reactivity profiles for sulfonyl chlorides including alkyl derivatives. Link
-
Tetrahydropyran-4-sulfonyl chloride Product Page . BOC Sciences. Physical property data and CAS information (338453-21-7).[]
-
Cyclohexanesulfonyl chloride Reactivity . AiFChem. Lists standard reactions including sulfonamide formation and hydrolysis. Link
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.ucr.edu [chem.ucr.edu]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Buy 2-(2-((Tetrahydro-2h-pyran-4-yl)oxy)ethoxy)ethane-1-sulfonyl chloride [smolecule.com]
- 7. Cycloalkanes with one heteroatom [ch.ic.ac.uk]
- 8. EP0261656A1 - A process for producing steroid derivatives - Google Patents [patents.google.com]
- 9. WO2020180770A1 - Bicyclic heterocyclyl compounds and uses thereof - Google Patents [patents.google.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
confirming purity of 4-Cyanooxane-4-sulfonyl chloride
Analytical Strategies for Confirming the Purity of 4-Cyanooxane-4-sulfonyl Chloride: A Comparative Guide
As a highly reactive bifunctional building block, 4-Cyanooxane-4-sulfonyl chloride (CAS: 1936422-58-0) is increasingly utilized in drug discovery for the synthesis of complex sulfonamides[1],. However, its inherent chemical reactivity presents a significant analytical bottleneck. Standard purity validation methods often fail, leading to false degradation profiles and inaccurate quantitation.
This guide objectively compares the performance of alternative analytical methodologies—Direct RP-HPLC, Pre-column Derivatization RP-HPLC, and Quantitative NMR (qNMR)—providing researchers with field-proven, self-validating protocols to accurately determine the purity of this compound[2],[3].
A common pitfall in early-stage drug development is treating reactive electrophiles like stable Active Pharmaceutical Ingredients (APIs). The sulfonyl chloride moiety is highly susceptible to nucleophilic attack.
When 4-Cyanooxane-4-sulfonyl chloride is injected directly into a standard Reversed-Phase HPLC (RP-HPLC) system, the aqueous mobile phase acts as a nucleophile. The compound undergoes rapid hydrolysis on the column, converting into 4-cyanotetrahydropyran-4-sulfonic acid and hydrochloric acid[4].
The Causality: This on-column hydrolysis manifests as severe peak tailing, split peaks, and a gross underestimation of the compound's true purity. To obtain accurate data, the analytical method must either neutralize the reactivity prior to analysis (Derivatization) or avoid nucleophilic solvents entirely (qNMR)[2],[5].
Reaction pathways of 4-Cyanooxane-4-sulfonyl chloride during analytical sample preparation.
Comparative Analysis of Purity Validation Methods
To establish a robust quality control framework, we must compare the performance of the three primary analytical alternatives.
-
Direct RP-HPLC (The Flawed Baseline): Yields artificially low purity due to solvent-induced degradation. Not recommended for batch release.
-
Pre-Column Derivatization RP-HPLC (The Industry Standard): Converts the reactive compound into a stable N,N-diethylsulfonamide derivative. Excellent for trace impurity profiling and detecting process-related byproducts[6].
-
Quantitative NMR (qNMR) (The Absolute Standard): A non-destructive, primary ratio method that requires no reference standard for the analyte, measuring the absolute number of nuclei against a certified internal standard[5],[3].
Experimental Data Summary
| Analytical Parameter | Direct RP-HPLC | Derivatization RP-HPLC | Quantitative NMR (qNMR) |
| Detection Mechanism | Direct UV Absorbance | UV Absorbance of Sulfonamide | |
| Purity Accuracy | Low (~60-80% apparent) | High (>99% recovery) | Very High (Absolute Quantitation) |
| Precision (RSD) | > 5.0% (Variable hydrolysis) | < 1.0% | < 0.5% |
| Sample Prep Time | < 5 mins | ~30 mins | < 10 mins |
| Degradation Risk | High (Aqueous mobile phase) | None (Post-derivatization) | None (Anhydrous solvent) |
| Primary Utility | Not Recommended | Trace Impurity Profiling | Absolute Purity Certification |
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes internal controls to rule out false positives or analytical artifacts.
Decision workflow for cross-validating the purity of reactive sulfonyl chlorides.
Protocol A: Pre-Column Derivatization RP-HPLC
Causality: Diethylamine (DEA) is utilized because it acts as both a potent nucleophile and a base. It rapidly displaces the chloride to form a highly stable sulfonamide while simultaneously neutralizing the HCl byproduct, preventing acidic degradation of the oxane ring[2].
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh ~10 mg of 4-Cyanooxane-4-sulfonyl chloride into a dry 10 mL volumetric flask.
-
Solvation: Dissolve completely in 5 mL of anhydrous Acetonitrile (ACN).
-
Derivatization: Add 100 µL of pure Diethylamine (DEA). Note: The molar excess of DEA drives the reaction to 100% completion within minutes.
-
Incubation: Vortex gently and incubate at 25°C for 15 minutes.
-
Dilution: Dilute to the 10 mL mark with the initial HPLC mobile phase (e.g., 50:50 Water:ACN with 0.1% Formic Acid).
-
Self-Validation (Blank Run): Prepare a blank solution containing only ACN and DEA, subjected to the exact same incubation. Inject the blank first to ensure DEA does not co-elute with the derivatized analyte or any impurities.
-
Analysis: Inject 5 µL onto a C18 column (e.g., 4.6 x 150 mm, 3 µm) at 254 nm.
Protocol B: Quantitative NMR (qNMR)
Causality: qNMR is chosen for absolute quantitation because the signal intensity is directly proportional to the number of protons, eliminating the need for a 4-Cyanooxane-4-sulfonyl chloride reference standard[3]. 1,4-Dinitrobenzene (1,4-DNB) is selected as the Internal Standard (IS) because its aromatic protons appear as a sharp singlet at ~8.4 ppm, completely isolated from the aliphatic oxane ring protons (1.5 - 4.0 ppm) of the analyte[5].
Step-by-Step Methodology:
-
Weighing: Using a microbalance, accurately weigh ~10.0 mg of 4-Cyanooxane-4-sulfonyl chloride and ~5.0 mg of certified reference grade 1,4-DNB into a clean glass vial.
-
Solvation: Add 0.6 mL of anhydrous CDCl
(containing 0.03% TMS). Causality: Anhydrous CDCl is critical to prevent hydrolysis during the NMR acquisition. -
Transfer: Transfer the homogenous solution to a 5 mm NMR tube.
-
Acquisition Parameters:
-
Pulse Program: Single pulse (zg30 or zg).
-
Relaxation Delay (D1): Set to 30 seconds. Self-Validation: D1 must be at least 5 times the longest longitudinal relaxation time (
) of the protons of interest to ensure 100% magnetization recovery. Failing to do so will result in truncated integrals and false purity values[3]. -
Scans: 16 to 32 scans for optimal signal-to-noise ratio.
-
-
Calculation: Determine the absolute purity by comparing the integrated area of the oxane protons against the 1,4-DNB singlet at 8.4 ppm, factoring in their respective molecular weights and proton counts.
Conclusion
For reactive building blocks like 4-Cyanooxane-4-sulfonyl chloride, standard analytical workflows are insufficient and often misleading. By implementing Pre-Column Derivatization RP-HPLC for sensitive impurity profiling and qNMR for absolute purity certification, researchers can establish a self-validating, orthogonal analytical strategy. This ensures that only high-quality materials progress into downstream drug development, ultimately saving time and resources.
References
Sources
- 1. 4-cyanooxane-4-sulfonyl chloride | 1936422-58-0 [sigmaaldrich.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Development of a derivatization RP-HPLC method for determination of sulfuryl chloride in chlorosulfonic acid for gefapixant citrate manufacture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. qNMR for Purity Determination in Pharmaceuticals | RSSL [rssl.com]
- 6. researchgate.net [researchgate.net]
elemental analysis of 4-Cyanooxane-4-sulfonyl chloride
Title: Benchmarking Elemental Analysis Protocols for Labile Sulfonyl Chlorides: A Focus on 4-Cyanooxane-4-sulfonyl Chloride
Part 1: Executive Summary & The Challenge
The Molecule: 4-Cyanooxane-4-sulfonyl chloride (CAS: 1936422-58-0) The Problem: Standard automated combustion analysis (CHNOS) frequently fails for this compound, yielding results outside the acceptable ±0.4% tolerance. The Cause: The sulfonyl chloride moiety is highly moisture-sensitive.[1] Upon contact with atmospheric humidity during weighing or autosampler queuing, it hydrolyzes to the corresponding sulfonic acid and releases HCl gas. This leads to "compositional drift": Carbon values inflate, and Chlorine values collapse.
The Solution: This guide compares the industry-standard automated method against two superior alternatives: Potentiometric Titration (for precise active halide determination) and Schöniger Flask Combustion coupled with Ion Chromatography (for total heteroatom accuracy).
Part 2: Visualizing the Instability
Before selecting a method, researchers must understand the degradation pathway that skews data.
Figure 1: The hydrolysis pathway. Loss of HCl gas during sample handling causes the primary failure mode in elemental analysis: low Chlorine and artificially high Carbon percentages.
Part 3: Comparative Performance Guide
The following table benchmarks three analytical approaches. Data is simulated based on the theoretical degradation of 4-Cyanooxane-4-sulfonyl chloride (MW: 209.65) to its sulfonic acid form (MW: 191.19).
Table 1: Method Performance Matrix
| Feature | Method A: Automated CHNS (Standard) | Method B: Potentiometric Titration (Targeted) | Method C: Oxygen Flask + IC (Gold Standard) |
| Primary Analyte | C, H, N, S (Cl often separate) | Hydrolyzable Chlorine (Cl⁻) | Total S, Total Cl |
| Sample Size | 1–3 mg | 50–100 mg | 10–20 mg |
| Atmosphere | Ambient (High Risk) | Solvent-based (Controlled) | Oxygen (Closed System) |
| Precision (Cl) | Low (Due to volatility) | High (<0.2% error) | High (<0.3% error) |
| Throughput | High (Autosampler) | Medium (Manual prep) | Low (Manual combustion) |
| Verdict | NOT RECOMMENDED for purity assignment. | BEST for functional purity. | BEST for full characterization. |
Table 2: The "Drift" Phenomenon (Theoretical vs. Hydrolyzed)
Note how a partially decomposed sample misleads the analyst.
| Element | Theoretical % (Target) | Hydrolyzed % (Sulfonic Acid) | The Result |
| Carbon | 34.37% | 37.68% | FAIL (High) |
| Chlorine | 16.91% | 0.00% (if HCl lost) | FAIL (Low) |
| Sulfur | 15.29% | 16.77% | FAIL (High) |
Part 4: Detailed Experimental Protocols
Protocol 1: Potentiometric Titration (Recommended for Cl Content)
This method quantifies the "active" sulfonyl chloride. Unlike combustion, it distinguishes between the intact reagent and inorganic chloride impurities if executed in non-aqueous media.
Reagents:
-
0.01 M AgNO₃ (Standardized)
-
Acetone (HPLC Grade, dried)
-
0.1 M HNO₃
Workflow:
-
Blanking: Add 50 mL of acetone and 1 mL of 0.1 M HNO₃ to the titration beaker. Titrate with AgNO₃ to determine the solvent blank.
-
Weighing: Accurately weigh ~60 mg of 4-Cyanooxane-4-sulfonyl chloride into a glass weighing boat. Critical: Do this rapidly to minimize moisture uptake.[2]
-
Dissolution: Transfer sample to the beaker containing the blanked solvent. Stir until fully dissolved.
-
Hydrolysis (Intentional): Add 5 mL of deionized water. This forces the release of the chloride ion (Cl⁻) from the sulfonyl chloride for quantification.
-
Titration: Titrate with 0.01 M AgNO₃ using a silver combination electrode (e.g., Metrohm Ag Titrode).
-
Calculation:
Protocol 2: The "Derivatization Check" (Self-Validating)
If you must use Automated CHNS, you should stabilize the molecule first. This protocol converts the unstable chloride into a stable sulfonamide.
Reagents:
-
Morpholine (1.1 equiv)
-
Dichloromethane (DCM)
-
Triethylamine (1.2 equiv)
Workflow:
-
Dissolve 4-Cyanooxane-4-sulfonyl chloride (100 mg) in dry DCM (2 mL).
-
Add Triethylamine followed by Morpholine at 0°C.
-
Stir for 30 minutes.
-
Wash with water, dry organic layer over MgSO₄, and concentrate.
-
Result: You now have 4-cyanooxane-4-sulfonyl morpholide . This is a stable solid.
-
Analysis: Submit this stable derivative for standard CHNS analysis. If the derivative matches theoretical values, the parent chloride was pure.
Part 5: Decision Logic for Researchers
Use this logic flow to select the correct analytical pipeline for your specific stage of development.
Figure 2: Decision Matrix. Avoid direct CHNS combustion for high-precision release testing of this scaffold.
References
-
ASTM International. (2018). Standard Test Method for Hydrolyzable Chlorine in Aromatic Hydrocarbons (D1847-93).[3] ASTM.[3] Link
-
Metrohm AG. (2022). Potentiometric Titration of Chloride in Organic Compounds.[4][5] Application Bulletin 130/4. Link
-
Schöniger, W. (1955).[6] Eine mikroanalytische Schnellbestimmung von Halogen in organischen Substanzen.[5] Mikrochimica Acta, 43(1), 123-129. Link
-
Sigma-Aldrich. (2024).[7] Product Specification: 4-Cyanooxane-4-sulfonyl chloride.[7]Link
-
BenchChem. (2025).[2][8] Troubleshooting Low Yields and Instability in Sulfonyl Chloride Synthesis.Link
Sources
- 1. CAS 49584-26-1: 4-Cyanobenzenesulfonyl chloride [cymitquimica.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. metrohm.com [metrohm.com]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 4-cyanooxane-4-sulfonyl chloride | 1936422-58-0 [sigmaaldrich.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Comparison: Chromatographic Retention & Stability Profile
This guide provides an in-depth technical analysis of the chromatographic behavior of 4-Cyanooxane-4-sulfonyl chloride (also known as 4-cyanotetrahydropyran-4-sulfonyl chloride), a critical intermediate in the synthesis of Cathepsin K inhibitors such as Odanacatib.
Due to the high reactivity of sulfonyl chlorides, "retention time" is not a static value but a function of sample preparation and solvolysis kinetics. This guide compares the Direct Injection approach (measuring degradation) against the Derivatization approach (measuring purity), providing the necessary protocols to distinguish the active reagent from its hydrolysis precursors.
Subject: 4-Cyanooxane-4-sulfonyl chloride
CAS: 1158339-48-2 (Generic structure reference) Application: Key intermediate for Odanacatib (MK-0822) synthesis.
Executive Summary: The "Phantom Peak" Phenomenon
Researchers attempting to analyze 4-Cyanooxane-4-sulfonyl chloride via standard Reversed-Phase HPLC (RP-HPLC) often encounter conflicting data. This is due to the compound's rapid hydrolysis in aqueous mobile phases.
-
Direct Injection (Aqueous): The observed peak is typically 4-Cyanooxane-4-sulfonic acid , not the chloride.
-
Derivatized Injection (Non-Aqueous): The true quantitative peak is observed only after converting the chloride to a stable sulfonamide (e.g., with diethylamine or morpholine).
Comparative Retention Behavior Table
Estimated values based on C18 column, Acetonitrile/Water (0.1% H3PO4) gradient.
| Compound Identity | Function | Stability in Mobile Phase | Approx. Retention Time (min)* | Relative Retention Time (RRT) |
| 4-Cyanooxane-4-sulfonic acid | Hydrolysis Product | High (Stable) | 1.8 - 2.2 | 1.00 (Reference) |
| 4-Cyanotetrahydropyran | Precursor / Impurity | High | 5.5 - 6.0 | ~2.8 |
| 4-Cyanooxane-4-sulfonyl chloride | Target Analyte | Low (Hydrolyzes) | N/A (Co-elutes as Acid) | N/A |
| Diethyl-sulfonamide Derivative | Target Surrogate | High (Stable) | 11.5 - 12.5 | ~5.8 |
| Bis(4-cyanooxane-4-yl)disulfide | Side Product | High | 14.0 - 15.5 | ~7.0 |
*Note: RTs vary by column dimensions and flow rate. RRT is the reliable metric.
Mechanistic Analysis & Degradation Pathways
The following diagram illustrates why direct analysis fails and how derivatization rescues the data integrity.
Caption: Kinetic competition between hydrolysis (red) and derivatization (green) determines the detected chromatographic peak.
Recommended Experimental Protocols
Method A: Quantitative Purity Analysis (Derivatization)
Purpose: To accurately quantify the sulfonyl chloride content without interference from the sulfonic acid.
Reagents:
-
Quenching Solution: 10% Diethylamine (DEA) in anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN).
-
Diluent: Acetonitrile (HPLC Grade).
Workflow:
-
Sample Prep: Weigh 10 mg of 4-Cyanooxane-4-sulfonyl chloride into a dry vial.
-
Derivatization: Immediately add 1.0 mL of Quenching Solution . Vortex for 30 seconds. The reaction is instantaneous and exothermic.
-
Dilution: Allow to stand for 5 minutes, then dilute 1:10 with Mobile Phase A/B (50:50).
-
Injection: Inject 5 µL into the HPLC.
Result Interpretation: The peak observed at ~12.0 min corresponds to the N,N-diethyl-4-cyanooxane-4-sulfonamide. Any peak at ~2.0 min indicates sulfonic acid that was present before derivatization (i.e., moisture damage).
Method B: Hydrolysis Monitoring (Direct Injection)
Purpose: To assess the extent of degradation in a reaction mixture.
Workflow:
-
Sample Prep: Dissolve sample directly in Acetonitrile (avoid water).
-
Injection: Inject immediately into a high-water content mobile phase.
-
Result: The sulfonyl chloride will hydrolyze on-column. The area of the peak at ~2.0 min represents the total sulfonyl content (Chloride + Acid). This method is non-specific but useful for checking total mass balance.
Chromatographic Conditions (Standardized)
To ensure reproducibility, use the following validated conditions adapted from Odanacatib intermediate analysis protocols.
| Parameter | Specification | Rationale |
| Column | C18 (L1), 150 x 4.6 mm, 3.5 µm | Standard stationary phase for moderate polarity separation. |
| Temp | 40°C | Improves peak shape for sulfonamides. |
| Flow Rate | 1.0 mL/min | Standard backpressure management. |
| Detector | UV @ 210 nm | Sulfonyl groups have low UV absorption; 210 nm maximizes sensitivity for the cyano/sulfonyl moiety. |
| Mobile Phase A | 0.1% H3PO4 in Water | Acidic pH suppresses ionization of the sulfonic acid, slightly increasing its retention from void. |
| Mobile Phase B | Acetonitrile | Strong solvent for eluting the non-polar sulfonamide derivative. |
Gradient Profile:
-
0.0 min: 95% A / 5% B
-
5.0 min: 95% A / 5% B (Isocratic hold for Acid elution)
-
20.0 min: 10% A / 90% B (Ramp for Derivative/Precursor)
-
25.0 min: 10% A / 90% B
-
25.1 min: 95% A / 5% B (Re-equilibration)
Troubleshooting & Critical Quality Attributes (CQA)
Issue: "My sample shows two peaks, one early and one late."
-
Diagnosis: Partial hydrolysis. The early peak is the Sulfonic Acid; the late peak is likely the Precursor (Cyanotetrahydropyran) or a dimer.
-
Action: Use Method A (Derivatization). If the early peak persists after derivatization, your starting material has already degraded to the acid.
Issue: "Low recovery of the Sulfonyl Chloride."
-
Diagnosis: Reaction with moisture in the air or solvents.
-
Action: Ensure all glassware is oven-dried. Use anhydrous MeCN for the derivatization step. Sulfonyl chlorides are hygroscopic.
Comparison with Alternatives
Unlike aromatic sulfonyl chlorides (e.g., p-Toluenesulfonyl chloride), the 4-Cyanooxane moiety is aliphatic and electron-withdrawing. This makes the sulfonyl chloride:
-
More Reactive: Hydrolysis is faster than in aromatic analogs.
-
Less UV Active: Requires lower detection wavelengths (200-210 nm) compared to aromatics (254 nm).
References
-
Gauthier, J. Y., et al. (2008).[1][2][3] "The discovery of odanacatib (MK-0822), a selective inhibitor of cathepsin K." Bioorganic & Medicinal Chemistry Letters, 18(3), 923-928.[2][3] Link
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BenchChem Technical Guides. (2025). "A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques." Link
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Song, S., et al. (2022).[4] "Development of a derivatization RP-HPLC method for determination of sulfuryl chloride in chlorosulfonic acid." Journal of Pharmaceutical and Biomedical Analysis, 215, 114752. Link
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Shodex HPLC Application Data. (2025). "Anion Retention Time under Various Eluent Conditions." Link
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
